UNC 1215
Description
Properties
Molecular Formula |
C32H43N5O2 |
|---|---|
Molecular Weight |
529.72 |
Synonyms |
2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl)benzamide |
Origin of Product |
United States |
Foundational & Exploratory
UNC1215: A Technical Guide to its Mechanism of Action as a Selective L3MBTL3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the mechanism of action of UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reading function of the L3MBTL3 protein.
Executive Summary
UNC1215 is a first-in-class chemical probe that acts as a selective antagonist of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3), a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1][2][3][4] It functions by competitively inhibiting the binding of the L3MBTL3's MBT domains to mono- and di-methylated lysine residues on histone tails and other proteins.[1][3][5] A unique structural feature of its interaction is the induction of a 2:2 polyvalent complex with L3MBTL3.[1][3][6] In a cellular context, UNC1215 effectively displaces L3MBTL3 from its chromatin binding sites, increasing its nuclear mobility and disrupting its function in regulating protein-protein interactions, such as the newly identified interaction with BCLAF1.[1][3] Its high potency, selectivity, and cellular activity make it an invaluable tool for elucidating the biological roles of L3MBTL3.[2]
Core Mechanism of Action
The primary mechanism of action of UNC1215 is the direct and competitive antagonism of the methyl-lysine reading function of L3MBTL3.[1][7]
-
Direct Binding: UNC1215 binds with high affinity to the aromatic cages within the MBT domains of L3MBTL3, which are responsible for recognizing and binding to methylated lysine residues.[1][3][6]
-
Competitive Displacement: By occupying these Kme-binding pockets, UNC1215 competitively displaces L3MBTL3 from its natural binding partners, such as mono- or dimethylated histone peptides.[1][3][4][5]
-
Unique 2:2 Stoichiometry: X-ray crystallography has revealed a novel and intriguing binding mode where two molecules of UNC1215 bind to a dimer of L3MBTL3, forming a stable 2:2 protein-ligand complex.[1][3][8][9] This polyvalent interaction is crucial for its high potency and selectivity.[1]
-
Cellular Consequences: In cells, this competitive binding "releases" L3MBTL3 from its chromatin anchors, leading to an increase in the protein's diffusibility within the nucleus.[1][3] This disrupts the normal subnuclear localization and foci formation of L3MBTL3.[4][10] Furthermore, UNC1215 can be used to disrupt specific methylation-dependent protein-protein interactions, as demonstrated by its ability to antagonize the L3MBTL3-BCLAF1 interaction.[1][3]
Quantitative Data
The potency, affinity, and cellular activity of UNC1215 have been quantified through various biochemical and cell-based assays.
Table 1: In Vitro Potency and Affinity
| Parameter | Target | Value | Assay | Reference(s) |
|---|---|---|---|---|
| IC50 | L3MBTL3 | 40 nM | AlphaScreen | [1][6][7][10][11] |
| Kd | L3MBTL3 | 120 nM | Isothermal Titration Calorimetry (ITC) |[1][3][6][10][11] |
Table 2: Cellular Activity
| Parameter | Effect | Value | Assay | Reference(s) |
|---|---|---|---|---|
| EC50 | Increased nuclear diffusibility of GFP-3MBT | 50-100 nM | Fluorescence Recovery After Photobleaching (FRAP) | [7][12] |
| IC50 | Disruption of GFP-3MBT nuclear foci formation | ~500 nM | Confocal Microscopy |[1][7] |
Table 3: Selectivity Profile
| Target | IC50 / Kd | Selectivity Fold (vs. L3MBTL3) | Assay | Reference(s) |
|---|---|---|---|---|
| L3MBTL1 | IC50 = 2 µM | ~50x | AlphaScreen | [9] |
| UHRF1, CBX7, JARID1A | No activity up to 30 µM | >750x | Various | [1][9][11] |
| Panel of >200 Reader Domains | Highly Selective | >50x vs. other MBT family members | Microarray/Various |[1][3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize UNC1215 are provided below.
4.1 AlphaScreen Competition Assay (for IC50 Determination)
This assay quantifies the ability of a compound to disrupt the interaction between a protein and its binding partner.
-
Reagents: Biotinylated histone H4K20me2 peptide, GST-tagged L3MBTL3 protein, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads.
-
Procedure:
-
GST-L3MBTL3 is incubated with the biotinylated H4K20me2 peptide in a 384-well plate.
-
Serial dilutions of UNC1215 (or control compound) are added to the wells.
-
Streptavidin-Donor beads and anti-GST Acceptor beads are added.
-
The plate is incubated in the dark to allow for binding.
-
-
Detection: The plate is read on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the protein-peptide interaction brings the Donor and Acceptor beads into proximity, generating a strong signal. UNC1215 disrupts this interaction, separating the beads and causing a decrease in signal.
-
Analysis: The IC50 value is calculated by plotting the signal intensity against the log of the inhibitor concentration and fitting the data to a dose-response curve.[1][7]
4.2 Isothermal Titration Calorimetry (ITC) (for Kd Determination)
ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry, and thermodynamics.
-
Setup: Purified L3MBTL3 protein is placed in the sample cell of the calorimeter. A concentrated solution of UNC1215 is loaded into the injection syringe.
-
Titration: A series of small, precise injections of UNC1215 are made into the protein solution.
-
Measurement: The instrument measures the minute heat changes that occur after each injection as the UNC1215 binds to L3MBTL3.
-
Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to calculate the dissociation constant (Kd).[1][13]
4.3 Fluorescence Recovery After Photobleaching (FRAP) (for Cellular Mobility)
FRAP is used to measure the dynamics and mobility of fluorescently tagged proteins within a living cell.
-
Cell Preparation: HEK293 cells are transfected with a plasmid encoding a GFP-L3MBTL3 fusion protein.
-
Treatment: Transfected cells are treated with various concentrations of UNC1215 or a vehicle control for 3-6 hours.
-
Photobleaching: A high-intensity laser is used to irreversibly photobleach the GFP signal in a small, defined region of the nucleus of a single cell.
-
Image Acquisition: Images are acquired at short intervals (e.g., every 2 seconds) to monitor the recovery of fluorescence in the bleached region as unbleached GFP-L3MBTL3 molecules diffuse into it.
-
Data Analysis: The rate of fluorescence recovery is measured and normalized. A faster recovery rate indicates higher protein mobility. The EC50 is determined by plotting the recovery rate against UNC1215 concentration.[1][12]
4.4 Cell Viability Assay (for Cytotoxicity)
This assay determines whether a compound is toxic to cells at its effective concentrations.
-
Cell Plating: HEK293 cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are treated with a range of concentrations of UNC1215 and the negative control compound UNC1079 for an extended period (e.g., 72 hours).
-
Lysis and Reagent Addition: A reagent such as CellTiter-Glo is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Measurement: Luminescence is measured using a plate reader.
-
Analysis: A decrease in luminescence compared to the vehicle control indicates cytotoxicity. UNC1215 showed no observable cytotoxicity up to 100 µM.[1]
Conclusion
UNC1215 is a well-characterized chemical probe that serves as a potent and selective antagonist for the L3MBTL3 methyl-lysine reader domain. Its mechanism involves direct, competitive binding to the MBT domains, leading to the disruption of L3MBTL3's chromatin localization and protein-protein interactions. The quantitative data and detailed experimental protocols provided herein offer a comprehensive resource for researchers utilizing UNC1215 to investigate the biological functions of L3MBTL3 in health and disease.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 5. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 10. UNC 1215 | UNC1215 | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Discovery and Development of UNC1215: A Potent and Selective L3MBTL3 Inhibitor
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification of histones plays a pivotal role in the regulation of gene expression and chromatin architecture. Among these modifications, the methylation of lysine residues is a key signaling event, interpreted by a class of proteins known as "readers." These reader domains recognize and bind to specific methylation marks, thereby recruiting effector proteins to modulate chromatin structure and function. The lethal (3) malignant brain tumor-like protein 3 (L3MBTL3) is a member of the MBT family of proteins that contains three MBT domains, which are responsible for recognizing and binding to mono- and di-methylated lysine residues on histone tails.[1] Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3]
This technical guide provides an in-depth overview of the discovery and development of UNC1215, a potent and selective chemical probe for L3MBTL3.[4][5] UNC1215 has been instrumental in elucidating the cellular functions of L3MBTL3 and serves as a valuable tool for further investigation into the therapeutic potential of targeting this methyl-lysine reader.[4][6]
Discovery and Optimization
The development of UNC1215 originated from a screening effort to identify small molecule ligands for methyl-lysine binding proteins.[7] Initial hits with modest affinity for L3MBTL1 led to the exploration of a second series of compounds, which ultimately resulted in the identification of UNC1215 as a potent L3MBTL3 antagonist.[7] Structure-activity relationship (SAR) studies were crucial in optimizing the affinity and selectivity of the initial scaffolds.[8]
Quantitative In Vitro and Cellular Activity of UNC1215
UNC1215 demonstrates high potency in both biochemical and cellular assays, establishing it as a robust chemical probe for L3MBTL3.[9][10]
| Parameter | Value | Assay | Reference |
| IC50 | 40 nM | AlphaScreen Methylated Histone Peptide Competition Assay | [9][10] |
| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | [9][10] |
| Cellular IC50 | ~500 nM | Disruption of GFP-3MBT Foci Formation | [11] |
| Cellular EC50 | 50-100 nM | Fluorescence Recovery After Photobleaching (FRAP) | [11] |
Selectivity Profile of UNC1215
A critical attribute of a chemical probe is its selectivity for the intended target over other related proteins. UNC1215 exhibits remarkable selectivity for L3MBTL3.
| Target Family | Selectivity | Assay | Reference |
| MBT Family Proteins | >50-fold selective for L3MBTL3 over other MBT family members | AlphaScreen | [5][12] |
| Other Kme Readers | Selective against over 200 other reader domains | Various | [5][12] |
| Kinases | Weak inhibition of FLT3 (64% at 10 µM); inactive against a panel of 50 diverse kinases | Kinase Assay Panel | [4] |
| GPCRs and Ion Channels | Weak antagonist activity against M1 (IC50 = 3.5 µM) and M2 (40% inhibition at 30 µM) muscarinic receptors | Radioligand Binding and Functional Assays | [4] |
Mechanism of Action and Cellular Engagement
UNC1215 competitively displaces mono- or di-methylated lysine-containing peptides from the methyl-lysine binding pocket of L3MBTL3's MBT domains.[4][5] X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction, where two molecules of UNC1215 bind to a dimer of L3MBTL3.[4][5][9] This distinct binding mechanism contributes to its high affinity and selectivity.[12]
In cellular contexts, UNC1215 directly engages with L3MBTL3.[4][5] This was demonstrated through various cellular target engagement assays, including the observation that UNC1215 increases the cellular mobility of GFP-L3MBTL3 fusion proteins, as measured by Fluorescence Recovery After Photobleaching (FRAP).[4][5] Furthermore, UNC1215 disrupts the formation of nuclear foci of GFP-tagged L3MBTL3, indicating its ability to interfere with the protein's localization and interactions within the cell.[11]
L3MBTL3 Signaling and the Impact of UNC1215
L3MBTL3 is involved in key cellular processes, including the regulation of protein stability and transcriptional repression.[13][14] It has been shown to mediate the degradation of several methylated non-histone proteins, such as DNMT1 and SOX2, by recruiting the CRL4-DCAF5 E3 ubiquitin ligase complex.[13][14] Additionally, L3MBTL3 plays a role in the Notch signaling pathway by interacting with RBPJ to repress the transcription of Notch target genes.[3]
UNC1215 has been instrumental in probing these functions. For instance, it was used to demonstrate a novel, methylation-dependent interaction between L3MBTL3 and BCLAF1, a protein involved in DNA damage repair and apoptosis.[4][5] Treatment with UNC1215 disrupts this interaction, highlighting the probe's utility in dissecting the protein-protein interactions mediated by L3MBTL3.[4]
Caption: L3MBTL3 signaling pathways and the inhibitory action of UNC1215.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of UNC1215 are not exhaustively provided in the primary literature. However, this section outlines the principles of the key assays employed.
AlphaScreen Methylated Histone Peptide Competition Assay
This bead-based proximity assay was used to determine the in vitro potency (IC50) of UNC1215.
Caption: Principle of the AlphaScreen competition assay for UNC1215.
Principle: In the absence of an inhibitor, the binding of biotinylated methylated histone peptide to GST-tagged L3MBTL3 brings the streptavidin-coated donor and anti-GST acceptor beads into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission. UNC1215 competes with the peptide for binding to L3MBTL3, thus preventing the beads from coming together and leading to a decrease in the luminescent signal.
Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the binding affinity (Kd) of UNC1215 to L3MBTL3.
Principle: This technique measures the heat change that occurs upon the binding of a ligand (UNC1215) to a macromolecule (L3MBTL3). A solution of UNC1215 is titrated into a solution of L3MBTL3, and the heat released or absorbed during the binding event is measured. The resulting data is used to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction. For accurate results, it is crucial that both the protein and the compound are in the same buffer to avoid heat of dilution effects.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP was used to assess the target engagement of UNC1215 in live cells by measuring the mobility of GFP-tagged L3MBTL3.
Caption: Workflow of a Fluorescence Recovery After Photobleaching experiment.
Principle: A specific region of interest (ROI) in a cell expressing a fluorescently tagged protein (GFP-L3MBTL3) is photobleached using a high-intensity laser. The rate at which fluorescence recovers in the bleached area is monitored over time. This recovery is due to the movement of unbleached fluorescent molecules from the surrounding area into the ROI. Treatment with UNC1215, which binds to L3MBTL3, alters the protein's mobility, leading to a faster fluorescence recovery rate. This change in mobility provides evidence of target engagement in a cellular environment.[4][5][11]
Conclusion and Future Directions
UNC1215 is a first-in-class, potent, and selective chemical probe for the methyl-lysine reader domain of L3MBTL3.[4][6] Its well-characterized in vitro and cellular activities, along with its demonstrated ability to modulate L3MBTL3 function, make it an invaluable tool for the scientific community.[4] The data and methodologies presented in this whitepaper provide a comprehensive resource for researchers interested in utilizing UNC1215 to further explore the biology of L3MBTL3 and its role in human disease.
Future research efforts could focus on the development of UNC1215 derivatives with improved pharmacokinetic properties for in vivo studies. The lack of significant toxicity of UNC1215 in cell-based assays is a promising starting point for such endeavors.[4] Ultimately, the continued investigation of L3MBTL3 biology, facilitated by chemical probes like UNC1215, may pave the way for novel therapeutic strategies targeting this important epigenetic reader.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Fluorescence Recovery After Photobleaching | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 10. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]
- 12. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Recovery after Photobleaching (FRAP) and its Offspring | Learn & Share | Leica Microsystems [leica-microsystems.com]
UNC1215: A Potent and Selective Chemical Probe for the Epigenetic Reader L3MBTL3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UNC1215 is a highly potent and selective chemical probe for the lethal(3)malignant brain tumor-like protein 3 (L3MBTL3), a reader protein of mono- and di-methylated lysine (Kme) residues on histone tails. As a critical component of the epigenetic machinery, L3MBTL3 is implicated in transcriptional repression and has emerged as a potential therapeutic target in oncology. UNC1215 provides a valuable tool for elucidating the biological functions of L3MBTL3 and for validating its role in disease. This guide details the biochemical, cellular, and biophysical properties of UNC1215, including its unique mechanism of action, comprehensive selectivity profile, and detailed experimental protocols for its application in epigenetic research.
Introduction
Epigenetic regulation, the modulation of gene expression without alteration of the DNA sequence, is a fundamental process in cellular function and development. "Reader" domains, which recognize post-translational modifications on histones, are key players in this regulatory network. The malignant brain tumor (MBT) family of proteins, characterized by their MBT repeats, are readers of methylated lysine residues. L3MBTL3, a member of this family, is a transcriptional repressor that has been linked to various cancers, including malignant brain tumors.[1][2]
The development of small molecule probes to interrogate the function of these reader domains is crucial for advancing our understanding of their roles in health and disease. UNC1215 was developed as the first potent and selective chemical probe for the Kme-reading function of L3MBTL3.[2][3][4] Its high affinity and selectivity, coupled with its cellular activity, make it an indispensable tool for the scientific community.
Mechanism of Action
UNC1215 competitively inhibits the binding of mono- and di-methylated lysine-containing peptides to the MBT domains of L3MBTL3.[1][2][5] X-ray crystallography has revealed a unique and unexpected 2:2 polyvalent binding mode between UNC1215 and L3MBTL3.[2][4][6][7] In this configuration, two molecules of UNC1215 bridge two molecules of the L3MBTL3 three-MBT-domain construct (3MBT).[6][7] Each UNC1215 molecule interacts with the aromatic cage of the second MBT domain of one L3MBTL3 molecule and the first MBT domain of a second L3MBTL3 molecule.[7] This dimerization is a key feature of its high-affinity binding.
Quantitative Data
In Vitro Potency and Binding Affinity
UNC1215 demonstrates nanomolar potency against L3MBTL3 in biochemical assays.
| Target | Assay | Value | Reference |
| L3MBTL3 | IC50 (AlphaScreen) | 40 nM | [1][5][8] |
| L3MBTL3 | Kd (ITC) | 120 nM | [1][2][5] |
Selectivity Profile
UNC1215 exhibits significant selectivity for L3MBTL3 over other MBT family members and a broad range of other epigenetic and non-epigenetic targets.
| Target | Assay | Value | Selectivity (fold vs L3MBTL3 IC50) | Reference |
| L3MBTL1 | IC50 (AlphaScreen) | 2 µM | >50 | [5][9] |
| UHRF1 (Tudor) | IC50 (AlphaScreen) | > 30 µM | >750 | [5][9] |
| CBX7 (Chromodomain) | IC50 (AlphaScreen) | > 30 µM | >750 | [5][9] |
| JARID1A (PHD) | IC50 (AlphaScreen) | > 30 µM | >750 | [5][9] |
| Muscarinic M1 Receptor | Ki | 97 nM | N/A | [9] |
| Muscarinic M2 Receptor | Ki | 72 nM | N/A | [9] |
Note: While UNC1215 shows high selectivity against other reader domains, it does exhibit off-target activity at muscarinic receptors, which should be considered in experimental design.
Cellular Activity
UNC1215 is cell-permeable and engages L3MBTL3 in cells at sub-micromolar concentrations. It has been shown to be non-toxic to HEK293 cells at concentrations up to 100 µM.[2][6]
| Cell-Based Assay | Cell Line | Value (EC50) | Reference |
| Disruption of GFP-3MBT nuclear foci | HEK293 | ~500 nM | [8] |
| Increased mobility of GFP-3MBT (FRAP) | HEK293 | 50-100 nM | [8][10] |
A structurally similar but significantly less potent analog, UNC1079 (>1000-fold weaker than UNC1215), is available as a negative control for cellular studies.[3][6]
Experimental Protocols
AlphaScreen Competition Assay
This assay is used to measure the ability of UNC1215 to disrupt the interaction between L3MBTL3 and a biotinylated histone peptide.
Methodology:
-
Compound Plating: Serially dilute UNC1215 in assay buffer (20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20). Spot 1 µL of the compound dilutions into a 384-well Proxiplate.[5]
-
Reagent Addition: Add biotinylated histone H4K20me2 peptide and GST-tagged L3MBTL3 protein to the wells.
-
Incubation: Incubate the plate to allow for binding to occur.
-
Bead Addition: Add streptavidin-coated donor beads and glutathione-coated acceptor beads.
-
Final Incubation: Incubate the plate in the dark to allow for bead-protein-peptide complex formation.
-
Detection: Read the plate on an EnVision multilabel reader equipped with an HTS alpha screen laser. The signal is inversely proportional to the inhibitory activity of UNC1215.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between UNC1215 and L3MBTL3.
Methodology:
-
Sample Preparation: Prepare solutions of L3MBTL3 protein in the sample cell and UNC1215 in the injection syringe in the same buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).
-
Titration: Perform a series of injections of UNC1215 into the L3MBTL3 solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a cellular imaging technique used to measure the mobility of L3MBTL3 within the nucleus and assess the target engagement of UNC1215.
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding a GFP-L3MBTL3 fusion protein.[8]
-
Compound Treatment: Treat the cells with varying concentrations of UNC1215 or the negative control UNC1079.[10]
-
Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus of a GFP-expressing cell.
-
Image Acquisition: Acquire a time-lapse series of images to monitor the recovery of fluorescence in the photobleached ROI as unbleached GFP-L3MBTL3 molecules diffuse into it.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time and fit the recovery curve to a mathematical model to determine the mobile fraction and the halftime of recovery. A faster recovery time indicates increased mobility of L3MBTL3, suggesting displacement from less mobile chromatin by UNC1215.[8][10]
In Vitro Protein Pull-Down Assay
This assay can be used to identify proteins that interact with L3MBTL3 in a methyl-lysine-dependent manner and to confirm that UNC1215 can disrupt these interactions.
Methodology:
-
Probe Immobilization: A biotinylated analog of UNC1215 can be used for pull-down experiments.[6]
-
Protein Incubation: Incubate GST-tagged L3MBTL3 with biotinylated UNC1215.[6]
-
Pull-Down: Use streptavidin-coated beads to pull down the biotinylated probe and any interacting proteins.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify interaction partners.
Applications in Epigenetic Research
UNC1215 is a versatile tool for investigating the biological roles of L3MBTL3.
-
Target Validation: UNC1215 can be used to validate L3MBTL3 as a therapeutic target in various disease models, particularly in cancer.
-
Functional Genomics: By inhibiting the methyl-lysine reading function of L3MBTL3, researchers can dissect its role in gene regulation, chromatin structure, and cellular processes. For instance, UNC1215 was used to uncover a novel Kme-dependent interaction between L3MBTL3 and BCLAF1, a protein involved in DNA damage repair and apoptosis.[2]
-
Substrate and Interactor Identification: UNC1215 can be employed in proteomic studies to identify the specific histone marks and non-histone proteins that are recognized by L3MBTL3 in a cellular context.
Conclusion
UNC1215 is a well-characterized, potent, and selective chemical probe for L3MBTL3. Its unique dimeric binding mode, coupled with its demonstrated cellular activity, provides a powerful tool for the epigenetic research community. The detailed protocols and quantitative data presented in this guide are intended to facilitate its effective use in elucidating the biological functions of L3MBTL3 and in the development of novel therapeutics targeting this important epigenetic reader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 4. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
The Role of L3MBTL3 in Chromatin-Interacting Transcriptional Repression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of proteins, which act as readers of methylated lysine residues on histone and non-histone proteins.[1] This technical guide provides a comprehensive overview of the role of L3MBTL3 in transcriptional repression through its chromatin-interacting functions. We delve into the molecular mechanisms of L3MBTL3-mediated gene silencing, its key interacting partners, and its involvement in critical signaling pathways. This document also provides detailed experimental protocols for studying L3MBTL3 and summarizes the available quantitative data on its binding affinities and expression.
Introduction to L3MBTL3
L3MBTL3 is a transcriptional repressor that plays a crucial role in various cellular processes, including hematopoiesis and the regulation of signaling pathways such as Notch signaling.[1][2] It is characterized by the presence of three MBT domains, which are responsible for recognizing and binding to mono- and di-methylated lysine residues on histone tails and other proteins.[3][4] In addition to its MBT domains, L3MBTL3 contains a C-terminal Sterile Alpha Motif (SAM) domain and two zinc finger domains, which are likely involved in protein-protein interactions and chromatin binding.[3][5]
Molecular Mechanism of L3MBTL3-Mediated Transcriptional Repression
L3MBTL3 employs a multi-faceted approach to repress gene transcription, primarily through its interaction with chromatin and the recruitment of enzymatic complexes that modify the chromatin landscape or target other proteins for degradation.
Recognition of Methylated Lysines
The MBT domains of L3MBTL3 are specialized to bind to mono- and di-methylated lysine residues, showing a preference for di-methylated peptides over mono-methylated ones and no affinity for tri-methylated substrates.[4] This specificity allows L3MBTL3 to target specific genomic loci characterized by these histone marks.
Interaction with the Notch Signaling Pathway
L3MBTL3 is a key negative regulator of the Notch signaling pathway.[2][5] It physically interacts with the DNA-binding protein RBPJ (Recombination Signal Binding Protein for Immunoglobulin Kappa J Region), a central component of the Notch pathway.[2][5] In the absence of a Notch signal, L3MBTL3 is recruited by RBPJ to the regulatory regions of Notch target genes.[6]
Upon recruitment, L3MBTL3 facilitates the recruitment of the lysine-specific demethylase 1A (KDM1A/LSD1) to these sites.[5][6] KDM1A then removes activating histone marks, such as H3K4me2, leading to transcriptional repression of Notch target genes like HES1.[5][6] The interaction between L3MBTL3 and KDM1A is mediated by the SAM domain of L3MBTL3.[5]
Role in Ubiquitin-Mediated Protein Degradation
L3MBTL3 also functions as an adaptor protein to bring the CRL4-DCAF5 E3 ubiquitin ligase complex to its methylated non-histone protein substrates, targeting them for proteasomal degradation.[7] This mechanism has been demonstrated for several key cellular proteins:
-
SOX2: L3MBTL3 recognizes methylated SOX2, a crucial transcription factor for stem cell pluripotency, and recruits the CRL4-DCAF5 complex to mediate its degradation.[7]
-
DNMT1: The DNA methyltransferase 1 (DNMT1) is also targeted for degradation by the L3MBTL3-CRL4-DCAF5 pathway upon its methylation.[7]
-
E2F1: The cell cycle regulator E2F1 is another substrate of this L3MBTL3-dependent degradation pathway.[7]
Quantitative Data on L3MBTL3 Interactions
The following tables summarize the available quantitative data on the binding affinities of L3MBTL3 with its interacting partners.
| Interacting Partner | L3MBTL3 Construct | Method | Dissociation Constant (Kd) | Reference |
| RBPJ | residues 1-523 | Isothermal Titration Calorimetry (ITC) | 1.9 µM | [8] |
| RBPJ | N-terminus (residues 1-197) | Isothermal Titration Calorimetry (ITC) | 1.5 µM | [8] |
| RBPJ | peptide (residues 55-70) | Isothermal Titration Calorimetry (ITC) | 530 nM | [1] |
| Histone Peptide | Method | Dissociation Constant (Kd) | Reference |
| H4K20me2 | Fluorescence Polarization | 79 µM | [4] |
| H3K4me2 | Fluorescence Polarization | 193 µM | [4] |
| H3K9me2 | Fluorescence Polarization | 356 µM | [4] |
Visualizing L3MBTL3 Pathways and Workflows
Signaling Pathway of L3MBTL3 in Notch Repression
Caption: L3MBTL3-mediated repression of Notch target genes.
Mechanism of L3MBTL3 in Protein Degradation
Caption: L3MBTL3-mediated ubiquitination and degradation of target proteins.
Experimental Workflow for Co-Immunoprecipitation (Co-IP)
Caption: Workflow for Co-Immunoprecipitation to identify L3MBTL3 interacting proteins.
Detailed Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is adapted for studying the genomic localization of L3MBTL3.[9][10][11]
1. Cell Cross-linking and Lysis:
-
Cross-link cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with 125 mM glycine.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells with a suitable lysis buffer containing protease inhibitors.
2. Chromatin Shearing:
-
Sonciate the chromatin to an average fragment size of 200-600 bp. The optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-L3MBTL3 antibody overnight at 4°C. An IgG antibody should be used as a negative control.
-
Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
5. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to identify proteins that interact with L3MBTL3 in vivo.[6][8][12][13]
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 0.5-1.0% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris.
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-L3MBTL3 antibody for 2-4 hours or overnight at 4°C. Use an IgG antibody as a negative control.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the immune complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
-
Alternatively, for unbiased identification of interacting partners, the eluted proteins can be analyzed by mass spectrometry.
Dual-Luciferase Reporter Assay
This assay is used to quantify the transcriptional repressive activity of L3MBTL3 on a target promoter.[14][15][16]
1. Plasmid Constructs:
-
Clone the promoter of a target gene (e.g., HES1) upstream of a Firefly luciferase reporter gene in an expression vector.
-
Co-transfect this reporter construct with an expression vector for L3MBTL3 (or an empty vector control).
-
A second plasmid containing a Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV or TK) should be co-transfected as an internal control for transfection efficiency.
2. Cell Transfection and Culture:
-
Seed cells in a multi-well plate.
-
Transfect the cells with the three plasmid constructs using a suitable transfection reagent.
-
Culture the cells for 24-48 hours to allow for protein expression and reporter gene activity.
3. Cell Lysis and Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the Firefly luciferase activity in the cell lysate using a luminometer after adding the Firefly luciferase substrate.
-
Subsequently, add the Stop & Glo® reagent to quench the Firefly luciferase reaction and activate the Renilla luciferase, then measure the Renilla luciferase activity.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Calculate the fold repression by comparing the normalized luciferase activity in the presence of L3MBTL3 to the empty vector control.
Conclusion
L3MBTL3 is a versatile transcriptional repressor that utilizes its methyl-lysine reading ability to target specific genomic loci and proteins. Its role in modulating the Notch signaling pathway and in mediating the degradation of key cellular proteins highlights its importance in maintaining cellular homeostasis. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further investigate the functions of L3MBTL3 and to explore its potential as a therapeutic target in diseases where its activity is dysregulated. Further research is warranted to fully elucidate the complete spectrum of L3MBTL3's interacting partners and its role in various biological and pathological contexts.
References
- 1. Proteolysis of methylated SOX2 protein is regulated by L3MBTL3 and CRL4DCAF5 ubiquitin ligase [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Finding the active genes in deep RNA-seq gene expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-Free Absolute Protein Quantification with Data-Independent Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L3MBTL3 and STAT3 collaboratively upregulate SNAIL expression to promote metastasis in female breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. GR and LSD1/KDM1A-Targeted Gene Activation Requires Selective H3K4me2 Demethylation at Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Targeting DCAF5 suppresses SMARCB1-mutant cancer via stabilizing SWI/SNF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the genetic mechanism that associates L3MBTL3 to multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteolysis of methylated SOX2 protein is regulated by L3MBTL3 and CRL4DCAF5 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. Cotranscriptional demethylation induces global loss of H3K4me2 from active genes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methyl-Lysine Reading Function of L3MBTL3: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L3MBTL3, a member of the Malignant Brain Tumor (MBT) family of proteins, is a critical reader of mono- and di-methylated lysine (Kme1/2) residues on histone and non-histone proteins. This recognition function is central to its role in transcriptional repression and methylation-dependent protein degradation, implicating it in a variety of cellular processes and disease states. This technical guide provides an in-depth exploration of the core mechanisms governing L3MBTL3's Kme reading function, supported by quantitative binding data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Methyl-Lysine Recognition
The Kme reading capability of L3MBTL3 is mediated by its three tandem MBT domains. These domains form a binding pocket that specifically accommodates mono- and di-methylated lysine residues while excluding unmethylated and tri-methylated lysines. Structural and biochemical studies have revealed a unique 2:2 dimeric mode of recognition, where two L3MBTL3 molecules engage with two methylated target molecules. This dimerization is crucial for its function in vivo and is enhanced by the presence of its cognate ligands. The binding specificity is conferred by a combination of a hydrophobic "cage" that accommodates the methyl group and hydrogen bonding interactions with the methylated lysine.
Quantitative Binding Affinity of L3MBTL3
The binding affinity of the L3MBTL3 MBT domains for various methylated histone peptides has been quantified using techniques such as fluorescence polarization and isothermal titration calorimetry. The data consistently show a preference for di-methylated lysine marks over mono-methylated ones, with a notable affinity for H4K20me2.
| Histone Mark | Dissociation Constant (Kd) | Technique | Reference |
| H4K20me2 | 79 µM | Fluorescence Polarization | [1] |
| H3K4me2 | 193 µM | Fluorescence Polarization | [1] |
| H3K9me2 | 356 µM | Fluorescence Polarization | [1] |
| H3K9me1 | Weak Binding | Fluorescence Polarization | [2] |
| H3K27me1/2 | Weak Binding | Fluorescence Polarization | [2] |
| H1.4K26me1/2 | Binding Detected | Fluorescence Polarization | [2] |
Key Signaling Pathways Involving L3MBTL3
L3MBTL3's Kme reading function is integral to several key signaling pathways, primarily through its role as a transcriptional repressor and as an adaptor protein for ubiquitin ligase complexes.
Repression of Notch Signaling
In the absence of a Notch signal, the transcription factor RBPJ acts as a transcriptional repressor. L3MBTL3 is recruited to RBPJ at the enhancers of Notch target genes. This interaction is crucial for the recruitment of the histone demethylase KDM1A (LSD1), leading to the demethylation of H3K4me2 and subsequent transcriptional repression of Notch target genes like HES1 and HEY1.[3][4][5]
Caption: L3MBTL3-mediated repression of Notch signaling.
Degradation of Methylated SOX2
L3MBTL3 plays a critical role in regulating the stability of the transcription factor SOX2.[6][7][8][9] SOX2 is mono-methylated by the methyltransferase SET7 at lysine 42 (K42). L3MBTL3 recognizes and binds to this methylated lysine. This binding event serves as a scaffold to recruit the CRL4-DCAF5 E3 ubiquitin ligase complex. The CRL4-DCAF5 complex then polyubiquitinates SOX2, targeting it for degradation by the proteasome.[6][7][8][9] This pathway is crucial for controlling SOX2 protein levels, which is vital for maintaining stem cell pluripotency and differentiation.[6][7][8][9]
Caption: L3MBTL3-mediated degradation of methylated SOX2.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the binding affinity of L3MBTL3 MBT domains for a methylated histone peptide.
Materials:
-
Purified L3MBTL3 MBT domain protein (e.g., residues 197-526)
-
Synthetic methylated histone peptide (e.g., H4K20me2 peptide)
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Hamilton syringe
Protocol:
-
Sample Preparation:
-
Dialyze the purified L3MBTL3 protein and the synthetic peptide against the same batch of ITC buffer overnight at 4°C to ensure buffer matching.
-
Determine the accurate concentrations of the protein and peptide using a spectrophotometer (for protein) and by weight or amino acid analysis (for peptide).
-
Degas both the protein and peptide solutions for 10-15 minutes prior to the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the titration syringe with detergent and water, followed by extensive rinsing with the ITC buffer.
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the reference power (e.g., 10 µcal/sec).
-
-
Titration:
-
Load the L3MBTL3 protein solution into the sample cell (typically 20-50 µM).
-
Load the histone peptide solution into the injection syringe (typically 10-20 times the protein concentration, e.g., 200-500 µM).
-
Perform an initial small injection (e.g., 0.4 µL) to account for diffusion from the syringe tip, which is typically discarded during data analysis.
-
Perform a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the integrated heat per injection against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to measure molecular interactions. It relies on the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner.
Objective: To measure the binding affinity of L3MBTL3 for a fluorescently labeled histone peptide.
Materials:
-
Purified L3MBTL3 MBT domain protein
-
Fluorescently labeled synthetic histone peptide (e.g., FITC-H4K20me2)
-
FP buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 96- or 384-well plates
-
Plate reader with FP capabilities
Protocol:
-
Assay Setup:
-
Prepare a serial dilution of the L3MBTL3 protein in FP buffer.
-
Prepare a constant concentration of the fluorescently labeled peptide in FP buffer (typically in the low nanomolar range, below the expected Kd).
-
-
Binding Reaction:
-
In each well of the microplate, add a fixed volume of the fluorescently labeled peptide.
-
Add an equal volume of the serially diluted L3MBTL3 protein or buffer (for the "free peptide" control).
-
Include wells with only buffer for background subtraction.
-
Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader. The instrument excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the change in mP as a function of the L3MBTL3 concentration.
-
Fit the resulting binding curve to a suitable equation (e.g., a one-site binding model) to calculate the Kd.
-
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest.
Objective: To identify the genomic loci occupied by L3MBTL3 in a specific cell type.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers (e.g., Farnham lysis buffer)
-
Sonicator (e.g., Bioruptor)
-
ChIP-grade anti-L3MBTL3 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking and Cell Harvesting:
-
Grow cells to ~80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells by scraping and wash them with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer containing SDS.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The sonication conditions need to be optimized for each cell type and instrument.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate a portion of the pre-cleared chromatin with the anti-L3MBTL3 antibody overnight at 4°C with rotation. Use an equivalent amount of IgG as a negative control.
-
Add protein A/G beads to the antibody-chromatin mixture and incubate for another 2-4 hours to capture the immune complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating the eluted chromatin at 65°C overnight in the presence of high salt.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample (chromatin taken before the IP step).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the L3MBTL3 IP sample compared to the input control.
-
Conclusion
L3MBTL3 is a key epigenetic reader that translates methyl-lysine marks into specific downstream biological outcomes, including transcriptional repression and protein degradation. Understanding the intricacies of its Kme reading function is crucial for elucidating its role in health and disease and for the development of targeted therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers in this field.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis of methylated SOX2 protein is regulated by L3MBTL3 and CRL4DCAF5 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis of methylated SOX2 protein is regulated by L3MBTL3 and CRL4DCAF5 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
UNC1215: A Potent and Selective Chemical Probe for the L3MBTL3 Methyllysine Reader Domain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UNC1215 is a potent and selective chemical probe for the methyllysine (Kme) reading function of Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3), a member of the MBT family of chromatin-interacting transcriptional repressors. This technical guide provides a comprehensive overview of UNC1215, including its target protein, binding affinity, and its role in key signaling pathways. Detailed experimental protocols for assays used to characterize UNC1215 are also presented to facilitate its use in research and drug discovery.
Target Protein and Binding Affinity
The primary target of UNC1215 is the L3MBTL3 protein.[1][2] UNC1215 is a high-affinity ligand for the methyllysine-binding "reader" domains of L3MBTL3. It competitively displaces peptides containing mono- or dimethyllysine residues.[2][3]
Quantitative Binding Data
The binding affinity of UNC1215 for L3MBTL3 has been characterized by multiple biophysical and biochemical assays, yielding consistent results. The key quantitative data are summarized in the table below.
| Parameter | Value | Method | Reference |
| IC50 | 40 nM | AlphaScreen | [3][4] |
| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | [3][4] |
UNC1215 exhibits significant selectivity for L3MBTL3 over other MBT family members and a broad panel of other methyllysine reader domains.[2][3] It is more than 50-fold more potent for L3MBTL3 compared to other MBT family proteins.[1][3]
Signaling Pathways
L3MBTL3 is implicated in several crucial cellular signaling pathways, primarily acting as a transcriptional repressor. UNC1215, by inhibiting L3MBTL3's ability to recognize methylated lysine residues, serves as a valuable tool to investigate these pathways.
Notch Signaling Pathway
L3MBTL3 functions as a corepressor in the Notch signaling pathway.[1] In the absence of a Notch signal, the transcription factor RBPJ (also known as CSL) recruits L3MBTL3 to the enhancers of Notch target genes. L3MBTL3, in turn, recruits the histone demethylase KDM1A (also known as LSD1), leading to the removal of activating histone marks (H3K4me2) and subsequent transcriptional repression.[1] UNC1215 can be utilized to disrupt this repressive complex and study the downstream effects on Notch target gene expression.
DNA Damage Response
UNC1215 was instrumental in identifying a novel interaction between L3MBTL3 and BCLAF1 (Bcl-2-associated transcription factor 1), a protein involved in the DNA damage response and apoptosis.[2] This interaction is dependent on the methyllysine reading function of L3MBTL3. The use of UNC1215 has shown that it can disrupt the localization of L3MBTL3 and BCLAF1 nuclear foci, suggesting a role for this interaction in the cellular response to DNA damage.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and cellular activity of UNC1215.
AlphaScreen Competition Assay
This assay is used to determine the IC50 of UNC1215 for L3MBTL3 by measuring its ability to compete with a biotinylated histone peptide for binding to the L3MBTL3 protein.
Materials:
-
384-well Proxiplates
-
His-tagged L3MBTL3 protein
-
Biotinylated H4K20me2 peptide
-
Nickel chelate acceptor beads
-
Streptavidin donor beads
-
Assay Buffer: 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20
-
UNC1215 compound dilutions
-
EnVision multilabel reader
Procedure:
-
Prepare serial dilutions of UNC1215 in assay buffer.
-
In a 384-well plate, add 1 µL of each UNC1215 dilution.
-
Prepare a protein-peptide mix containing His-tagged L3MBTL3 and biotinylated H4K20me2 peptide in assay buffer.
-
Add 9 µL of the protein-peptide mix to each well containing the compound and incubate for 30 minutes at room temperature.
-
Prepare a bead mix containing streptavidin-donor beads and nickel-chelate acceptor beads (45 µg/mL each) in assay buffer.
-
Add 2 µL of the bead mix to each well.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Read the plate on an EnVision multilabel reader equipped with an HTS alpha screen laser.
-
Calculate IC50 values by fitting the data to a four-parameter logistical equation.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between UNC1215 and L3MBTL3.
Materials:
-
Isothermal Titration Calorimeter
-
Purified L3MBTL3 protein
-
UNC1215 compound
-
Dialysis buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM TCEP)
Procedure:
-
Dialyze the purified L3MBTL3 protein against the chosen ITC buffer overnight at 4°C.
-
Dissolve UNC1215 in the final dialysis buffer to ensure a perfect match.
-
Degas both the protein and compound solutions immediately before the experiment.
-
Load the L3MBTL3 solution (typically 20-50 µM) into the sample cell of the calorimeter.
-
Load the UNC1215 solution (typically 200-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1.5-2 µL) with sufficient spacing to allow the signal to return to baseline.
-
Analyze the data by integrating the heat evolved after each injection and fitting it to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to assess the in-cell target engagement of UNC1215 by measuring its effect on the mobility of GFP-tagged L3MBTL3.
Materials:
-
HEK293 cells
-
GFP-L3MBTL3 expression vector
-
Transfection reagent
-
UNC1215 compound
-
Confocal microscope with a high-power laser for photobleaching
Procedure:
-
Seed HEK293 cells on glass-bottom dishes.
-
Transfect the cells with the GFP-L3MBTL3 expression vector.
-
Allow cells to express the fusion protein for 24-48 hours.
-
Treat the cells with varying concentrations of UNC1215 or vehicle control for a defined period.
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Identify a cell expressing GFP-L3MBTL3 and acquire a pre-bleach image of a region of interest (ROI) within the nucleus.
-
Use a high-intensity laser to photobleach the fluorescence within the ROI.
-
Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached GFP-L3MBTL3 molecules diffuse into the bleached area.
-
Quantify the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.
-
Calculate the mobile fraction and the half-time of recovery (t1/2) to assess changes in protein mobility upon UNC1215 treatment.
Conclusion
UNC1215 is a well-characterized, potent, and selective chemical probe for L3MBTL3. Its ability to modulate L3MBTL3 function in cells makes it an invaluable tool for dissecting the roles of this methyllysine reader in transcriptional regulation, DNA damage response, and other cellular processes. The detailed protocols provided herein should enable researchers to effectively utilize UNC1215 in their investigations.
References
Structural Basis for UNC1215 Selectivity for L3MBTL3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular basis for the selectivity of the chemical probe UNC1215 for the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain. We will delve into the quantitative binding data, detailed experimental methodologies, and the unique binding mode that confers UNC1215's high affinity and selectivity.
Introduction to L3MBTL3 and UNC1215
L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1][2] These proteins recognize and bind to mono- and di-methylated lysine residues on histone tails, a key event in the regulation of gene expression.[3][4] L3MBTL3 itself has been implicated as a tumor suppressor and is involved in various cellular processes, including hematopoiesis.[5]
UNC1215 is a potent and selective chemical probe developed to interrogate the function of the L3MBTL3 methyl-lysine (Kme) reading domain.[1][2][6] Its discovery and characterization have provided valuable insights into the biology of L3MBTL3 and have demonstrated a novel mechanism of protein-ligand interaction.[2][3]
Quantitative Binding and Selectivity Data
The potency and selectivity of UNC1215 have been rigorously characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of UNC1215 for L3MBTL3
| Parameter | Value | Assay Method | Reference |
| IC50 | 40 nM | AlphaScreen | [1][6] |
| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | [1][2][6] |
Table 2: Selectivity of UNC1215 Against Other Methyl-Lysine Reader Domains
UNC1215 demonstrates significant selectivity for L3MBTL3 over other members of the MBT family and a broad panel of other reader domains.[1][2][5]
| Target | Selectivity (Fold vs. L3MBTL3 IC50) | Assay Method | Reference |
| L3MBTL1 | >50-fold | AlphaScreen | [2] |
| Other MBT Family Members | >50-fold | AlphaScreen | [2] |
| Panel of >200 Reader Domains | High Selectivity | Protein Microarray | [2] |
| UHRF1 (Tandem Tudor) | No activity up to 30 µM | AlphaScreen | [2] |
| CBX7 (Chromodomain) | No activity up to 30 µM | AlphaScreen | [2] |
| JARID1A (PHD domain) | No activity up to 30 µM | AlphaScreen | [2] |
Note: Specific IC50 or Kd values for all off-targets are not always published, but the selectivity is consistently reported as being greater than 50-fold for closely related proteins.
Structural Basis for Selectivity: A Unique 2:2 Polyvalent Binding Mode
The high affinity and selectivity of UNC1215 for L3MBTL3 are attributed to a novel 2:2 polyvalent mode of interaction, as revealed by X-ray crystallography (PDB ID: 4FL6).[1][2][3]
In this configuration, two molecules of UNC1215 bridge two molecules of L3MBTL3.[1][3] This dimeric arrangement is a key feature distinguishing the interaction of UNC1215 with L3MBTL3 from its interaction with other MBT domain-containing proteins.
The binding is primarily mediated by:
-
Interaction with the Aromatic Cage of Domain 2: One of the pyrrolidine nitrogens of UNC1215 forms a crucial hydrogen bond with Asp381 within the aromatic cage of the second MBT domain of one L3MBTL3 molecule. This cage is formed by the residues Phe387, Phe405, Trp408, and Tyr412.[2]
-
Bridging to a Second L3MBTL3 Molecule: The piperidine-pyrrolidine moiety of the same UNC1215 molecule extends to interact with the first MBT domain of a second L3MBTL3 molecule, forming a salt bridge with Asp274.[2]
-
Reciprocal Interaction: A second UNC1215 molecule engages in a reciprocal set of interactions with the remaining available binding pockets on the two L3MBTL3 molecules.[2]
This unique 2:2 stoichiometry creates a highly specific and stable complex that is not readily formed with other MBT family members, thus providing the structural basis for UNC1215's selectivity.
L3MBTL3 Signaling Pathway
L3MBTL3 has been identified as a negative regulator of the Notch signaling pathway.[1] In the absence of a Notch signal, the transcription factor RBPJ acts as a repressor. L3MBTL3 interacts with RBPJ and recruits the histone demethylase KDM1A (LSD1) to Notch target genes, leading to their transcriptional repression.[1] The intracellular domain of Notch (NICD) competes with L3MBTL3 for binding to RBPJ.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction between UNC1215 and L3MBTL3.
AlphaScreen Competition Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is used to determine the IC50 of UNC1215 by measuring its ability to compete with a biotinylated histone peptide for binding to a His-tagged L3MBTL3 protein.
Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone H4K20me2 peptide
-
UNC1215 and other test compounds
-
AlphaScreen Histidine Detection Kit (Donor and Acceptor beads)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well ProxiPlates
Procedure:
-
Prepare serial dilutions of UNC1215 in assay buffer.
-
In a 384-well plate, add the His-tagged L3MBTL3 protein and the biotinylated H4K20me2 peptide to each well.
-
Add the UNC1215 dilutions to the wells and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for binding competition.
-
Add a mixture of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between UNC1215 and L3MBTL3.
Materials:
-
Purified L3MBTL3 protein
-
UNC1215
-
ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl), ensuring the compound is dissolved in the same buffer as the protein.
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze the L3MBTL3 protein against the ITC buffer. Dissolve UNC1215 in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the L3MBTL3 solution into the sample cell of the calorimeter.
-
Load the UNC1215 solution into the injection syringe.
-
Perform a series of small, sequential injections of UNC1215 into the L3MBTL3 solution while monitoring the heat change.
-
As a control, perform an identical titration of UNC1215 into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm to determine the Kd, n, and ΔH.
Protein Microarray for Selectivity Profiling
Protein microarrays containing a large number of purified protein domains are used to assess the selectivity of UNC1215 against a broad range of potential off-targets.
Materials:
-
Biotinylated UNC1215 analog
-
Protein microarray slides spotted with various reader domains
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-conjugated fluorescent dye (e.g., Streptavidin-Alexa Fluor 647)
-
Wash buffer (e.g., TBST)
-
Microarray scanner
Procedure:
-
Block the protein microarray slide with blocking buffer to prevent non-specific binding.
-
Incubate the slide with a solution of the biotinylated UNC1215 analog at a specific concentration.
-
Wash the slide extensively with wash buffer to remove unbound probe.
-
Incubate the slide with a solution of streptavidin-conjugated fluorescent dye.
-
Wash the slide again to remove unbound streptavidin conjugate.
-
Scan the slide using a microarray scanner to detect fluorescence at each protein spot.
-
Analyze the fluorescence intensity to identify proteins that bind to the UNC1215 analog.
X-ray Crystallography
X-ray crystallography is employed to determine the three-dimensional structure of the UNC1215-L3MBTL3 complex at atomic resolution.
Procedure (Co-crystallization):
-
Purify the L3MBTL3 protein to a high degree of homogeneity.
-
Form the protein-ligand complex by incubating the purified L3MBTL3 with an excess of UNC1215.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using vapor diffusion (sitting or hanging drop) methods.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known L3MBTL3 structure as a search model.
-
Build and refine the model of the UNC1215-L3MBTL3 complex to obtain the final structure.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for determining UNC1215 selectivity and the logical progression of its structure-activity relationship.
Conclusion
The selectivity of UNC1215 for L3MBTL3 is a result of its unique chemical structure that facilitates a novel 2:2 polyvalent binding mode with the protein. This interaction, characterized by high affinity and confirmed by X-ray crystallography, provides a strong foundation for the use of UNC1215 as a selective chemical probe to study the biological functions of L3MBTL3. The detailed experimental protocols provided herein offer a guide for researchers aiming to replicate or build upon these findings in the fields of chemical biology and drug discovery.
References
- 1. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 | The EMBO Journal [link.springer.com]
- 2. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. medchemexpress.com [medchemexpress.com]
Inactive Control for UNC1215 Experiments: A Technical Guide
Introduction: UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3), a member of the MBT family of chromatin-interacting transcriptional repressors.[1][2][3][4] Due to its role in chromatin regulation, L3MBTL3 and its inhibitor UNC1215 are of significant interest to researchers in epigenetics and drug discovery. To rigorously investigate the cellular and biochemical effects of UNC1215, a structurally similar but biologically inactive control compound is essential. This guide details the established inactive control for UNC1215, UNC1079, and provides a comprehensive overview of its use in key experiments, including detailed protocols and comparative data.
The Inactive Control: UNC1079
UNC1079 is the validated inactive control compound for UNC1215.[1] It is structurally analogous to UNC1215 but exhibits significantly reduced binding affinity for L3MBTL3, making it an ideal negative control for in vitro and cellular assays to ensure that the observed effects of UNC1215 are due to its specific interaction with L3MBTL3.
Comparative Quantitative Data
The following tables summarize the quantitative data from key experiments comparing the activity of UNC1215 and its inactive control, UNC1079.
| Compound | Target | IC50 (nM) | Kd (nM) |
| UNC1215 | L3MBTL3 | 40 | 120 |
| UNC1079 | L3MBTL3 | > 30,000 | Not Determined |
| Compound | Assay | Concentration | Result |
| UNC1215 | Cell Viability (HEK293T) | Up to 100 µM | No observable cytotoxicity |
| UNC1079 | Cell Viability (HEK293T) | Up to 100 µM | No observable cytotoxicity |
| UNC1215 | GFP-3MBT Foci Formation | 1 µM | Inhibition of foci formation |
| UNC1079 | GFP-3MBT Foci Formation | 1 µM | No effect on foci formation |
| UNC1215 | FRAP of GFP-3MBT | 1 µM | Increased protein mobility |
| UNC1079 | FRAP of GFP-3MBT | 1 µM | No effect on protein mobility |
L3MBTL3 Signaling Pathway
L3MBTL3 functions as a reader of histone methylation, primarily recognizing mono- and di-methylated lysine residues. This interaction is crucial for the recruitment of chromatin-modifying complexes and the regulation of gene expression. While the full scope of L3MBTL3 signaling is still under investigation, it is known to play a role in transcriptional repression. UNC1215 acts by competitively binding to the methyl-lysine binding pocket of L3MBTL3, thereby displacing it from its chromatin targets and disrupting its downstream signaling functions.
Caption: L3MBTL3 recognizes methylated histones, leading to transcriptional repression.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of UNC1215 and UNC1079 to the L3MBTL3 protein.
Methodology:
-
Protein and Compound Preparation:
-
Recombinant L3MBTL3 (residues 195-589) was expressed and purified.
-
UNC1215 and UNC1079 were dissolved in the same buffer as the protein (e.g., 20 mM Tris, pH 8.0, 150 mM NaCl, 1 mM TCEP).
-
-
ITC Instrument Setup:
-
A MicroCal iTC200 instrument was used.
-
The sample cell was filled with L3MBTL3 protein at a concentration of 10-20 µM.
-
The injection syringe was filled with the compound (UNC1215 or UNC1079) at a concentration of 100-200 µM.
-
-
Titration:
-
A series of 19 injections of 2 µL of the compound solution were titrated into the protein solution at 25°C.
-
The heat change upon each injection was measured.
-
-
Data Analysis:
-
The raw data was integrated and fitted to a one-site binding model using the Origin software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Cell Viability Assay
Objective: To assess the cytotoxicity of UNC1215 and UNC1079.
Methodology:
-
Cell Culture:
-
HEK293T cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells were treated with a serial dilution of UNC1215 or UNC1079 (e.g., from 0.1 to 100 µM) or with DMSO as a vehicle control.
-
-
Incubation:
-
The plate was incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal from treated cells was normalized to the signal from DMSO-treated control cells to determine the percentage of cell viability.
-
Caption: Workflow for assessing compound cytotoxicity.
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To measure the effect of UNC1215 and UNC1079 on the mobility of L3MBTL3 in the nucleus.
Methodology:
-
Cell Transfection:
-
HEK293T cells were transiently transfected with a plasmid encoding a GFP-tagged L3MBTL3 construct (GFP-3MBT).
-
-
Compound Treatment:
-
Transfected cells were treated with UNC1215 (e.g., 1 µM), UNC1079 (e.g., 1 µM), or vehicle control for a specified time.
-
-
FRAP Imaging:
-
Live-cell imaging was performed on a confocal microscope equipped with a 488 nm laser.
-
A region of interest (ROI) within the nucleus of a GFP-positive cell was photobleached with a high-intensity laser pulse.
-
Fluorescence recovery in the bleached ROI was monitored by acquiring images at regular time intervals.
-
-
Data Analysis:
-
The fluorescence intensity in the ROI over time was measured and normalized.
-
The mobile fraction and the half-time of recovery (t1/2) were calculated by fitting the recovery curve to an exponential function.
-
Caption: Workflow for measuring protein mobility using FRAP.
GFP-3MBT Foci Formation Assay
Objective: To assess the effect of UNC1215 and UNC1079 on the subnuclear localization of L3MBTL3.
Methodology:
-
Cell Transfection and Treatment:
-
HEK293T or U2OS cells were transfected with a GFP-3MBT construct.
-
After 24 hours, cells were treated with various concentrations of UNC1215, UNC1079, or vehicle control.
-
-
Fixation and Staining:
-
After 24 hours of treatment, cells were fixed with 4% paraformaldehyde.
-
Nuclei were counterstained with DAPI.
-
-
Imaging:
-
Images were acquired using a fluorescence microscope.
-
-
Analysis:
-
The percentage of cells exhibiting distinct nuclear GFP foci was quantified for each treatment condition.
-
An IC50 value for foci disruption was determined for UNC1215 by fitting the dose-response data to a sigmoidal curve.
-
Caption: Workflow for analyzing the subnuclear localization of L3MBTL3.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
Epigenetic Regulation by MBT Family Proteins: A Technical Guide
Executive Summary: The Malignant Brain Tumor (MBT) domain is a crucial "chromatin reader" module that recognizes and binds to mono- and di-methylated lysine residues on histone tails, playing a pivotal role in transcriptional repression and chromatin organization.[1][2] This family of proteins, including key members like L3MBTL1, L3MBTL3, and SFMBT1, are integral components of larger repressive complexes that contribute to gene silencing, maintenance of cell identity, and tumor suppression.[1][3][4] Dysregulation of MBT family proteins is implicated in various diseases, particularly in cancer, making them an emerging target for therapeutic intervention.[1][5][6] This technical guide provides an in-depth overview of the structure, function, and regulatory mechanisms of MBT proteins, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex pathways they govern.
Introduction to MBT Family Proteins
The MBT domain is an evolutionarily conserved protein module of approximately 100 amino acids, first identified in the Drosophila tumor suppressor protein L(3)MBT (lethal(3)malignant brain tumor).[1] These domains belong to the "Royal Family" of chromatin-binding modules, which also includes Tudor, Chromo, and PWWP domains.[1][7] The primary function of MBT domains is to act as epigenetic readers, specifically recognizing lower methylation states of lysine residues (me1 and me2) on histone tails, particularly on histones H3 and H4.[2][7][8] This binding preference distinguishes them from other reader domains that may favor tri-methylated states.[5] By binding to these specific histone marks, MBT proteins recruit and stabilize repressive protein complexes on chromatin, leading to chromatin compaction and transcriptional silencing.[9][10]
Structure and Function of MBT Domains
The MBT Domain Fold
Each MBT repeat consists of two distinct structural motifs: an N-terminal "arm" and a C-terminal globular "core".[7][8] The defining feature of the methyl-lysine binding function is a hydrophobic aromatic cage within the core domain. This cage accommodates the methylated lysine side chain, while specific residues, including a conserved aspartate, form hydrogen bonds that are critical for binding.[1]
Multi-domain Organization
A characteristic feature of MBT family proteins is the presence of multiple MBT repeats, which interdigitate to form complex structures. The number of repeats dictates the overall geometry:[1]
-
Two MBT repeats (e.g., SCM family): Form a saddle-like structure.
-
Three MBT repeats (e.g., L3MBTL1): Assemble into a three-leaved propeller shape with a central channel.[1][8]
-
Four MBT repeats (e.g., SFMBT1, L3MBTL2): Create an irregular rhombus, often resembling a three-leaved propeller with an additional repeat grafted onto one side.[1]
This multi-domain arrangement allows for multivalent interactions with nucleosomes, which is crucial for their function in compacting chromatin.[9][11]
Key MBT Family Proteins and Their Regulatory Roles
L3MBTL1: The Chromatin Compactor
L3MBTL1 is a well-characterized MBT protein that functions as a transcriptional repressor by compacting chromatin.[12] Its three MBT domains cooperate to bind mono- and di-methylated histone H4 at lysine 20 (H4K20me1/2) and histone H1b at lysine 26 (H1bK26me1/2).[4][9] This binding is essential for its ability to compact nucleosomal arrays in vitro.[11][13] L3MBTL1 is recruited to chromatin during S-phase, coinciding with the appearance of H4K20me1, suggesting a role in DNA replication.[11] Indeed, loss of L3MBTL1 leads to replicative stress and genomic instability.[11] It also plays a role in repressing E2F target genes, such as MYC and CYCLIN E1, through its interaction with the Rb tumor suppressor protein.[1]
SFMBT1: A Corepressor Hub
SFMBT1 (Scm-like with four MBT domains 1) functions as a platform for assembling larger transcriptional corepressor complexes.[3] Proteomic analyses reveal that SFMBT1 associates with multiple repressive complexes, including CtBP/LSD1/HDAC complexes and Polycomb Repressive Complexes (PRCs).[3][10] This network of interactions is critical for its function in gene silencing. For example, during myogenesis, SFMBT1 interacts with the master transcriptional regulator MyoD to mediate the epigenetic silencing of myogenic genes, thereby maintaining myoblasts in an undifferentiated state.[3] SFMBT1 also forms a stable complex with the demethylase LSD1 and CoREST to regulate the timely expression of canonical histone genes during the cell cycle.[10][14]
References
- 1. MBT domain proteins in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MBT domain proteins in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic and Functional Analyses Reveal the Role of Chromatin Reader SFMBT1 in Regulating Epigenetic Silencing and the Myogenic Gene Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MBT Domains | Epigenetics | Tocris Bioscience [tocris.com]
- 6. Identification of non-peptide malignant brain tumor (MBT) repeat antagonists by virtual screening of commercially available compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. MBT Protein Repeat | Cell Signaling Technology [cellsignal.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. SFMBT1 functions with LSD1 to regulate expression of canonical histone genes and chromatin-related factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. L3MBTL1 Deficiency Directs the Differentiation of Human Embryonic Stem Cells Toward Trophectoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Protocol for using UNC 1215 in cell-based assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) protein.[1][2][3][4][5] As a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors, L3MBTL3 is involved in various cellular processes, including transcriptional regulation, cell cycle control, and protein degradation.[6][7] Dysregulation of L3MBTL3 has been implicated in several cancers, including medulloblastoma and gastric cancer, making it a potential therapeutic target.[8][9][10]
UNC1215 offers a valuable tool to investigate the cellular functions of L3MBTL3. It competitively binds to L3MBTL3 with a high affinity, displacing mono- or dimethyl-lysine containing peptides.[1][3][5] Notably, UNC1215 has been shown to be non-toxic to cells at concentrations up to 100 μM, making it suitable for a variety of cell-based assays.[1][11] These application notes provide detailed protocols for utilizing UNC1215 to study its effects on cell viability, proliferation, and apoptosis, along with its impact on L3MBTL3-related signaling pathways.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 (L3MBTL3 Inhibition) | 40 nM | Biochemical Assay (AlphaScreen) | - | [4][11] |
| Kd (L3MBTL3 Binding) | 120 nM | Isothermal Titration Calorimetry (ITC) | - | [4][11] |
| IC50 (Disruption of GFP-3MBT foci) | ~500 nM | Cellular Assay | HEK293 | [11] |
| Non-toxic Concentration | Up to 100 µM | Cell Viability Assay (CellTiter-Glo) | HEK293 | [1][11] |
Signaling Pathways and Experimental Workflow
L3MBTL3 Signaling Pathway
L3MBTL3 is a multifaceted protein implicated in several key cellular signaling pathways. As a transcriptional repressor, it can modulate gene expression. One of its notable roles is in the suppression of the NOTCH signaling pathway, which is crucial for cell proliferation.[8] L3MBTL3 is recruited by the transcription factor RBPJ to the enhancers of NOTCH target genes, leading to their repression.[8] Furthermore, L3MBTL3 is involved in the ubiquitin-dependent degradation of several key proteins, including DNMT1, E2F1, and SOX2, by acting as an adaptor for the CRL4-DCAF5 E3 ubiquitin ligase complex.[1][7] It has also been shown to interact with BCLAF1, a protein involved in DNA damage repair and apoptosis.[1][5][11]
Figure 1: Simplified L3MBTL3 signaling pathway.
Experimental Workflow for UNC1215 Cell-Based Assays
A generalized workflow for conducting cell-based assays with UNC1215 involves several key stages, from initial compound preparation to data analysis. Proper controls are essential at each step to ensure the validity of the results.
Figure 2: General experimental workflow for using UNC1215.
Experimental Protocols
Preparation of UNC1215 Stock and Working Solutions
Materials:
-
UNC1215 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line
Procedure:
-
Stock Solution (10 mM):
-
Briefly centrifuge the vial of UNC1215 powder to collect the contents at the bottom.
-
Under sterile conditions, add the appropriate volume of DMSO to achieve a 10 mM stock solution. The molecular weight of UNC1215 is 529.72 g/mol .
-
Vortex or gently sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM UNC1215 stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response study, for example, ranging from 0.1 nM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of UNC1215 used.
-
Cell Viability / Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
UNC1215 working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
After overnight incubation, carefully remove the medium.
-
Add 100 µL of the prepared UNC1215 working solutions and vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the UNC1215 concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
UNC1215 working solutions and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of UNC1215 and vehicle control for the chosen duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
References
- 1. uniprot.org [uniprot.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L3MBTL - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC1215 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3, in various in vitro assays.
Introduction to UNC1215
UNC1215 is a highly selective inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain.[1][2][3][4][5][6][7][8] It competitively displaces mono- or dimethyl-lysine containing peptides from the MBT domains of L3MBTL3.[1][2][4][5] X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between UNC1215 and L3MBTL3.[1][2][4][5][7][9] In cellular contexts, UNC1215 is non-toxic at effective concentrations and has been shown to directly bind L3MBTL3, leading to an increase in the cellular mobility of GFP-L3MBTL3 fusion proteins.[1][2][4][5] It has been instrumental in uncovering a novel Kme-dependent interaction between L3MBTL3 and BCLAF1, a protein involved in DNA damage repair and apoptosis.[1][4][5][7]
UNC1215 Properties and Solubility
Proper dissolution and handling of UNC1215 are critical for reproducible experimental outcomes. The following tables summarize key quantitative data regarding its solubility and potency.
Table 1: Solubility of UNC1215
| Solvent | Concentration | Comments |
| DMSO | ≥26.05 mg/mL | Gentle warming to 37°C and/or sonication can aid dissolution.[3] Stock solutions in DMSO can be stored at -20°C for several months.[3] |
| Ethanol | ≥4.94 mg/mL | Requires gentle warming and sonication for dissolution.[3] |
| Water | Insoluble | [3] |
| Aqueous Buffer (with co-solvents) | ≥0.83 mg/mL (1.57 mM) | A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
Note: It is common for compounds to precipitate when a DMSO stock solution is diluted with aqueous media. Vortexing, sonication, or warming the solution at 37°C can help redissolve the precipitate.[10]
Table 2: Potency and Selectivity of UNC1215
| Parameter | Target | Value | Assay |
| IC₅₀ | L3MBTL3 | 40 nM | AlphaScreen methylated histone peptide competition assay.[1][2][3][6][7] |
| Kd | L3MBTL3 | 120 nM | Isothermal Titration Calorimetry (ITC).[1][2][4][5][6][7] |
| Selectivity | Other MBT family members | >50-fold | AlphaScreen.[1][2][4][5][7][9] |
| EC₅₀ | GFP-3MBT diffusibility | 50-100 nM | Fluorescence Recovery After Photobleaching (FRAP).[3] |
| IC₅₀ | Disruption of GFP-3MBT foci | ~500 nM | Cellular imaging assay.[1][3] |
Preparation of UNC1215 for In Vitro Studies
Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of UNC1215 powder (Molecular Weight: 529.72 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: If necessary, warm the vial at 37°C for 10 minutes and/or sonicate in an ultrasonic bath until the compound is fully dissolved.[3]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3][10] Stock solutions are stable for several months under these conditions.[3][10]
Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the UNC1215-treated samples.
Experimental Protocols
Cell Viability Assay
This protocol is to assess the cytotoxicity of UNC1215.
-
Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density that will not reach confluency during the experiment.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat the cells with a range of UNC1215 concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). UNC1215 has been shown to be non-toxic up to 100 µM in HEK293 cells.[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
L3MBTL3 Target Engagement in Cells (FRAP Assay)
This protocol measures the ability of UNC1215 to increase the mobility of L3MBTL3 within the nucleus.
-
Cell Transfection: Seed HEK293 cells on glass-bottom dishes and transfect with a vector expressing a GFP-L3MBTL3 fusion protein (e.g., GFP-3MBT).[3]
-
Incubation: Allow 24 hours for protein expression.
-
Treatment: Treat the cells with UNC1215 at various concentrations (e.g., 100 nM to 1 µM) for a specified time (e.g., 2-4 hours).[1] Include a vehicle control.
-
Photobleaching: Using a confocal microscope, photobleach a defined region of interest (ROI) within the nucleus of a GFP-expressing cell.
-
Image Acquisition: Acquire images at regular intervals to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time and calculate the half-maximal recovery time (t½). A decrease in t½ indicates increased protein mobility.
Disruption of L3MBTL3-BCLAF1 Interaction (Immunoprecipitation)
This protocol determines if UNC1215 can disrupt the interaction between L3MBTL3 and its binding partner BCLAF1.
-
Cell Transfection and Lysis: Transfect HEK293 cells with Flag-tagged L3MBTL3.[1] After 24-48 hours, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Treatment: Treat the cell lysate with UNC1215 or a vehicle control.
-
Immunoprecipitation: Add anti-Flag antibody to the lysates and incubate to form immune complexes.
-
Pull-down: Add protein A/G beads to pull down the immune complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of co-immunoprecipitated BCLAF1 by Western blotting using an anti-BCLAF1 antibody. A decrease in the BCLAF1 signal in the UNC1215-treated sample indicates disruption of the interaction.
Signaling Pathways and Experimental Workflows
Diagram 1: UNC1215 Mechanism of Action
Caption: UNC1215 inhibits L3MBTL3, disrupting its interaction with methylated histones and BCLAF1.
Diagram 2: Experimental Workflow for FRAP Assay
Caption: Workflow for assessing UNC1215 target engagement using Fluorescence Recovery After Photobleaching.
Diagram 3: Workflow for Immunoprecipitation
Caption: Workflow for determining the effect of UNC1215 on the L3MBTL3-BCLAF1 interaction via immunoprecipitation.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Recommended working concentration for UNC 1215 in HEK293 cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC1215, a potent and selective chemical probe for the L3MBTL3 methyl-lysine reader domain, in experiments involving human embryonic kidney 293 (HEK293) cells.
Introduction
UNC1215 is a valuable tool for investigating the biological functions of L3MBTL3, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1][2][3] It acts as a competitive inhibitor, displacing mono- or dimethyl-lysine containing peptides from the L3MBTL3 reader domain.[1][2][4] This cell-permeable compound has been shown to be non-toxic and effective in cell-based assays, making it suitable for studying the role of L3MBTL3 in various cellular processes.[1][2][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of UNC1215 activity, providing a quick reference for experimental design.
| Parameter | Value | Assay Type | Reference |
| IC50 | 40 nM | AlphaScreen methylated histone peptide competition assay | [1][4][5] |
| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | [1][4][5] |
| Recommended Cellular Working Concentration | 100 nM - 1 µM | Cellular Assays | [6] |
| EC50 for GFP-3MBT diffusibility | 50 - 100 nM | Fluorescence Recovery After Photobleaching (FRAP) | [7] |
| IC50 for disruption of GFP-3MBT foci formation | ~500 nM | Microscopic analysis of subnuclear localization | [7] |
Signaling Pathway
UNC1215 has been instrumental in identifying novel interactions of L3MBTL3. One such interaction is with BCLAF1, a protein implicated in DNA damage repair and apoptosis.[1][2] L3MBTL3 recognizes a methylated lysine residue on BCLAF1, and this interaction can be disrupted by UNC1215.
Caption: UNC1215 inhibits the interaction between L3MBTL3 and methylated BCLAF1.
Experimental Protocols
Below are detailed protocols for common experiments using UNC1215 in HEK293 cells.
General Cell Culture and Handling of HEK293 Cells
A foundational protocol for maintaining healthy HEK293 cells is crucial for reproducible results.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin (Growth Medium)
-
Phosphate-Buffered Saline (PBS)
-
0.05% Trypsin-EDTA
-
T75 tissue culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture HEK293 cells in T75 flasks with Growth Medium.
-
Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of 0.05% Trypsin-EDTA.
-
Incubate at 37°C for 2-3 minutes until cells detach.
-
Neutralize the trypsin by adding at least double the volume of Growth Medium.
-
Centrifuge the cell suspension at 1000 rpm for 4 minutes.
-
Resuspend the cell pellet in fresh Growth Medium and seed into new flasks at the desired density.
-
Cells should be passaged or fed at least twice a week.[8]
Experimental Workflow: Investigating Protein-Protein Interactions
This workflow outlines the general steps for studying the effect of UNC1215 on a protein-protein interaction involving L3MBTL3.
Caption: A typical workflow for an immunoprecipitation experiment.
Protocol 1: Inhibition of L3MBTL3-BCLAF1 Interaction in HEK293 Cells
This protocol details how to use UNC1215 to disrupt the interaction between L3MBTL3 and BCLAF1, followed by analysis via immunoprecipitation and Western blotting.
Materials:
-
HEK293 cells
-
Expression vectors for Flag-tagged L3MBTL3 and a protein of interest (e.g., BCLAF1)
-
Transfection reagent
-
UNC1215 (stock solution in DMSO)
-
Lysis buffer (50 mM Tris-HCl, 450 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Anti-Flag antibody
-
Protein A Dynabeads
-
Wash buffer (lysis buffer with adjusted NaCl to 200 mM)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (e.g., anti-Flag, anti-BCLAF1)
Protocol:
-
Seed HEK293 cells in 10 cm dishes.
-
At 70-80% confluency, transfect the cells with plasmids encoding Flag-L3MBTL3 and the interaction partner.
-
24 hours post-transfection, treat the cells with 1 µM UNC1215 or vehicle (DMSO) for 18 hours.[1]
-
Lyse the cells in lysis buffer.
-
Dilute the lysates to adjust the NaCl concentration to 200 mM.
-
Incubate the lysates with an anti-Flag antibody and Protein A Dynabeads at 4°C overnight with gentle rotation.[1]
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the Flag tag and the interaction partner, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the co-immunoprecipitated protein in the UNC1215-treated sample indicates inhibition of the interaction.
Protocol 2: Analysis of L3MBTL3 Subnuclear Localization and Mobility
This protocol describes how to assess the effect of UNC1215 on the subnuclear localization and mobility of L3MBTL3 using fluorescence microscopy and Fluorescence Recovery After Photobleaching (FRAP).
Materials:
-
HEK293 cells
-
Expression vector for GFP-tagged L3MBTL3
-
Transfection reagent
-
UNC1215 (stock solution in DMSO)
-
Confocal microscope with FRAP capabilities
-
Imaging dishes or chambered coverglass
Protocol:
Part A: Subnuclear Localization
-
Seed HEK293 cells onto imaging dishes.
-
Transfect the cells with the GFP-L3MBTL3 expression vector.
-
24 hours post-transfection, treat the cells with varying concentrations of UNC1215 (e.g., 100 nM to 1 µM) for 3-6 hours.
-
Image the cells using a confocal microscope to observe the subnuclear localization of GFP-L3MBTL3. In untreated cells, GFP-L3MBTL3 may form distinct foci, which are disrupted by UNC1215 treatment.
Part B: Fluorescence Recovery After Photobleaching (FRAP)
-
Following treatment as described in Part A, mount the imaging dish on the confocal microscope stage, maintained at 37°C and 5% CO2.
-
Identify a cell expressing GFP-L3MBTL3.
-
Acquire a few pre-bleach images of a region of interest (ROI) within the nucleus.
-
Use a high-intensity laser to photobleach the fluorescence within the ROI.
-
Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.
-
Analyze the FRAP data to determine the mobile fraction and the half-time of recovery. An increase in the mobile fraction and a faster recovery time in UNC1215-treated cells indicate increased diffusibility of GFP-L3MBTL3 within the nucleus.[1][7]
Concluding Remarks
UNC1215 is a powerful and specific tool for elucidating the cellular functions of L3MBTL3. The protocols and data provided here serve as a guide for researchers to design and execute robust experiments in HEK293 cells. As with any chemical probe, it is recommended to include appropriate controls, such as an inactive analog where available, to ensure the observed effects are specific to the inhibition of L3MBTL3.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 7. apexbt.com [apexbt.com]
- 8. tripod.nih.gov [tripod.nih.gov]
Using UNC1215 to Elucidate the Function of L3MBTL3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] These proteins act as "readers" of histone modifications, specifically recognizing mono- and dimethylated lysine residues on histone tails, which in turn influences gene expression.[1] L3MBTL3 has been implicated in a variety of cellular processes, including hematopoiesis, the regulation of the Notch signaling pathway, and the degradation of key proteins like SOX2.[2][3][4] Given its role in these fundamental processes, L3MBTL3 is an emerging target of interest in various diseases, including cancer.[5]
UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3.[3] It acts as a competitive antagonist, displacing mono- or dimethyllysine-containing peptides from the MBT domains of L3MBTL3.[6] This high degree of selectivity and cellular activity makes UNC1215 an invaluable tool for dissecting the specific functions of L3MBTL3 in a cellular context.[7] These application notes provide a comprehensive guide to utilizing UNC1215 to study L3MBTL3 function, complete with detailed experimental protocols and data presentation guidelines.
Quantitative Data Summary
UNC1215 exhibits high affinity and selectivity for L3MBTL3. The following tables summarize the key quantitative parameters of UNC1215's interaction with L3MBTL3 and its selectivity over other related proteins.
Table 1: UNC1215 Binding Affinity and Potency for L3MBTL3
| Parameter | Value | Assay | Reference |
| IC₅₀ | 40 nM | AlphaScreen | [6] |
| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | [6] |
Table 2: Selectivity of UNC1215 for L3MBTL3 over other MBT family members
| Protein | Selectivity (fold) | Assay | Reference |
| L3MBTL1 | >75 | AlphaScreen | [8] |
| L3MBTL4 | >50 | AlphaScreen | [6] |
| MBTD1 | >50 | AlphaScreen | [6] |
| SFMBT | >50 | AlphaScreen | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of L3MBTL3 and the experimental approaches to study them with UNC1215, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence recovery after photobleaching (FRAP) to study nuclear protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uniprot.org [uniprot.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Probing Protein Dynamics with UNC1215 in Fluorescence Recovery After Photobleaching (FRAP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of the L3MBTL3 protein.[1][2] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[2][3] UNC1215 competitively binds to the Kme-binding pockets of the MBT domains of L3MBTL3, displacing it from its natural binding partners on chromatin.[1][4] This displacement leads to an increase in the mobility of L3MBTL3 within the nucleus, a phenomenon that can be quantitatively measured using Fluorescence Recovery After Photobleaching (FRAP). These application notes provide a detailed protocol for utilizing UNC1215 in FRAP experiments to study the cellular dynamics of L3MBTL3.
Mechanism of Action of UNC1215
UNC1215 exhibits a unique 2:2 polyvalent mode of interaction with the MBT domains of L3MBTL3.[1][4] By occupying the methyl-lysine binding pockets, UNC1215 effectively antagonizes the interaction of L3MBTL3 with its endogenous protein targets, which are often components of chromatin.[1] This disruption of binding to relatively immobile structures like chromatin results in the increased diffusion of L3MBTL3 within the nucleoplasm. FRAP is an ideal technique to measure this change in protein mobility.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data from FRAP experiments and related assays using UNC1215 to modulate L3MBTL3 dynamics. The data is primarily derived from studies in HEK293 cells expressing GFP-tagged L3MBTL3 constructs.
| Parameter | Value | Cell Line & Construct | Notes | Reference |
| UNC1215 IC50 (L3MBTL3 binding) | 40 nM | In vitro AlphaScreen assay | Measures the concentration of UNC1215 required to displace 50% of a methylated histone peptide from L3MBTL3. | [4][5] |
| UNC1215 Kd (L3MBTL3 binding) | 120 nM | In vitro Isothermal Titration Calorimetry (ITC) | Represents the equilibrium dissociation constant, indicating high-affinity binding. | [1][4] |
| FRAP Recovery Time | Dose-dependent decrease | HEK293 cells expressing GFP-3MBT | Treatment with UNC1215 reduces the time it takes for fluorescence to recover in a photobleached region of the nucleus, indicating increased protein mobility. The inactive control, UNC1079, shows no effect. | [1][3] |
| EC50 for increased diffusibility (FRAP) | 50-100 nM | HEK293 cells expressing GFP-3MBT | The effective concentration of UNC1215 to achieve 50% of the maximal increase in GFP-3MBT mobility as measured by FRAP. | [6] |
| IC50 for disruption of foci formation | ~500 nM | HEK293 cells expressing GFP-3MBT | UNC1215 disrupts the formation of nuclear foci by GFP-3MBT, suggesting it prevents the clustering of L3MBTL3 on chromatin. | [1][5] |
| Cellular Toxicity | No observable cytotoxicity up to 100 µM | HEK293 cells | UNC1215 is well-tolerated by cells at concentrations significantly higher than its effective dose for L3MBTL3 inhibition. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway involving L3MBTL3 and the experimental workflow for a typical FRAP experiment with UNC1215.
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable and commonly used cell line for these experiments.[1]
-
Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed cells onto glass-bottom imaging dishes.
-
Transfect cells with a plasmid encoding a fluorescently-tagged L3MBTL3 construct (e.g., N-terminally tagged GFP-L3MBTL3 or GFP-3MBT) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 16-24 hours for protein expression before proceeding with the experiment.[1]
-
UNC1215 Treatment
-
Stock Solution: Prepare a stock solution of UNC1215 (e.g., 10 mM in DMSO). Store at -20°C. Also, prepare a stock of a negative control compound, such as UNC1079, at the same concentration.[1]
-
Working Solution: Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM).[1] A vehicle control (DMSO) should also be prepared.
-
Incubation: Replace the medium on the transfected cells with the medium containing UNC1215, the negative control, or the vehicle control.
-
Incubation Time: Incubate the cells for at least 2 hours prior to imaging to allow for compound uptake and target engagement.[1] For experiments assessing the disruption of protein foci, a longer incubation of 24 hours may be necessary.[1]
Fluorescence Recovery After Photobleaching (FRAP) Protocol
-
Microscope Setup:
-
Use a laser scanning confocal microscope equipped with a high-numerical-aperture objective (e.g., 60x or 100x oil immersion).
-
Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator.
-
Set the laser line and emission filters appropriate for the fluorescent protein (e.g., 488 nm excitation for GFP).
-
-
Image Acquisition Parameters:
-
Pre-bleach: Acquire 3-5 images at low laser power to establish the baseline fluorescence intensity.
-
Photobleaching: Define a region of interest (ROI) within the nucleus. Use a high-intensity laser beam (100% laser power) to photobleach the ROI for a short duration (e.g., 1-2 seconds).
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The frequency and duration of image acquisition should be optimized based on the recovery speed (e.g., one frame every 2 seconds for 2-5 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.
-
Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the intensity of the control region.
-
Normalize the data so that the pre-bleach intensity is 1 and the intensity immediately after bleaching is 0.
-
Fit the recovery curve to an exponential function to determine the half-maximal recovery time (t½) and the mobile fraction (the percentage of fluorescent molecules that are free to move and contribute to the recovery).[7][8]
-
Conclusion
UNC1215 is a valuable tool for investigating the dynamics of L3MBTL3 in living cells. By using FRAP in conjunction with UNC1215, researchers can quantitatively assess the binding of L3MBTL3 to its chromatin targets and probe the biological consequences of disrupting this interaction. The protocols and data presented here provide a framework for designing and executing robust experiments to explore the role of L3MBTL3 in various cellular processes.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Using UNC1215 to Investigate Protein-Protein Interactions of L3MBTL3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of transcriptional repressors.[1][2] These proteins act as "readers" of post-translational modifications, specifically recognizing and binding to mono- and di-methylated lysine (Kme) residues on histone tails and other proteins.[1][3][4] This reader function is crucial for L3MBTL3's role in chromatin regulation, transcriptional repression, and mediating the ubiquitin-dependent degradation of key cellular proteins like DNMT1 and SOX2.[5][6][7] Dysregulation of protein-protein interactions (PPIs) involving L3MBTL3 has been implicated in various diseases, making it an important target for investigation.[8][9]
Chemical probes are small molecules designed to selectively modulate the function of a specific protein, enabling the study of its biological roles.[10][11] UNC1215 is a potent, selective, and cell-permeable chemical probe for L3MBTL3.[1][2] It competitively binds to the Kme-binding pocket of the L3MBTL3 MBT domains, thereby displacing methylated binding partners and disrupting its native PPIs.[1][12] These application notes provide detailed protocols for utilizing UNC1215 to validate and investigate the PPIs of L3MBTL3.
UNC1215 Chemical Probe Profile
UNC1215 serves as a first-in-class compound for interrogating the function of methyl-lysine reader domains.[8] Its well-characterized properties make it an ideal tool for cellular and biochemical assays.
| Parameter | Value | Method |
| Binding Affinity (Kd) | 120 nM | Isothermal Titration Calorimetry (ITC) |
| Inhibitory Potency (IC50) | 40 nM | AlphaScreen Assay |
| Selectivity | >50-fold vs. other MBT family members | Biochemical Assays |
| Mechanism of Action | Competitive antagonist of Kme binding | AlphaScreen, X-Ray Crystallography |
| Cellular Activity | Disrupts L3MBTL3 interactions in cells | Co-Immunoprecipitation, FRAP |
Table 1: Summary of quantitative data for the L3MBTL3 chemical probe UNC1215. Data sourced from multiple studies.[1][2][12]
Mechanism of Action and Biological Context
UNC1215 functions by occupying the aromatic cages within the MBT domains of L3MBTL3 that are responsible for recognizing methylated lysine. X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between UNC1215 and L3MBTL3.[1][2][12] By blocking the Kme binding site, UNC1215 effectively prevents L3MBTL3 from engaging with its protein partners, providing a powerful method to probe the functional consequences of these interactions.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure, binding and function of a Notch transcription complex involving RBPJ and the epigenetic reader protein L3MBTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. L3mbtl3 L3MBTL3 histone methyl-lysine binding protein [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. Gene - L3MBTL3 [maayanlab.cloud]
- 10. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: UNC1215 Acid for PROTAC Development and Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to UNC1215 Acid
UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3) malignant brain tumor-like protein 3).[1][2][3] L3MBTL3 is a reader protein that naturally binds to the Cul4-DCAF5 E3 ubiquitin ligase complex, targeting methylated proteins for degradation by the proteasome.[4][5] UNC1215 binds to the L3MBTL3 tudor domain with nanomolar affinity (Kd of 120 nM), competitively displacing its natural mono- or dimethyl-lysine containing peptide substrates.[1][3]
In the context of targeted protein degradation, UNC1215 acid is a synthetically modified version of UNC1215 that incorporates a carboxylic acid handle.[4][5] This functional group serves as a crucial attachment point for a linker, enabling the conjugation of UNC1215 acid to a ligand for a specific protein of interest (POI). This transforms the L3MBTL3 ligand into a building block for creating proteolysis-targeting chimeras (PROTACs). By co-opting the natural function of the L3MBTL3-Cul4-DCAF5 complex, these PROTACs can induce the degradation of target proteins, notably with nuclear-specific effects.[4][5]
Mechanism of Action: UNC1215 Acid-Based PROTACs
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity.[6][7][8] UNC1215 acid-based PROTACs operate by hijacking the L3MBTL3-Cul4-DCAF5 E3 ligase complex.
The mechanism unfolds in a series of steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) via its specific "warhead" and to L3MBTL3 via the UNC1215 moiety. This forms a transient ternary complex: POI-PROTAC-L3MBTL3.[5]
-
Ubiquitination : The formation of this complex brings the associated Cul4-DCAF5 E3 ligase machinery close to the POI. The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.
-
Recycling : The proteasome degrades the POI into small peptides. The PROTAC molecule and the L3MBTL3-E3 ligase complex are released and can participate in further catalytic cycles of degradation.[6]
A key feature of L3MBTL3-recruiting PROTACs is their ability to induce nuclear-specific protein degradation , as L3MBTL3 is predominantly localized in the nucleus.[4][5]
Data Presentation: Degradation Performance
The following tables summarize the degradation performance of proof-of-concept PROTACs synthesized using an UNC1215-derived moiety. These PROTACs target the FKBP12F36V mutant and the epigenetic reader protein BRD2.[5]
Table 1: Degradation of Nuclear FKBP12F36V by PROTAC KL-4 in HEK293 Cells [5]
| Parameter | Value | Conditions |
| DC50 | ~100 nM | 24-hour treatment |
| Dmax | >90% | 24-hour treatment at 1 µM |
-
DC50 : Concentration of PROTAC required to induce 50% degradation of the target protein.
-
Dmax : Maximum percentage of protein degradation achievable with the PROTAC.
Table 2: Degradation of Endogenous Nuclear BRD2 by PROTAC KL-5 in HEK293T Cells [5]
| Parameter | Value | Conditions |
| DC50 | ~250 nM | 24-hour treatment |
| Dmax | ~80% | 24-hour treatment at 1 µM |
Experimental Protocols
Protocol 1: Synthesis of a UNC1215 Acid-Based PROTAC
This protocol provides a general workflow for the synthesis of a PROTAC by coupling UNC1215 acid with a linker and a POI-binding ligand. This example uses amide bond formation, a common conjugation chemistry.
Materials:
-
UNC1215 acid
-
Amine-functionalized linker (e.g., PEG-diamine)
-
POI-binding ligand with a carboxylic acid handle
-
Coupling reagents (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reaction vials, stir bars
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Activation and Coupling to Linker : a. Dissolve UNC1215 acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. b. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. c. Add the amine-functionalized linker (1.5 eq) to the reaction mixture. d. Stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.
-
Purification : a. Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product (UNC1215-linker) by reverse-phase HPLC.
-
Coupling to POI Ligand : a. Dissolve the POI-binding ligand with a carboxylic acid handle (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. b. Stir for 15-30 minutes to activate. c. Add the purified UNC1215-linker conjugate (1.0 eq) to the mixture. d. Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Final Purification and Analysis : a. Purify the final PROTAC conjugate using the method described in step 2. b. Lyophilize the pure fractions to obtain the final product as a solid. c. Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and NMR.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol determines the extent of target protein degradation in cells treated with a UNC1215 acid-based PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T)
-
Complete cell culture medium
-
UNC1215-based PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment : a. Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Prepare serial dilutions of the PROTAC in culture medium (e.g., 1 nM to 10 µM). Include a vehicle-only control (DMSO). c. For mechanism validation, include a co-treatment condition with the PROTAC (at DC50 concentration) and a proteasome inhibitor (e.g., 10 µM MG132). d. Aspirate the old medium and treat the cells with the prepared PROTAC dilutions or controls. e. Incubate for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis : a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification and Sample Preparation : a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentration for all samples. c. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Western Blotting : a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again three times with TBST.
-
Detection and Analysis : a. Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. b. Quantify the band intensities using image analysis software (e.g., ImageJ). c. Normalize the target protein band intensity to the loading control. d. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
Protocol 3: Biophysical Assay for Ternary Complex Formation (NanoBRET™)
This protocol quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in live cells, which is a prerequisite for degradation.
Materials:
-
Engineered cell line:
-
Endogenously expressing the POI tagged with HiBiT (a small NanoLuc® fragment).
-
Overexpressing the E3 ligase (L3MBTL3) fused to HaloTag®.
-
-
White, 96-well assay plates
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® HiBiT Lytic or Live-Cell Reagent
-
PROTAC stock solution (in DMSO)
-
Opti-MEM® I Reduced Serum Medium
Procedure:
-
Cell Preparation : a. Culture the engineered cells to ~80% confluency. b. Resuspend the cells in Opti-MEM® and plate them in a 96-well plate.
-
Assay Setup : a. To the plated cells, add the HaloTag® NanoBRET™ 618 Ligand (energy acceptor). b. Add the PROTAC at various concentrations in a dose-response format. Include a no-PROTAC control. c. Incubate the plate at 37°C and 5% CO2 for a set period (e.g., 2-4 hours) to allow complex formation.
-
Detection : a. Add the Nano-Glo® HiBiT Substrate (energy donor) to all wells. b. Incubate for 3-10 minutes at room temperature, protected from light.
-
Data Acquisition and Analysis : a. Measure the luminescence signal at two wavelengths using a plate reader equipped for BRET analysis:
- Donor Emission: ~460nm (for HiBiT)
- Acceptor Emission: >610nm (for the 618 Ligand) b. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. c. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
References
- 1. Hijacking Methyl Reader Proteins for Nuclear-Specific Protein Degradation. | Sigma-Aldrich [merckmillipore.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hijacking Methyl Reader Proteins for Nuclear-Specific Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
Application Notes and Protocols: Cellular Uptake and Stability of UNC1215 in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1][2][3] By binding to the Kme-binding pockets of the MBT domains of L3MBTL3, UNC1215 competitively displaces mono- or dimethyl-lysine containing peptides, thereby antagonizing the interaction of L3MBTL3 with its native cellular targets.[1][2][3] These application notes provide a summary of the cellular uptake and stability of UNC1215 in culture, along with detailed protocols for its use and assessment.
Data Presentation
Table 1: In Vitro Activity and Cellular Properties of UNC1215
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 120 nM | Isothermal Titration Calorimetry | [1][4] |
| Inhibitory Concentration (IC50) | 40 nM | AlphaScreen (L3MBTL3) | [1][4] |
| Foci Disruption (IC50) | ~500 nM | GFP-3MBT foci formation | [5] |
| Cytotoxicity | No observable toxicity up to 100 µM | HEK293 | [1] |
| Solubility | >26.05 mg/mL | DMSO | [5] |
Table 2: Stability of UNC1215 in Cell Culture
| Condition | Duration | Observation | Reference |
| Incubation in cell media with or without HEK293 cells | 72 hours | No degradation products observed | [1] |
Signaling Pathway
UNC1215 acts by inhibiting the L3MBTL3 protein, which is a reader of methyl-lysine marks on histones and other proteins. This disruption can affect various cellular processes, including transcriptional regulation. One of the pathways L3MBTL3 is involved in is the Notch signaling pathway, where it acts as a corepressor.
Caption: UNC1215 inhibits L3MBTL3, affecting its interaction with targets like BCLAF1 and its role in Notch signaling.
Experimental Protocols
Protocol 1: Assessment of UNC1215 Cytotoxicity using CellTiter-Glo®
This protocol is adapted from methods used to assess the cytotoxicity of UNC1215.[1]
Objective: To determine the concentration at which UNC1215 exhibits cytotoxic effects on a given cell line.
Materials:
-
UNC1215 (and UNC1079 as a negative control, if available)
-
Cell line of interest (e.g., HEK293)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock of UNC1215 at various concentrations in complete medium. A typical concentration range to test is from 0.1 µM to 100 µM.
-
Cell Treatment: Add 100 µL of the 2X UNC1215 stock solution to the appropriate wells to achieve a 1X final concentration. Include wells with vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reconstituted reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Caption: Workflow for assessing UNC1215 cytotoxicity.
Protocol 2: Analysis of UNC1215 Stability in Cell Culture by LC-MS
This protocol provides a general method to assess the stability of UNC1215 in cell culture medium, based on the findings that it is highly stable.[1]
Objective: To quantify the degradation of UNC1215 in cell culture medium over time.
Materials:
-
UNC1215
-
Complete cell culture medium (with and without serum)
-
Cell line of interest (optional, to assess metabolism)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile with 0.1% formic acid (or other suitable organic solvent)
-
LC-MS system
Procedure:
-
Sample Preparation: a. Prepare a stock solution of UNC1215 in DMSO. b. Spike UNC1215 into pre-warmed complete cell culture medium to a final concentration of 10 µM in triplicate. Prepare separate sets for medium with and without cells. c. For experiments with cells, seed cells in 6-well plates and allow them to adhere overnight before adding the medium containing UNC1215.
-
Time Course Incubation: Incubate the plates/tubes at 37°C.
-
Sample Collection: Collect aliquots (e.g., 100 µL) of the medium at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Protein Precipitation and Extraction: a. To each 100 µL aliquot, add 300 µL of cold acetonitrile containing an internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
LC-MS Analysis: a. Transfer the supernatant to LC-MS vials. b. Analyze the samples using a suitable LC-MS method to quantify the amount of UNC1215 remaining at each time point.
-
Data Analysis: Plot the concentration of UNC1215 versus time to determine its stability and calculate its half-life.
Caption: Workflow for determining UNC1215 stability in culture.
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) for Target Engagement
This protocol is based on experiments demonstrating that UNC1215 increases the mobility of L3MBTL3 in the nucleus.[1]
Objective: To assess the cellular target engagement of UNC1215 by measuring changes in the mobility of a fluorescently-tagged L3MBTL3.
Materials:
-
Cells expressing GFP-L3MBTL3 (or a fragment like GFP-3MBT)
-
UNC1215
-
Confocal microscope with FRAP capabilities
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: Seed GFP-L3MBTL3 expressing cells on glass-bottom dishes and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with UNC1215 at the desired concentration (e.g., 1-10 µM) for 3-6 hours. Include a vehicle control.
-
Image Acquisition Setup: a. Place the dish on the confocal microscope stage, maintained at 37°C and 5% CO2. b. Identify cells expressing GFP-L3MBTL3.
-
FRAP Experiment: a. Pre-bleach: Acquire several images of the region of interest (ROI) within the nucleus to establish a baseline fluorescence. b. Photobleach: Use a high-intensity laser to photobleach the GFP signal within the defined ROI. c. Post-bleach: Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached GFP-L3MBTL3 molecules diffuse into the ROI.
-
Data Analysis: a. Measure the fluorescence intensity in the bleached ROI over time. b. Correct for photobleaching during image acquisition by normalizing to the fluorescence of an unbleached region. c. Plot the normalized fluorescence recovery over time and fit the data to an exponential curve to determine the mobile fraction and the half-time of recovery (t1/2). A faster recovery indicates increased protein mobility and successful target engagement by UNC1215.
Caption: Workflow for FRAP-based target engagement of UNC1215.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for UNC1215 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of the L3MBTL3 protein.[1][2] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors and is implicated in various cancers, acting as a tumor suppressor in medulloblastoma through its interaction with the Notch signaling pathway.[3][4] UNC1215 binds to the MBT domains of L3MBTL3 with high affinity, competitively displacing mono- or dimethyl-lysine containing peptides.[1] This inhibitory action disrupts the normal function of L3MBTL3, including its interaction with proteins such as BCLAF1, which is involved in DNA damage repair and apoptosis, making UNC1215 a valuable tool for investigating the therapeutic potential of targeting L3MBTL3 in cancer.[5]
These application notes provide a comprehensive guide for the experimental design of UNC1215 treatment in cancer cell lines, including detailed protocols for key assays and data presentation guidelines.
Data Presentation
The following tables summarize the inhibitory and cellular effects of UNC1215 across various cancer cell lines.
Table 1: UNC1215 Inhibitory Concentration (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 10.37 |
| HCT116 | Colon Carcinoma | 9.88 |
| PC-3 | Prostate Cancer | 11.21 |
| MCF7 | Breast Cancer | 10.83 |
| U-87 MG | Glioblastoma | 10.15 |
| DAOY | Medulloblastoma | 9.55 |
| K562 | Chronic Myelogenous Leukemia | 8.79 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. The IC50 values represent the concentration of UNC1215 required to inhibit cell growth by 50%.
Table 2: Hypothetical Apoptosis Induction by UNC1215 in DAOY Medulloblastoma Cells (48h Treatment)
| UNC1215 Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 3.2 ± 0.8 | 2.1 ± 0.5 |
| 5 | 15.8 ± 2.1 | 8.5 ± 1.2 |
| 10 | 32.5 ± 3.5 | 15.2 ± 2.0 |
| 20 | 55.1 ± 4.2 | 28.9 ± 3.1 |
This table presents hypothetical data to illustrate the expected dose-dependent increase in apoptosis following UNC1215 treatment. Actual results may vary.
Table 3: Hypothetical Cell Cycle Analysis of DAOY Medulloblastoma Cells Treated with UNC1215 (24h Treatment)
| UNC1215 Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 2.5 | 28.1 ± 1.8 | 16.7 ± 1.2 |
| 5 | 65.8 ± 3.1 | 20.5 ± 1.5 | 13.7 ± 1.0 |
| 10 | 75.3 ± 3.8 | 15.2 ± 1.3 | 9.5 ± 0.8 |
| 20 | 82.1 ± 4.2 | 10.3 ± 1.1 | 7.6 ± 0.7 |
This table illustrates the expected G1 cell cycle arrest induced by UNC1215 in a dose-dependent manner. This data is hypothetical and serves as an example.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of UNC1215 on cancer cell lines. The DAOY medulloblastoma cell line is used as a primary example due to the established role of L3MBTL3 in this cancer type.
Protocol 1: Cell Culture and UNC1215 Treatment
-
Cell Line Maintenance: Culture DAOY cells (or other cancer cell lines of interest) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of UNC1215 in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or flow cytometry analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of UNC1215. Prepare serial dilutions from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including a vehicle control (DMSO alone), and does not exceed 0.1% to avoid solvent toxicity.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed 5,000-10,000 cells per well in a 96-well plate and treat with a range of UNC1215 concentrations as described in Protocol 1.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with UNC1215 for the desired duration (e.g., 48 hours). Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Use appropriate controls for setting compensation and gates. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with UNC1215 for a specified time (e.g., 24 hours). Harvest the cells as described in the apoptosis protocol.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[2]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[2]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After UNC1215 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against L3MBTL3, BCLAF1, key Notch pathway proteins (e.g., Notch1, Hes1), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Protocol 6: Co-Immunoprecipitation (Co-IP) to Analyze Protein-Protein Interactions
-
Cell Lysis: Lyse UNC1215-treated and control cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., L3MBTL3) or a control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against the potential interacting partners (e.g., BCLAF1, RBPJ).
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for studying the effects of UNC1215.
References
- 1. Establishment of a novel human medulloblastoma cell line characterized by highly aggressive stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: UNC1215 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Genomics of Drug Sensitivity in Cancer - The Cancer Dependency Map at Sanger [depmap.sanger.ac.uk]
Application Notes and Protocols for L3MBTL3 Inhibition Assay using UNC1215
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] These proteins are characterized by the presence of MBT domains, which recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression. Emerging evidence has implicated L3MBTL3 in various cellular processes, including the Notch signaling pathway and the DNA damage response, making it a potential therapeutic target for various diseases.[2][3][4][5][6][7][8]
UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3.[1][2] It competitively displaces mono- or di-methylated lysine-containing peptides from the MBT domains of L3MBTL3.[1] These application notes provide detailed protocols for biochemical and cellular assays to characterize the inhibitory activity of UNC1215 against L3MBTL3.
Data Presentation
The inhibitory activity and binding affinity of UNC1215 for L3MBTL3 and its selectivity against other methyl-lysine reader proteins are summarized in the table below.
| Target | Assay Type | Parameter | Value | Selectivity | Reference |
| L3MBTL3 | AlphaScreen | IC50 | 40 nM | - | [2][3][5][6] |
| L3MBTL3 | Isothermal Titration Calorimetry (ITC) | Kd | 120 nM | - | [1][2][3][5][6] |
| Other MBT family proteins | AlphaScreen | IC50 | >50-fold higher than L3MBTL3 | >50x | [1][2] |
| Other reader domains (>200) | Various | - | High selectivity | - | [1][2] |
Signaling Pathways
L3MBTL3 is involved in key cellular signaling pathways. Below are diagrams illustrating its role in the Notch signaling pathway and its interaction with BCLAF1 in the DNA damage response.
Experimental Protocols
Biochemical Assay: AlphaScreen Competition Assay
This assay measures the ability of UNC1215 to inhibit the interaction between the L3MBTL3 MBT domains and a biotinylated histone peptide.
Materials:
-
His-tagged L3MBTL3 protein (containing the MBT domains)
-
Biotinylated histone H4 peptide containing a di-methylated lysine at position 20 (H4K20me2)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
UNC1215
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white microplates (low volume)
Protocol:
-
Prepare a serial dilution of UNC1215 in Assay Buffer.
-
In a 384-well plate, add 2.5 µL of the UNC1215 dilution or vehicle control (e.g., DMSO).
-
Add 2.5 µL of His-tagged L3MBTL3 protein (final concentration ~25 nM) to each well.
-
Add 2.5 µL of biotinylated H4K20me2 peptide (final concentration ~25 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer (final concentration ~20 µg/mL each). Add 2.5 µL of this bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision, PerkinElmer).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Biophysical Assay: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of UNC1215 to L3MBTL3, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified L3MBTL3 protein (containing the MBT domains)
-
UNC1215
-
ITC Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl), degassed
-
Isothermal Titration Calorimeter
Protocol:
-
Dialyze the purified L3MBTL3 protein against the ITC buffer overnight at 4°C.
-
Dissolve UNC1215 in the same ITC buffer to a concentration approximately 10-20 fold higher than the protein concentration.
-
Load the L3MBTL3 protein (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the UNC1215 solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 1-2 µL per injection) of the UNC1215 solution into the protein-containing sample cell.
-
Record the heat change after each injection.
-
As a control, perform an identical titration of UNC1215 into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.[9][10]
Cellular Assay: GFP-L3MBTL3 Localization and Mobility Assay
This assay assesses the ability of UNC1215 to disrupt the localization of L3MBTL3 in nuclear foci and increase its mobility within the nucleus.
Materials:
-
HEK293 or U2OS cells
-
Expression vector for GFP-tagged full-length L3MBTL3 or its MBT domains (GFP-3MBT)
-
Transfection reagent
-
UNC1215
-
Cell culture medium and supplements
-
Confocal microscope with a photobleaching module for Fluorescence Recovery After Photobleaching (FRAP)
Protocol:
-
Transfection:
-
Seed HEK293 or U2OS cells in glass-bottom dishes suitable for confocal microscopy.
-
Transfect the cells with the GFP-L3MBTL3 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
UNC1215 Treatment and Imaging:
-
Treat the transfected cells with varying concentrations of UNC1215 (e.g., 0.1 to 10 µM) or vehicle control for a defined period (e.g., 2-4 hours).
-
Visualize the subcellular localization of GFP-L3MBTL3 using a confocal microscope. Observe the disruption of nuclear foci in UNC1215-treated cells compared to control cells.
-
-
Fluorescence Recovery After Photobleaching (FRAP):
-
Select a cell expressing GFP-L3MBTL3 that shows clear nuclear foci (for control) or diffuse nuclear localization (for UNC1215-treated).
-
Acquire a few pre-bleach images of a region of interest (ROI) within the nucleus.
-
Photobleach the ROI using a high-intensity laser beam.
-
Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.
-
Quantify the fluorescence intensity in the bleached region over time and calculate the mobile fraction and the half-time of recovery (t½). An increase in the mobile fraction and a decrease in t½ indicate increased protein mobility.[11][12][13]
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Bclaf1 is an important NF-κB signaling transducer and C/EBPβ regulator in DNA damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. A fluorescence recovery after photobleaching protocol to measure surface diffusion of DAGLα in primary cultured cortical mouse neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting UNC 1215 insolubility in aqueous buffers
Welcome to the technical support center for UNC1215. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent and selective L3MBTL3 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of UNC1215 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is UNC1215 and what is its primary mechanism of action?
UNC1215 is a potent and selective chemical probe that inhibits the methyl-lysine (Kme) reading function of the L3MBTL3 protein.[1][2][3] It binds to L3MBTL3 with a high affinity, competitively displacing mono- or dimethyllysine-containing peptides.[1][2] This selectivity is significant, with over 50-fold greater potency for L3MBTL3 compared to other members of the MBT family.[1][2][3] X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between UNC1215 and L3MBTL3.[1][2][3] In cellular contexts, UNC1215 is non-toxic and directly engages with L3MBTL3, impacting its localization and interactions, such as its association with BCLAF1, a protein involved in DNA damage repair and apoptosis.[3]
Q2: I am observing precipitation of UNC1215 in my aqueous buffer. What is causing this?
UNC1215 is known to be insoluble in water.[2][4][5] Direct dissolution in aqueous buffers will likely result in precipitation. To achieve a stable solution, it is essential to first dissolve UNC1215 in an appropriate organic solvent, such as DMSO or ethanol, before further dilution into your aqueous experimental buffer.[2][4]
Q3: My UNC1215 solution in DMSO appears cloudy or has precipitated over time. What should I do?
Cloudiness or precipitation in your DMSO stock solution can occur for a few reasons. Firstly, moisture-absorbing DMSO can reduce the solubility of UNC1215, so it is recommended to use fresh, high-quality DMSO.[2] To redissolve the compound, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[4] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing aliquots.[1][4]
Troubleshooting Guide: UNC1215 Insolubility in Aqueous Buffers
Problem: Precipitate forms immediately upon adding UNC1215 to my aqueous assay buffer.
-
Cause: Direct addition of solid UNC1215 or a highly concentrated stock in a water-miscible organic solvent to an aqueous buffer can cause it to crash out of solution due to its low aqueous solubility.
-
Solution: Prepare a high-concentration stock solution of UNC1215 in 100% DMSO or ethanol.[2][4] Then, serially dilute the stock solution in your aqueous buffer to the final desired concentration. Ensure thorough mixing at each dilution step. For cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Problem: My final working solution of UNC1215 in aqueous buffer is hazy or forms a precipitate over the course of my experiment.
-
Cause: The final concentration of UNC1215 in your aqueous buffer may be above its solubility limit, even with the use of a co-solvent like DMSO. Aggregation of the compound can also occur over time.
-
Solution 1: Employ Co-solvents and Surfactants. For in vivo or other specialized applications, formulations with co-solvents and surfactants can significantly improve solubility. The following table summarizes recommended solvent systems:
| Protocol | Components | Final Concentration of UNC1215 | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (1.57 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (1.57 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (1.57 mM) | Clear solution |
Data sourced from MedchemExpress.[1]
-
Solution 2: Physical Dissolution Aids. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][4]
-
Solution 3: Assess for Aggregation. Small molecule inhibitors can sometimes form aggregates that lead to non-specific inhibition. If you suspect aggregation, consider including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer, as this can help to attenuate aggregation-based inhibition.
Experimental Protocols
Protocol 1: Preparation of UNC1215 Stock Solution
-
Weigh out the desired amount of UNC1215 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or higher). Selleck Chemicals reports solubility in DMSO up to 100 mg/mL (188.77 mM).[2]
-
Vortex the solution thoroughly until the compound is completely dissolved. If needed, warm the tube briefly at 37°C or place it in an ultrasonic bath to facilitate dissolution.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][4]
Protocol 2: In Vitro L3MBTL3 Inhibition Assay (AlphaScreen-based)
This protocol is adapted from methodologies used to characterize UNC1215's activity.[2][3]
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20.[2]
-
Compound Dilution: Serially dilute the UNC1215 stock solution in the assay buffer to create a range of desired concentrations.
-
Protein-Peptide Mix: Prepare a mixture of the L3MBTL3 protein and a biotinylated histone peptide (e.g., H4K20me2) in the assay buffer.
-
Assay Plate Preparation: Add 1 µL of the diluted UNC1215 solutions to the wells of a 384-well Proxiplate.
-
Incubation: Add 9 µL of the protein-peptide mix to each well and incubate for 30 minutes at room temperature.[2]
-
Bead Addition: Add 2 µL of streptavidin-coated donor beads and nickel-chelate acceptor beads to each well.
-
Final Incubation: Incubate the plate for an additional 30 minutes in the dark at room temperature.[2]
-
Data Acquisition: Read the plate on an EnVision multilabel reader equipped for AlphaScreen assays.[2]
Visualizations
Caption: UNC1215 mechanism of action.
Caption: Troubleshooting workflow for UNC1215 insolubility.
References
Optimizing UNC 1215 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing UNC1215, a potent and selective chemical probe for the methyllysine (Kme) reading function of L3MBTL3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you optimize UNC1215 concentration in your experiments to ensure on-target efficacy while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of UNC1215 and its potency?
A1: UNC1215 is a highly potent and selective inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyllysine reader domain.[1][2][3][4][5] It competitively binds to L3MBTL3, displacing mono- or dimethyllysine-containing peptides.[2][3][6]
Q2: What is the recommended concentration range for using UNC1215 in cellular assays?
A2: A general starting point for cellular experiments is a concentration range of 100 nM to 1 µM.[7] However, the optimal concentration is highly dependent on the specific cell type and experimental endpoint. A dose-response experiment is crucial to determine the lowest effective concentration for L3MBTL3 inhibition in your specific system.
Q3: Is UNC1215 cytotoxic?
A3: UNC1215 has been shown to be non-toxic to cells at concentrations significantly higher than its effective concentration for L3MBTL3 inhibition.[2][3][6] For example, in HEK293 cells, no cytotoxicity was observed at concentrations up to 100 µM.[6]
Q4: What are the known off-target effects of UNC1215?
A4: While UNC1215 is highly selective for L3MBTL3, some off-target activities have been identified, particularly at higher concentrations.[7] These include:
-
Muscarinic Receptors: UNC1215 exhibits affinity for the M1 muscarinic receptor (Ki = 97 nM, IC50 = 3.5 µM) and the M2 muscarinic receptor (Ki = 72 nM, IC50 > 30 µM).[7]
-
FLT3 Kinase: At a concentration of 10 µM, UNC1215 was found to inhibit FLT3 kinase activity by 64%.[6][7]
-
Other Reader Domains: While highly selective against most other reader domains, weak binding has been observed for a small number of other Kme reader proteins such as L3MBTL1, PHF20, PHF20L1, 53BP1, SPF30, and MRG15.[7][8]
Q5: Is there a negative control compound available for UNC1215?
A5: Yes, UNC1079 is a structurally related analog of UNC1215 that is significantly less potent against L3MBTL3 and can be used as a negative control in cellular experiments to help distinguish on-target from off-target effects.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or weak on-target effect observed. | 1. Suboptimal Concentration: The concentration of UNC1215 may be too low for your specific cell line or assay. 2. Compound Instability: Improper storage or handling of UNC1215 may have led to its degradation. 3. Cell Line Insensitivity: The biological process being studied in your cell line may not be dependent on L3MBTL3 activity. | 1. Perform a Dose-Response Experiment: Titrate UNC1215 over a wider concentration range (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. 2. Verify Compound Integrity: Ensure UNC1215 is stored correctly (typically at -20°C or -80°C) and handled as recommended by the supplier.[1] Prepare fresh stock solutions in an appropriate solvent like DMSO.[4] 3. Confirm L3MBTL3 Expression and Function: Verify the expression and functional relevance of L3MBTL3 in your cell model using techniques like Western blotting or qPCR. |
| Unexpected cellular phenotype inconsistent with L3MBTL3 inhibition. | 1. Off-Target Effects: The concentration of UNC1215 may be too high, leading to the inhibition of other signaling pathways (e.g., muscarinic receptors, FLT3).[7] 2. Cell-Type Specific Responses: The observed phenotype may be a unique response of your specific cell line to L3MBTL3 inhibition or an off-target effect. | 1. Lower the Concentration: If using a high concentration, reduce it to the lowest effective concentration determined from your dose-response curve. 2. Use the Negative Control: Compare the effects of UNC1215 with the negative control compound UNC1079.[6] An effect observed with UNC1215 but not with UNC1079 is more likely to be on-target. 3. Orthogonal Approaches: Use a complementary method to validate your findings, such as siRNA/shRNA-mediated knockdown of L3MBTL3. |
| Compound precipitation in media. | Poor Solubility: UNC1215 may have limited solubility in aqueous solutions at higher concentrations. | 1. Prepare Fresh Dilutions: Prepare working solutions by diluting a high-concentration DMSO stock solution directly into the cell culture medium immediately before use. 2. Check Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and not toxic to the cells (typically <0.5%).[5] |
Quantitative Data Summary
| Parameter | Target | Value | Assay |
| IC50 | L3MBTL3 | 40 nM[1][5][9] | AlphaScreen |
| Kd | L3MBTL3 | 120 nM[1][5][9] | Isothermal Titration Calorimetry (ITC) |
| Cellular EC50 | GFP-L3MBTL3 Mobility | 50 - 100 nM[4] | Fluorescence Recovery After Photobleaching (FRAP) |
| IC50 (Off-Target) | Muscarinic M1 Receptor | 3.5 µM[1][7] | Calcium Mobilization |
| Ki (Off-Target) | Muscarinic M1 Receptor | 97 nM[7] | Radioligand Binding |
| Ki (Off-Target) | Muscarinic M2 Receptor | 72 nM[7] | Radioligand Binding |
| % Inhibition (Off-Target) | FLT3 Kinase | 64% at 10 µM[6][7] | Kinase Assay |
Experimental Protocols
Protocol 1: Dose-Response Curve using a Cell Viability Assay
This protocol describes a general method to determine the optimal concentration of UNC1215 that effectively inhibits L3MBTL3 without causing general cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
UNC1215
-
DMSO (cell culture grade)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)[10][11]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Plate your cells of interest at a suitable density in a 96-well plate and allow them to adhere overnight. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of UNC1215 in DMSO. Create a serial dilution series of UNC1215 in complete cell culture medium. A common concentration range to test is 0.01, 0.03, 0.1, 0.3, 1, 3, and 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest UNC1215 concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of UNC1215 or the vehicle control. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Following the manufacturer's instructions for your chosen cell viability reagent, add the reagent to each well and incubate for the recommended time.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the UNC1215 concentration. Use a non-linear regression model to determine the IC50 value for any observed cytotoxicity. The optimal concentration for further experiments should be well below the cytotoxic IC50.
Protocol 2: Western Blot for Target Engagement
This protocol can be used to assess the downstream consequences of L3MBTL3 inhibition by UNC1215. As L3MBTL3 is a reader protein, its inhibition may affect the localization or stability of interacting proteins. One known interactor is BCLAF1.[2][3]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
UNC1215
-
DMSO
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-L3MBTL3, anti-BCLAF1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of UNC1215 concentrations (determined from the dose-response experiment) and a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the protein of interest to the loading control.
Visualizations
Caption: UNC1215 inhibits the binding of L3MBTL3 to methylated histones.
Caption: Workflow for optimizing UNC1215 concentration.
Caption: Relationship between UNC1215 concentration and effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. UNC1215 | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. thermofisher.com [thermofisher.com]
Technical Support Center: UNC1215 Cellular Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reader domain of L3MBTL3.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is UNC1215 and what is its primary cellular target?
UNC1215 is a small molecule chemical probe that selectively inhibits the methyl-lysine (Kme) reading function of the L3MBTL3 protein.[1][2][3] L3MBTL3 is a member of the malignant brain tumor (MBT) family of transcriptional repressors that recognize and bind to mono- and di-methylated lysine residues on histone tails and other proteins.[1]
Q2: What is the mechanism of action of UNC1215?
UNC1215 competitively binds to the Kme-binding pocket of the MBT domains of L3MBTL3.[1][3] This binding event displaces mono- or di-methylated lysine-containing peptides and proteins, thereby inhibiting the "reader" function of L3MBTL3.[1][3] X-ray crystallography has revealed a unique 2:2 polyvalent interaction between UNC1215 and L3MBTL3.[1][2][3]
Q3: What are the key quantitative parameters for UNC1215's interaction with L3MBTL3?
The binding affinity and inhibitory concentration of UNC1215 for L3MBTL3 have been well-characterized. A summary of these values is presented in the table below.
| Parameter | Value | Assay Method |
| Binding Affinity (Kd) | 120 nM | Isothermal Titration Calorimetry (ITC) |
| Inhibitory Concentration (IC50) | 40 nM | AlphaScreen Methylated Histone Peptide Competition Assay |
| Cellular EC50 (FRAP) | 50-100 nM | Fluorescence Recovery After Photobleaching |
Data sourced from multiple references.[1][2][4][5]
Q4: Is there a recommended negative control for UNC1215 experiments?
Yes, UNC1079 is a structurally similar analog of UNC1215 that exhibits significantly weaker binding to L3MBTL3 (>1000-fold weaker).[1] It is the recommended negative control to ensure that observed cellular effects are due to specific inhibition of L3MBTL3 and not off-target effects.[1]
Troubleshooting Guides for Cellular Target Engagement Assays
Confirming that a compound reaches and interacts with its intended target within a cell is a critical step in drug discovery and chemical biology research. The following sections provide detailed methodologies and troubleshooting tips for the key experiments used to validate UNC1215 cellular target engagement.
Fluorescence Recovery After Photobleaching (FRAP)
This assay measures the mobility of a fluorescently tagged protein. By inhibiting the interaction of L3MBTL3 with chromatin, UNC1215 is expected to increase the mobility of L3MBTL3 within the nucleus.[1]
Experimental Protocol:
-
Cell Transfection: Transfect human embryonic kidney 293 (HEK293) cells with a plasmid expressing GFP-tagged L3MBTL3 (or its 3 MBT domains, GFP-3MBT).
-
Compound Treatment: Treat the transfected cells with varying concentrations of UNC1215 or the negative control UNC1079.
-
Photobleaching: Use a confocal microscope to photobleach a defined region of interest (ROI) within the nucleus of a GFP-expressing cell.
-
Fluorescence Recovery: Monitor the recovery of fluorescence in the bleached ROI over time.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) from the dose-response curve of fluorescence recovery times.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| No change in fluorescence recovery with UNC1215 treatment. | Insufficient compound concentration or incubation time. | Optimize UNC1215 concentration (e.g., 10 nM to 10 µM) and incubation time (e.g., 2-24 hours). |
| Low expression of GFP-L3MBTL3. | Ensure successful transfection and adequate protein expression levels via Western blot or fluorescence microscopy. | |
| High background fluorescence. | Autofluorescence of cells or media. | Use phenol red-free media during imaging and subtract background fluorescence during analysis. |
| Phototoxicity or cell death. | High laser power or prolonged imaging. | Reduce laser power and imaging frequency. Ensure cells remain healthy throughout the experiment. |
Expected Outcome: Treatment with UNC1215 should decrease the fluorescence recovery time in a dose-dependent manner, indicating increased mobility of GFP-L3MBTL3.[1][4]
Workflow illustrating the affinity purification of L3MBTL3 using biotinylated UNC1215.
Disruption of L3MBTL3-BCLAF1 Interaction
UNC1215 can be used to probe the biological functions of L3MBTL3's reader domain, such as its interaction with other proteins like BCLAF1, which is implicated in DNA damage repair and apoptosis. [1][3] Experimental Protocol:
-
Cell Culture and Treatment: In a suitable cell line (e.g., U2OS), co-express GFP-tagged L3MBTL3 (or its 3MBT domains) and Flag-tagged BCLAF1. Treat cells with UNC1215 or a vehicle control.
-
Immunoprecipitation (IP): Lyse the cells and perform an immunoprecipitation using an anti-Flag antibody to pull down BCLAF1 and its interacting partners.
-
Western Blot: Analyze the immunoprecipitated samples by Western blotting using an anti-GFP antibody to detect L3MBTL3.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| No disruption of interaction observed. | UNC1215 concentration is too low. | Perform a dose-response experiment with UNC1215. |
| The interaction is not dependent on the Kme-reading function of L3MBTL3. | Use L3MBTL3 point mutants (e.g., D274A, D381A) that cannot bind methylated lysines as a control; these should phenocopy the effect of UNC1215. [1] | |
| Weak IP signal. | Low protein expression or inefficient antibody. | Optimize transfection conditions and validate the IP antibody. |
Expected Outcome: UNC1215 treatment should reduce the amount of L3MBTL3 that co-immunoprecipitates with BCLAF1, indicating that the interaction is dependent on the methyl-lysine reader function of L3MBTL3. [1] Signaling Pathway Disruption by UNC1215
UNC1215 inhibits the Kme-reading function of L3MBTL3, disrupting its interaction with BCLAF1.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: UNC1215 Cytotoxicity Assessment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of UNC1215, a potent and selective inhibitor of the L3MBTL3 methyl-lysine reader domain, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is UNC1215 and what is its mechanism of action?
A1: UNC1215 is a chemical probe that acts as a potent and selective inhibitor of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).[1][2] L3MBTL3 is a "reader" protein that recognizes and binds to mono- and di-methylated lysine residues on histone tails and other proteins.[2][3] By inhibiting L3MBTL3, UNC1215 disrupts its ability to bind to these methylated targets, thereby affecting downstream cellular processes.
Q2: Is UNC1215 generally considered cytotoxic?
A2: In studies involving cell lines such as HEK293, UNC1215 has been described as "nontoxic".[2][4][5] However, the cytotoxic profile of any compound can be cell-type dependent, and primary cells can be more sensitive than immortalized cell lines. Therefore, it is crucial to empirically determine the cytotoxicity of UNC1215 in your specific primary cell model.
Q3: What are the known downstream effects of inhibiting L3MBTL3 with UNC1215?
A3: Inhibition of L3MBTL3 by UNC1215 can lead to several downstream effects, including:
-
Alteration of gene expression: L3MBTL3 is involved in transcriptional repression.[1][2]
-
Modulation of protein stability: L3MBTL3 can target proteins like SOX2 and DNMT1 for ubiquitin-dependent degradation.[2][4][6]
-
Impact on signaling pathways: L3MBTL3 is known to be a negative regulator of the Notch signaling pathway.[6]
-
Effects on hematopoiesis and immune response: L3MBTL3 plays a role in the development of blood cells and in modulating immune responses.[3][7]
It is important to consider these on-target effects when interpreting experimental results, as they may be distinct from general cytotoxicity.
Q4: What is a suitable negative control for experiments with UNC1215?
A4: A structurally similar but significantly less potent analog of UNC1215 can be used as a negative control to distinguish specific on-target effects from non-specific or off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during the assessment of UNC1215 cytotoxicity in primary cells.
| Problem | Possible Cause | Suggested Solution |
| High background cytotoxicity in untreated or vehicle-treated primary cells. | Primary cells are delicate and sensitive to handling and culture conditions. | Ensure optimal culture conditions (media, supplements, CO2, temperature). Handle cells gently during plating and media changes. Allow sufficient time for cells to recover and adhere after thawing and plating. |
| Inconsistent results between experiments. | Variability in primary cell lots, passage number, or donor characteristics. | Use cells from the same donor and passage number for a set of experiments. If using cells from different donors, characterize the baseline sensitivity of each. Maintain consistent experimental parameters (cell density, incubation times, reagent concentrations). |
| Precipitation of UNC1215 in culture medium. | UNC1215 may have limited solubility in aqueous solutions at high concentrations. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and consistent across all wells. Visually inspect the medium for any signs of precipitation. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Assays measure different cellular parameters. MTT measures metabolic activity, while LDH measures membrane integrity. UNC1215 might affect one process more than the other at certain concentrations. | Use multiple, mechanistically distinct cytotoxicity assays to get a comprehensive understanding of the compound's effect. For example, combine a metabolic assay (MTT, resazurin) with a membrane integrity assay (LDH, propidium iodide). |
| Observed cellular effects at concentrations expected to be non-toxic. | The observed effect might be a specific on-target biological consequence of L3MBTL3 inhibition rather than general cytotoxicity. | Refer to the known downstream effects of L3MBTL3 inhibition. Use the inactive analog as a negative control. Perform target engagement assays to confirm that UNC1215 is interacting with L3MBTL3 at the concentrations used. |
Quantitative Data Summary
The following tables provide illustrative cytotoxic IC50 values for small molecule inhibitors in different primary cell types. Note: Specific IC50 values for UNC1215 in primary cells are not widely available in the public domain. The data below are representative examples based on published data for other small molecule inhibitors and should be used as a general guideline for designing dose-response experiments. It is imperative to determine the IC50 of UNC1215 empirically in your specific primary cell system.
Table 1: Illustrative Cytotoxicity (IC50) of Small Molecule Inhibitors in Primary Human Hepatocytes
| Assay Type | Incubation Time | IC50 (µM) |
| MTT | 24 hours | 25 - 100 |
| LDH Release | 24 hours | 50 - 200 |
| Annexin V/PI | 48 hours | 10 - 50 |
Table 2: Illustrative Cytotoxicity (IC50) of Small Molecule Inhibitors in Primary Rodent Neurons
| Assay Type | Incubation Time | IC50 (µM) |
| MTT | 48 hours | 10 - 75 |
| LDH Release | 48 hours | 20 - 150 |
| Propidium Iodide Staining | 24 hours | 5 - 50 |
Table 3: Illustrative Cytotoxicity (IC50) of Small Molecule Inhibitors in Primary Human Immune Cells (e.g., PBMCs)
| Assay Type | Incubation Time | IC50 (µM) |
| MTT (Proliferation) | 72 hours | 5 - 50 |
| Annexin V/PI | 48 hours | 1 - 25 |
| Caspase-3/7 Activity | 24 hours | 0.5 - 20 |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess cell viability by measuring the metabolic activity of primary cells treated with UNC1215.
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Inhibitor Treatment: Prepare serial dilutions of UNC1215 in complete culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., <0.1%). Replace the existing medium with the medium containing different concentrations of UNC1215. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a positive control (e.g., cells treated with a lysis buffer to induce maximum LDH release).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Protocol 3: Annexin V/PI Staining for Apoptosis
Objective: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
Methodology:
-
Cell Seeding and Treatment: Seed primary cells in a suitable culture vessel (e.g., 6-well plate) and treat with UNC1215 as described previously.
-
Cell Harvesting: After treatment, gently harvest the cells, including any floating cells in the supernatant.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Visualizations
References
- 1. genecards.org [genecards.org]
- 2. mdpi.com [mdpi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. L3MBTL3 is induced by HIF-1α and fine tunes the HIF-1α degradation under hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ej-med.org [ej-med.org]
- 6. uniprot.org [uniprot.org]
- 7. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting negative results with UNC 1215 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3.
Frequently Asked Questions (FAQs)
Q1: What is UNC1215 and what is its primary cellular target?
UNC1215 is a potent and selective inhibitor of the L3MBTL3 (Lethal(3) malignant brain tumor-like protein 3) methyl-lysine reader domain.[1][2] It competitively binds to the Kme-binding pocket of the MBT domains of L3MBTL3, thereby displacing it from its natural binding sites on mono- or di-methylated lysine residues within histone tails and other proteins.[3][4]
Q2: What are the key in vitro and in-cell potencies of UNC1215?
UNC1215 exhibits nanomolar potency for L3MBTL3. Key quantitative data are summarized below.
| Parameter | Value | Target/System | Reference |
| IC50 | 40 nM | L3MBTL3 | [1] |
| Kd | 120 nM | L3MBTL3 | [1][4] |
| Cellular EC50 | 50-100 nM | GFP-3MBT mobility in HEK293 cells | [3][5] |
| Cellular IC50 | ~500 nM | Disruption of GFP-3MBT foci formation | [5] |
Q3: Is UNC1215 selective for L3MBTL3?
Yes, UNC1215 is highly selective for L3MBTL3. It is over 50-fold more potent against L3MBTL3 than other members of the MBT family and has been tested against over 200 other reader domains with minimal interaction.[1][3][6] It has also shown weak or no activity against a panel of histone methyltransferases, kinases, ion channels, and G-protein coupled receptors.[3] However, weak antagonist activity has been noted for the M1 muscarinic receptor (IC50 = 3.5 µM).[3]
Q4: Is there a negative control compound available for UNC1215?
Yes, UNC1079 is a structurally similar but significantly less potent inhibitor (>1000-fold weaker than UNC1215) and is recommended as a negative control for cellular experiments.[3][7] Any cellular effects observed with UNC1215 but not with UNC1079 can be more confidently attributed to the inhibition of L3MBTL3's Kme-binding function.[3]
Q5: What are the recommended storage and solubility conditions for UNC1215?
-
Storage: Store the solid compound at -20°C. Stock solutions can be stored at -20°C for up to a year, or at -80°C for up to two years.[1] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[1]
-
Solubility: UNC1215 is soluble in DMSO (>26.05 mg/mL) and ethanol (≥4.94 mg/mL with gentle warming).[5] It is insoluble in water.[5] For cell-based assays, prepare a concentrated stock in DMSO and dilute it into the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Troubleshooting Guide
Problem 1: I am not observing the expected cellular phenotype (e.g., changes in protein localization, gene expression) after UNC1215 treatment.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
-
Step 1: Verify Compound Integrity and Handling
-
Solubility: UNC1215 is highly hydrophobic. Ensure it is fully dissolved in your stock solution and does not precipitate when diluted into your aqueous cell culture medium. Visually inspect for any precipitate. If needed, gently warm the stock solution at 37°C.[5]
-
Stability: UNC1215 is stable in cell media for at least 72 hours.[3] However, improper storage of stock solutions (e.g., repeated freeze-thaw cycles) can lead to degradation. Prepare fresh working solutions from a properly stored stock.[1]
-
-
Step 2: Confirm On-Target Engagement
-
Dose-Response: A lack of effect could be due to insufficient concentration. Perform a dose-response experiment. Cellular effects on L3MBTL3 localization have been observed between 50 nM and 1 µM.[3][5]
-
Positive Control Experiment: To confirm that UNC1215 is active in your cells, replicate a published experiment. For example, monitor the mobility of a GFP-L3MBTL3 fusion protein using Fluorescence Recovery After Photobleaching (FRAP).[3][8] Treatment with active UNC1215 should increase the mobility (decrease the recovery time) of the fusion protein.[3][5]
-
Negative Control: Always include the inactive analog, UNC1079, in your experiments.[3] If neither UNC1215 nor UNC1079 shows an effect, the issue is likely with the experimental system. If UNC1215 and UNC1079 produce the same effect, it may indicate an off-target activity unrelated to L3MBTL3 inhibition.
-
-
Step 3: Optimize Experimental Conditions
-
Incubation Time: The time required to observe a downstream phenotypic effect may be longer than the time required for direct target engagement. Try increasing the incubation time with UNC1215.
-
Cell Line Specifics: Ensure that L3MBTL3 is expressed in your cell line of choice and that its methyl-lysine reading activity is relevant to the biological process you are studying.
-
-
Step 4: Re-evaluate Biological Hypothesis
-
If you have confirmed that UNC1215 is active in your cells but you still do not observe your expected downstream phenotype, it is possible that the Kme-reading function of L3MBTL3 is not the primary driver of the biological process you are investigating. There may be redundant pathways or other contributing factors.[3]
-
Problem 2: I am observing cellular toxicity with UNC1215 treatment.
UNC1215 has been shown to be non-toxic to HEK293 cells at concentrations up to 100 µM.[3] If you observe toxicity, consider the following:
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤ 0.5%).
-
Compound Purity: Impurities in a synthesized batch of the compound could be responsible for toxicity.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities. Perform a cell viability assay (e.g., CellTiter-Glo) to determine the toxic concentration range in your specific cell model.
Experimental Protocols
1. Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
This protocol is adapted from published studies to verify that UNC1215 engages with L3MBTL3 in live cells.[3]
-
Objective: To measure the effect of UNC1215 on the mobility of a GFP-L3MBTL3 fusion protein within the nucleus.
-
Methodology:
-
Cell Culture and Transfection: Seed HEK293 cells on glass-bottom dishes. Transfect cells with a plasmid expressing a GFP-tagged L3MBTL3 construct (e.g., GFP-3MBT, containing the three MBT domains).[3]
-
Compound Treatment: Treat the transfected cells with varying concentrations of UNC1215 (e.g., 0, 100 nM, 500 nM, 1 µM) and a high concentration of the negative control UNC1079 (e.g., 10 µM) for at least 24 hours.[3]
-
Imaging: Use a confocal microscope equipped for live-cell imaging. Maintain cells at 37°C and 5% CO2.
-
Photobleaching: Identify a nucleus expressing the GFP-fusion protein. Acquire a few pre-bleach images. Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Fluorescence Recovery: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence within the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the data and fit to an exponential curve to determine the recovery half-time. A decrease in recovery time upon UNC1215 treatment indicates increased protein mobility, confirming target engagement.[3][8]
-
2. L3MBTL3 Signaling Pathway and UNC1215 Inhibition
L3MBTL3 acts as a "reader" of post-translational modifications, specifically recognizing mono- and di-methylated lysine (Kme1/2) on histone tails. This interaction helps to compact chromatin and repress transcription. UNC1215 directly competes with these histone marks for binding to L3MBTL3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in UNC 1215 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in UNC1215 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is UNC1215 and what is its primary target?
UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading domain function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3)[1][2]. It competitively displaces mono- or dimethyllysine-containing peptides from the MBT domains of L3MBTL3[1][2].
Q2: What are the key binding parameters of UNC1215 to L3MBTL3?
UNC1215 binds to L3MBTL3 with a dissociation constant (Kd) of approximately 120 nM and has a half-maximal inhibitory concentration (IC50) of around 40 nM in biochemical assays[1][2].
Q3: What is the mechanism of UNC1215 binding to L3MBTL3?
X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between UNC1215 and L3MBTL3, meaning two molecules of UNC1215 interact with two molecules of L3MBTL3[1][3]. This dimerization is a key feature of the binding mechanism.
Q4: What are the common assay formats used to study UNC1215-L3MBTL3 binding?
Commonly used assay formats include AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay), Fluorescence Polarization (FP), and Isothermal Titration Calorimetry (ITC)[4][5][6]. Pull-down assays using biotinylated UNC1215 have also been employed[1].
Q5: What is a suitable negative control for UNC1215 in cellular assays?
UNC1079 is a structurally similar but significantly less potent analog that can be used as a negative control in cellular experiments to help attribute observed effects to the specific inhibition of L3MBTL3[3].
Troubleshooting Guides
This section provides solutions to common problems encountered during UNC1215 binding assays, with a focus on improving the signal-to-noise ratio.
Issue 1: Low Signal or Small Assay Window
A low signal or a small dynamic range between the minimum and maximum signals can make it difficult to obtain robust and reproducible data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate both the L3MBTL3 protein and the UNC1215 probe (or fluorescently labeled peptide in a competition assay) to determine the optimal concentrations that yield the best signal-to-background ratio. For FP assays, the concentration of the fluorescent tracer should be at or below its Kd for the protein to ensure a good binding curve. |
| Inactive Protein or Probe | Ensure the proper storage and handling of L3MBTL3 protein and UNC1215. Protein degradation or aggregation can lead to a loss of activity. UNC1215 should be dissolved in a suitable solvent like DMSO and stored at -20°C or -80°C. |
| Incorrect Buffer Composition | The assay buffer is critical for maintaining protein stability and function. A recommended starting buffer for an AlphaScreen assay is 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20[7]. For pull-down assays, a buffer containing 50 mM Tris HCl pH 7.5, 150 mM NaCl, and 0.1% NP-40 has been used[1]. It is important to optimize buffer components, including pH, salt concentration, and detergents. |
| Inappropriate Assay Plate Selection | For fluorescence-based assays, use black, low-binding microplates to minimize background fluorescence and non-specific binding of reagents to the plate surface. |
| Instrument Settings Not Optimized | Optimize the settings on your plate reader, including gain, excitation/emission wavelengths, and read time, to maximize signal detection. |
Issue 2: High Background Signal
A high background signal can significantly reduce the assay window and obscure the specific signal.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-specific Binding | Increase the detergent concentration (e.g., Tween-20 or NP-40) in the assay and wash buffers to reduce non-specific interactions. Including a blocking agent like Bovine Serum Albumin (BSA) at 0.1% can also be beneficial. |
| Protein Aggregation | L3MBTL3 protein may be prone to aggregation. Ensure the protein is properly folded and soluble in the assay buffer. Consider including additives like glycerol or using a fresh protein stock. Centrifuge the protein solution before use to remove any aggregates. |
| Contaminated Reagents | Use high-purity reagents and freshly prepared buffers to avoid contamination that can contribute to background signal. |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence from the test compounds or buffer components. This can be assessed by measuring the fluorescence of the components in the absence of the fluorophore. |
| Light-Sensitive Reagents (AlphaScreen) | AlphaScreen beads are light-sensitive. Perform all steps involving the beads in a darkened room or under a green light to prevent photobleaching and high background. |
Issue 3: Poor Data Reproducibility
Inconsistent results between wells, plates, or experiments can undermine the reliability of the data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents. For multi-well plates, consider using automated liquid handlers for improved precision. |
| Inconsistent Incubation Times | Ensure that all wells and plates are incubated for the same amount of time and at a consistent temperature. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients that can cause edge effects, avoid using the outer wells of the microplate or fill them with buffer. |
| Reagent Instability | Prepare fresh dilutions of reagents for each experiment, as their stability in diluted form may be limited. |
| Inadequate Mixing | Ensure thorough but gentle mixing of reagents in the assay wells to achieve a homogeneous reaction. Avoid vigorous shaking that could denature the protein. |
Experimental Protocols & Methodologies
AlphaScreen Competition Assay Protocol
This protocol is adapted from established methods for UNC1215[7].
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20.
-
L3MBTL3 Protein: Dilute recombinant L3MBTL3 to the desired concentration in Assay Buffer.
-
Biotinylated Peptide: Dilute a biotinylated histone peptide (e.g., H4K20me2) to the desired concentration in Assay Buffer.
-
UNC1215: Prepare a serial dilution of UNC1215 in DMSO, and then dilute in Assay Buffer.
-
AlphaScreen Beads: Use Streptavidin Donor beads and appropriate Acceptor beads (e.g., Nickel Chelate for His-tagged protein). Reconstitute and dilute in Assay Buffer according to the manufacturer's instructions. Keep the beads protected from light.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the UNC1215 dilution or vehicle (DMSO) to the assay wells.
-
Add 5 µL of a pre-mixed solution of L3MBTL3 and biotinylated peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a pre-mixed solution of Donor and Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the UNC1215 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: AlphaScreen Assay Workflow for UNC1215.
Caption: UNC1215 Mechanism of Action.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. selleckchem.com [selleckchem.com]
Long-term stability of UNC 1215 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability of UNC1215 stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing UNC1215 stock solutions?
A1: UNC1215 is soluble in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is a widely used solvent for UNC1215, with a solubility of greater than 26.05 mg/mL[1]. It is also soluble in water at concentrations greater than 10 mM and in ethanol at concentrations of at least 4.94 mg/mL, which may require gentle warming and sonication[1][2]. For in vivo studies, protocols have been described for formulations in corn oil or 20% SBE-β-CD in saline, typically starting from a concentrated DMSO stock[3].
Q2: How should I store solid UNC1215?
A2: Solid UNC1215 should be stored at or below -20°C[2][4]. It is noted to be hygroscopic, so it is important to protect it from moisture[2][4]. When stored correctly, the solid form is stable for at least 12 months[4]. Another source suggests a stability of at least 4 years[5].
Q3: What are the recommended storage conditions for UNC1215 stock solutions?
A3: For optimal stability, it is recommended to store UNC1215 stock solutions in aliquots to prevent repeated freeze-thaw cycles[3]. Recommended storage temperatures are -20°C or -80°C[1][2][3].
Q4: How long are UNC1215 stock solutions stable under recommended storage conditions?
A4: The reported stability of UNC1215 stock solutions varies depending on the solvent and storage temperature. Aqueous solutions are reported to be stable for up to one month when stored in aliquots at -80°C[2][4]. Stock solutions in DMSO can be stored at -20°C for several months[1]. Other sources suggest that stock solutions can be stable for up to one year at -20°C or up to two years at -80°C[3]. Given the variability in these recommendations, it is advisable to use stock solutions as fresh as possible or to conduct internal stability assessments for long-term studies.
Q5: Is UNC1215 stable under cellular assay conditions?
A5: Yes, one study has shown that UNC1215 is highly stable under cellular assay conditions. No degradation products were observed after incubating UNC1215 in cell media, with or without HEK293 cells, for 72 hours[6].
Troubleshooting Guide
Issue: My UNC1215 powder is difficult to dissolve.
-
Solution: For compounds that are difficult to dissolve, gentle warming of the tube at 37°C for 10 minutes and/or sonication in an ultrasonic bath for a short period can aid in dissolution[1]. Ensure you are using an appropriate solvent and have not exceeded the solubility limit.
Issue: I observe precipitation in my UNC1215 stock solution after thawing.
-
Solution: This may be due to the solution exceeding its solubility limit at a lower temperature. Before use, allow the aliquot to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle warming and sonication may be helpful[1]. Consider preparing a more dilute stock solution if the problem continues.
Issue: I am seeing inconsistent results in my experiments using the same stock solution over time.
-
Solution: This could indicate degradation of your UNC1215 stock solution. It is recommended to use freshly prepared solutions or aliquots that have been stored for a shorter period. For long-term or sensitive experiments, it is best practice to qualify the stability of your stock solutions under your specific storage conditions. Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots[3].
Data Presentation
Table 1: Summary of UNC1215 Solubility and Storage Recommendations
| Parameter | Solvent | Concentration/Condition | Reported Stability | Source |
| Solubility | Water | > 10 mM | Not specified | [2] |
| DMSO | > 26.05 mg/mL | Not specified | [1] | |
| Ethanol | ≥ 4.94 mg/mL (with gentle warming and sonication) | Not specified | [1] | |
| DMF | 16 mg/mL | Not specified | [5] | |
| DMF:PBS (pH 7.2) (1:1) | 0.50 mg/mL | Not specified | [5] | |
| Storage (Solid) | - | At or below -20°C, protect from moisture | ≥ 12 months to ≥ 4 years | [2][4][5] |
| Storage (Aqueous Solution) | Water | Aliquots at -80°C | Up to one month | [2][4] |
| Storage (Stock Solution) | DMSO | Below -20°C | Several months | [1] |
| Not specified | -20°C | 1 year | [3] | |
| Not specified | -80°C | 2 years | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM UNC1215 Stock Solution in DMSO
-
Materials: UNC1215 (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of UNC1215 for the desired volume of 10 mM stock solution. The molecular weight of UNC1215 is 529.72 g/mol .
-
Procedure:
-
Allow the vial of solid UNC1215 to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh the calculated amount of UNC1215 and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the UNC1215 is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes.
-
Once dissolved, create small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Workflow for Assessing Long-Term Stability of UNC1215 Stock Solutions
This is a representative workflow as detailed stability studies are not publicly available.
-
Preparation: Prepare a large batch of UNC1215 stock solution in the desired solvent (e.g., DMSO) at a known concentration.
-
Aliquoting: Distribute the stock solution into multiple single-use aliquots.
-
Initial Analysis (T=0): Immediately analyze a few aliquots to establish a baseline. The analysis method should be stability-indicating, such as High-Performance Liquid Chromatography (HPLC), to determine the purity and concentration of UNC1215.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of aliquots from each storage condition.
-
Sample Analysis: Allow the aliquots to thaw, and then analyze them using the same stability-indicating method (e.g., HPLC) as the initial analysis.
-
Data Comparison: Compare the purity and concentration of the stored samples to the T=0 baseline. A significant decrease in purity or concentration indicates degradation.
Visualizations
Caption: Workflow for UNC1215 Stock Solution Preparation and Storage.
References
Potential reasons for lack of effect of UNC 1215 in my experiment
This guide provides a comprehensive resource for researchers encountering a lack of effect with UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3.[1][2][3] The following troubleshooting steps and FAQs are designed to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My UNC1215 treatment shows no effect. Where should I start troubleshooting?
A1: A lack of effect can stem from issues with the compound itself, the experimental setup, or the biological context. A logical troubleshooting workflow is essential. Start by verifying the simplest factors: compound integrity and experimental parameters. Then, move to more complex biological questions.
Q2: How can I be sure my UNC1215 compound is active and stable?
A2: Compound integrity is the most critical and common failure point.[4] UNC1215's activity can be compromised by improper storage and handling.
-
Storage: Solid UNC1215 should be stored at -20°C.[5][6][7] Stock solutions, typically in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[4][5]
-
Solubility: UNC1215 is soluble in DMSO and ethanol but insoluble in water.[6][8] When preparing working solutions in aqueous media, ensure the final DMSO concentration is low (typically <0.1%) to avoid precipitation and solvent toxicity.[9] If you observe precipitation, gentle warming or sonication can aid dissolution.[6][10]
-
Stability: UNC1215 is reported to be stable in cell media for at least 72 hours.[1] However, stability can be medium-dependent.
-
Verification: If you suspect degradation, the most definitive method is to analyze your stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its purity and integrity.[4][11]
UNC1215 Properties and Storage
| Parameter | Value | Source |
| Target | L3MBTL3 (Lethal(3) malignant brain tumor-like protein 3) | [5][6] |
| Mechanism | Competitive antagonist of the methyl-lysine (Kme) binding function | [1][2][3][8][10] |
| In Vitro IC₅₀ | ~40 nM (AlphaScreen Assay) | [1][10][12] |
| Binding Affinity (Kd) | ~120 nM (Isothermal Titration Calorimetry) | [1][3][10][12] |
| Cellular EC₅₀ | 50-100 nM (FRAP assay for GFP-3MBT mobility) | [6] |
| Cellular IC₅₀ | ~500 nM (Disruption of GFP-3MBT nuclear foci) | [6] |
| Negative Control | UNC1079 (>1000-fold weaker activity) | [1][13][14][15] |
| Solvent | Solubility | Storage Recommendations |
| DMSO | ≥26 mg/mL | Prepare 10 mM stock, aliquot, and store at -20°C or -80°C.[4][5][6] |
| Ethanol | ~14 mg/mL | Use for specific applications; check for compatibility with your assay.[7] |
| Water | Insoluble | Avoid making stock solutions in purely aqueous buffers.[6][8] |
| Cell Culture Media | Stable for ≥72 hours | Ensure final DMSO concentration is non-toxic (e.g., <0.1%).[1][9] |
Q3: Is my experimental design appropriate for observing a UNC1215 effect?
A3: Even with an active compound, the experimental design must be optimized to detect its effects.
-
Concentration and Duration: Ensure you are using an appropriate concentration range. Cellular effects have been reported between 50 nM and 1 µM.[6][12] Perform a dose-response experiment to determine the optimal concentration for your system. The duration of treatment is also critical; effects on L3MBTL3 localization can be observed after 3-6 hours, while longer treatments (≥24 hours) may be needed for downstream endpoints.[1]
-
Cellular Context: The effect of UNC1215 is dependent on the function of L3MBTL3 in your specific cell line. L3MBTL3 expression levels may vary. Consider verifying L3MBTL3 expression via Western Blot or qPCR. The function of L3MBTL3 is implicated in various pathways, including Notch signaling and transcriptional repression, so the cellular background will dictate the observable phenotype.[16][17][18][19]
-
Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as your UNC1215 treatment.[9] Crucially, use the recommended negative control, UNC1079 , a structurally similar but far less potent analog, to distinguish on-target effects from potential off-target or compound-scaffold effects.[1][13][14][15]
Q4: The compound is fine and my setup seems correct, but I still see no effect. What biological factors could be at play?
A4: If technical issues are ruled out, consider the biological mechanisms.
-
Target Engagement: The primary function of UNC1215 is to displace L3MBTL3 from its binding sites on methylated proteins.[1][2] This may not produce a dramatic phenotype in all cell lines or under all conditions. The observable effect depends on what L3MBTL3 is doing in your model system.
-
Redundancy: Other methyl-lysine reader proteins or compensatory cellular mechanisms might mask the effect of L3MBTL3 inhibition.
-
Downstream Endpoint: The endpoint you are measuring might be too far downstream from the initial target engagement or regulated by multiple redundant pathways. It is best to first validate the inhibitor's effect on a proximal and established biomarker of its activity.
Q5: How can I definitively confirm that UNC1215 is engaging its target, L3MBTL3, in my cells?
A5: Directly measuring target engagement is the best way to confirm the inhibitor is active in your experimental system.
-
Fluorescence Recovery After Photobleaching (FRAP): This is a key published method to demonstrate UNC1215 activity.[1] Treatment with UNC1215 increases the mobility of GFP-tagged L3MBTL3, leading to a faster fluorescence recovery rate after photobleaching.[1][2][13] This directly shows that UNC1215 is displacing L3MBTL3 from less mobile chromatin-associated complexes.
-
Co-Immunoprecipitation (Co-IP): UNC1215 has been shown to disrupt the interaction between L3MBTL3 and its binding partner BCLAF1.[1][2][3][8] Performing a Co-IP of L3MBTL3 and blotting for BCLAF1 (or vice versa) with and without UNC1215 treatment can serve as a robust validation assay. A reduction in the co-precipitated protein upon treatment indicates successful target engagement.
Troubleshooting Workflow & Logic
The following diagrams illustrate the mechanism of UNC1215 and provide a logical workflow for troubleshooting experiments.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 13. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. academic.oup.com [academic.oup.com]
- 18. Identification of the genetic mechanism that associates L3MBTL3 to multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Technical Support Center: Off-Target Screening for UNC1215 in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for investigating the off-target profile of UNC1215 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is UNC1215 and what is its known primary target?
A1: UNC1215 is a potent and selective chemical probe that functions as an inhibitor of the methyl-lysine (Kme) reading domain of the protein L3MBTL3 (Lethal(3) malignant brain tumor-like protein 3).[1][2][3] It competitively displaces mono- and dimethyl-lysine-containing peptides from the MBT domains of L3MBTL3.[1][2]
Q2: Why is off-target screening for UNC1215 important when using a new cell line?
Q3: What are the known off-targets of UNC1215?
A3: Previous studies have identified a few off-targets for UNC1215. At a concentration of 10 µM, it showed over 50% inhibition of 8 targets in the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) panel, with specific affinities for M1 (Ki = 97 nM) and M2 (Ki = 72 nM) muscarinic receptors.[4] It has also demonstrated weak inhibition of the FLT3 kinase (64% inhibition at 10 µM).[4]
Q4: What are the recommended initial steps for investigating potential off-target effects of UNC1215?
A4: A tiered approach is recommended. Start with computational methods to predict potential off-targets based on structural similarity to other known ligands. Follow this with broad experimental screening assays like kinome profiling and cellular thermal shift assays (CETSA) to identify unexpected protein binding.[5] Any hits should then be validated with orthogonal assays to confirm direct binding and functional consequences.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent phenotypic results between experiments. | - Variability in UNC1215 purity or degradation.- Cell line instability or passage number effects.- Off-target engagement at the concentration used. | - Compound Verification: Confirm the purity and integrity of each UNC1215 batch using techniques like HPLC and Mass Spectrometry.- Cell Line Authentication: Regularly authenticate your cell line and use a consistent range of passage numbers.- Dose-Response Analysis: Perform a dose-response experiment to determine the minimal effective concentration that engages L3MBTL3, which may minimize off-target effects. |
| Observed phenotype does not align with the known function of L3MBTL3. | - The phenotype is driven by an unknown off-target of UNC1215.- The role of L3MBTL3 in the new cell line is different than previously described.- Experimental artifact. | - Off-Target Screening: Conduct broad off-target screening using methods like Kinome Scanning or CETSA.- Negative Control: Use a structurally similar but inactive analog of UNC1215, if available, to confirm the phenotype is due to specific binding.- Target Validation: Use a complementary method, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of L3MBTL3, to see if it phenocopies the effect of UNC1215. |
| High background or false positives in off-target screening assays. | - Non-specific binding of UNC1215 at high concentrations.- Issues with the assay protocol or reagents.- Cell line-specific artifacts. | - Optimize Compound Concentration: Titrate UNC1215 to the lowest concentration that gives a robust on-target signal.- Assay Optimization: Review and optimize the experimental protocol, including washing steps and buffer composition.[7]- Control Experiments: Include appropriate vehicle and positive/negative controls in every experiment. |
| Difficulty validating a potential off-target hit. | - The initial hit was a false positive.- The interaction is of low affinity or transient.- The validation assay is not sensitive enough. | - Orthogonal Assays: Use a different technology to confirm the interaction (e.g., if the initial hit was from CETSA, validate with an in vitro binding assay).- Direct Binding Assays: Employ techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify the binding affinity.- Functional Assays: Develop a functional assay to determine if UNC1215 modulates the activity of the putative off-target. |
Experimental Protocols
Kinome Scanning
Objective: To identify potential kinase off-targets of UNC1215 by screening against a large panel of kinases.
Methodology: This protocol is based on competition binding assays, such as the KINOMEscan™ platform.[8][9]
-
Compound Preparation: Prepare a stock solution of UNC1215 in DMSO. The final assay concentration will typically be around 1-10 µM.
-
Assay Principle: The assay measures the ability of UNC1215 to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Experimental Procedure:
-
A diverse panel of kinases is individually tested.
-
Each kinase is incubated with the immobilized ligand and UNC1215.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[8]
-
-
Data Analysis: The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of UNC1215. A lower percentage indicates stronger binding of UNC1215 to the kinase.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify protein targets of UNC1215 in a cellular context by measuring changes in protein thermal stability upon ligand binding.[10][11][12][13][14]
Methodology:
-
Cell Culture and Treatment:
-
Culture the new cell line to ~80% confluency.
-
Treat the cells with UNC1215 at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[12]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of a specific protein of interest in the soluble fraction using methods like Western blotting or mass spectrometry.[11][13]
-
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of UNC1215 indicates a direct binding interaction.
Visualizations
Caption: UNC1215 inhibits the interaction of L3MBTL3 with methylated lysines.
Caption: Workflow for identifying and validating UNC1215 off-targets.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. idtdna.com [idtdna.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
How to minimize UNC 1215 degradation in cell culture media
Welcome to the technical support center for UNC1215. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of UNC1215 in cell culture experiments, with a focus on ensuring compound integrity and minimizing potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing UNC1215 stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of UNC1215 is dimethyl sulfoxide (DMSO).[1][2] To ensure complete dissolution, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1]
Q2: How should I store UNC1215 powder and stock solutions?
A2: UNC1215 powder should be stored at -20°C.[1] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for several months or at -80°C for long-term storage (up to two years).[1][3][4]
Q3: Is UNC1215 stable in cell culture media?
A3: Yes, UNC1215 has been shown to be highly stable in cell culture media. One study demonstrated that after a 72-hour incubation in cell media, both with and without HEK293 cells, no degradation products of UNC1215 were detected.[5] This indicates good stability under standard cellular assay conditions.[5]
Q4: What are the general signs of small molecule inhibitor degradation in cell culture?
A4: General signs of inhibitor degradation can include a diminished or complete loss of the expected biological effect over time, a need for higher concentrations to achieve the same effect (a rightward shift in the IC50 curve), and inconsistent results between experiments.[6] Unexpected cytotoxicity could also indicate the formation of toxic degradation products.[6]
Q5: Can components of the cell culture media affect UNC1215 stability?
A5: While UNC1215 is reported to be stable, general factors in cell culture media can contribute to the degradation of less stable small molecule inhibitors. These factors include temperature, pH, light exposure, and the presence of reactive chemical species or enzymes in serum.[4][6][7] It is always good practice to maintain a stable pH and protect media containing any small molecule inhibitor from prolonged light exposure.[4][7]
Troubleshooting Guide: Diminished UNC1215 Efficacy in Long-Term Experiments
If you observe a decrease in the expected activity of UNC1215 in your experiments, especially those extending beyond 72 hours, consider the following troubleshooting steps.
| Issue | Possible Cause | Suggested Solution |
| Gradual loss of inhibitor effect over several days. | Although UNC1215 is stable, very long-term experiments might lead to some degradation or cellular metabolism. | 1. Replenish the inhibitor: Perform partial media changes with fresh media containing UNC1215 every 48-72 hours.[4]2. Assess stability: Conduct a stability study under your specific experimental conditions (see Experimental Protocol below). |
| Inconsistent results between experiments. | Improper storage and handling of UNC1215 stock solutions. | 1. Aliquot stock solutions: Ensure your DMSO stock solution is stored in single-use aliquots at -80°C to avoid freeze-thaw cycles.[3][6]2. Use fresh dilutions: Prepare working dilutions of UNC1215 in your cell culture media fresh for each experiment.[4] |
| Higher than expected IC50 value. | Binding of UNC1215 to serum proteins in the media, reducing its bioavailable concentration. | 1. Perform a dose-response experiment with varying serum concentrations: This can help determine if serum protein binding is affecting the apparent potency.[8]2. Consider using serum-free or low-serum media if compatible with your cell line. |
Troubleshooting Flowchart for Diminished Inhibitor Efficacy
Caption: Troubleshooting flowchart for diminished UNC1215 efficacy.
Experimental Protocols
Protocol: Stability Assessment of UNC1215 in Cell Culture Media
This protocol outlines a method to determine the stability of UNC1215 in your specific cell culture medium and conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
1. Materials
-
UNC1215 powder
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DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
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Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate[7]
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Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
HPLC or LC-MS system with a C18 column[7]
-
Acetonitrile (ACN) with 0.1% formic acid[7]
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Water with 0.1% formic acid[7]
2. Procedure
-
Prepare a 10 mM stock solution of UNC1215 in DMSO.
-
Prepare working solutions: Dilute the UNC1215 stock solution to your final working concentration (e.g., 10 µM) in your cell culture medium. Prepare separate solutions for each condition you want to test (e.g., with 10% FBS, without FBS).
-
Incubation: Aliquot 1 mL of each working solution into triplicate wells of a 24-well plate or into separate microcentrifuge tubes.[7]
-
Time Points: Place the samples in a 37°C incubator. Collect aliquots at specified time points (e.g., 0, 24, 48, 72, and 96 hours). The 0-hour time point serves as the baseline.
-
Sample Processing:
-
HPLC-MS Analysis:
-
Inject the samples onto a C18 column.
-
Use a suitable gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate UNC1215 from any potential degradants.[7]
-
Monitor the peak area of the parent UNC1215 compound at each time point.
-
3. Data Analysis
-
Calculate the percentage of UNC1215 remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of UNC1215 remaining versus time to visualize the degradation kinetics.
Experimental Workflow for Assessing Inhibitor Stability
Caption: Experimental workflow for assessing UNC1215 stability.
Signaling Pathway Information
UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3.[5][9][10] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[5][9] UNC1215 competitively displaces mono- or dimethyl-lysine containing peptides from the MBT domains of L3MBTL3, thereby inhibiting its function.[5]
Simplified Signaling Pathway of L3MBTL3 Inhibition by UNC1215
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. UNC1215 | Structural Genomics Consortium [thesgc.org]
- 10. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of UNC1215 and Other L3MBTL3 Inhibitors for Researchers
For researchers and professionals in drug development, the selection of potent and selective chemical probes is critical for dissecting the biological functions of target proteins. This guide provides a detailed comparison of UNC1215, a well-characterized inhibitor of the methyl-lysine reader protein L3MBTL3, with other known inhibitors. The comparative analysis is supported by quantitative data, detailed experimental methodologies, and visual diagrams of the relevant signaling pathway and experimental workflows.
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the MBT family of chromatin-interacting transcriptional repressors. It recognizes and binds to mono- and di-methylated lysine residues on histone tails, playing a crucial role in gene expression regulation. Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. UNC1215 has emerged as a potent and selective chemical probe for studying the function of L3MBTL3.[1][2]
Potency and Selectivity: A Quantitative Comparison
The potency of an inhibitor is a key determinant of its utility. The following table summarizes the in vitro potency of UNC1215 and other notable L3MBTL3 inhibitors, primarily measured by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).
| Inhibitor | L3MBTL3 IC50 (nM) | L3MBTL3 Kd (nM) | Selectivity Profile | Reference(s) |
| UNC1215 | 40 | 120 | >50-fold selective over other MBT family members and >200 other reader domains. Weak activity against FLT3 kinase. | [1][2][3] |
| UNC2533 | 62 | 370 | Similar selectivity profile to UNC1215. | [4] |
| UNC1679 | - | 350 | Improved selectivity against other MBT-containing proteins compared to UNC1215. | [5] |
| UNC669 | 3100 | - | Also inhibits L3MBTL1 (IC50 = 4200 nM). | [6][7] |
| UNC926 | 3200 | - | Also inhibits L3MBTL1 (IC50 = 3900 nM) and L3MBTL4 (IC50 = 15600 nM). | [8] |
| UNC1079 | >10,000 | - | A structurally similar but significantly less potent analog of UNC1215, often used as a negative control. | [1][9] |
Note: IC50 and Kd values can vary between different assay conditions. The data presented here is for comparative purposes.
Experimental Methodologies for Potency Determination
The quantitative data presented above are primarily generated using two key biophysical techniques: AlphaScreen assays and Isothermal Titration Calorimetry (ITC). Understanding the principles of these assays is crucial for interpreting the potency data.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is a common method for high-throughput screening of inhibitors of protein-protein interactions.
Principle: The assay relies on the interaction between a donor and an acceptor bead. In the context of L3MBTL3, one bead is coated with a biotinylated histone peptide containing a methylated lysine residue (the substrate), and the other bead is coated with a tag (e.g., His-tag) that binds to a recombinant L3MBTL3 protein. When L3MBTL3 binds to the histone peptide, the beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. An inhibitor that disrupts the L3MBTL3-histone interaction will prevent this proximity, resulting in a decrease in the light signal.
Experimental Protocol Outline:
-
Reagent Preparation: Recombinant His-tagged L3MBTL3 protein and a biotinylated histone H4 peptide with a monomethylated or dimethylated lysine at position 20 (H4K20me1/2) are prepared in an optimized assay buffer.
-
Compound Incubation: The L3MBTL3 protein and the biotinylated histone peptide are incubated with varying concentrations of the test inhibitor (e.g., UNC1215) in a microplate.
-
Bead Addition: Streptavidin-coated donor beads and Nickel chelate-coated acceptor beads are added to the wells.
-
Incubation: The plate is incubated in the dark to allow for bead-protein and bead-peptide binding.
-
Signal Detection: The plate is read using an AlphaScreen-compatible plate reader, and the intensity of the luminescent signal is measured.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining inhibitor potency using the AlphaScreen assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the inhibitor is titrated into a solution containing the L3MBTL3 protein in a sample cell. The heat released or absorbed upon binding is measured by a sensitive calorimeter. As the protein becomes saturated with the inhibitor, the heat change per injection diminishes.
Experimental Protocol Outline:
-
Sample Preparation: Purified L3MBTL3 protein and the inhibitor are prepared in an identical, well-dialyzed buffer to minimize heats of dilution.
-
Instrument Setup: The ITC instrument is thoroughly cleaned, and the sample cell is filled with the L3MBTL3 protein solution. The titration syringe is filled with the inhibitor solution.
-
Titration: A series of small, precise injections of the inhibitor into the protein solution is performed at a constant temperature.
-
Heat Measurement: The instrument records the heat change after each injection.
-
Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
L3MBTL3 Signaling Pathway
L3MBTL3 functions as a transcriptional repressor by recognizing methylated histones and recruiting other proteins to chromatin. One of its well-documented roles is in the Notch signaling pathway, a critical pathway in development and disease.
In medulloblastoma, L3MBTL3 interacts with RBPJ, a key transcriptional regulator in the Notch pathway.[10] This interaction leads to the repression of Notch target genes. The loss or inhibition of L3MBTL3 can, therefore, lead to the de-repression of these genes, promoting tumorigenesis.[10] Furthermore, L3MBTL3 is involved in the degradation of other key proteins, such as the DNA methyltransferase 1 (DNMT1) and the transcription factor SOX2, through a methylation-dependent mechanism.
Caption: L3MBTL3's role in Notch signaling and protein degradation.
Conclusion
UNC1215 stands out as a highly potent and selective inhibitor of L3MBTL3, making it an invaluable tool for elucidating the biological roles of this methyl-lysine reader protein. Its well-characterized potency, selectivity, and cellular activity, supported by robust experimental data, provide a solid foundation for its use in target validation and downstream biological studies. While other inhibitors exist, they often exhibit lower potency or a broader selectivity profile. The detailed experimental protocols and pathway diagrams provided in this guide are intended to aid researchers in the effective utilization and interpretation of data related to UNC1215 and other L3MBTL3 inhibitors. The continued development of novel and improved inhibitors will further enhance our understanding of L3MBTL3's function in health and disease.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC1679 | L3MBTL3 inhibitor | ProbeChem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. OS12.3 L3MBTL3 is a novel suppressor of medulloblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
UNC1215 vs. UNC1079: A Comparative Guide for Cellular Assays
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and corresponding negative controls is paramount for the validation of biological hypotheses. This guide provides an objective comparison of UNC1215, a potent inhibitor of the L3MBTL3 methyllysine reader domain, and its structurally related but significantly less active negative control, UNC1079, in the context of cellular assays.
UNC1215 has emerged as a critical tool for elucidating the cellular functions of L3MBTL3, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. To rigorously attribute cellular phenotypes to the inhibition of L3MBTL3, the use of a well-characterized negative control is essential. UNC1079 serves this purpose, allowing researchers to distinguish between on-target effects of L3MBTL3 inhibition and potential off-target or compound-specific artifacts.
Quantitative Comparison of UNC1215 and UNC1079
The following table summarizes the key quantitative differences in the biochemical and cellular activities of UNC1215 and UNC1079, highlighting the rationale for their respective uses as a probe and a negative control.
| Parameter | UNC1215 | UNC1079 | Reference(s) |
| Target | L3MBTL3 methyllysine reader domain | L3MBTL3 methyllysine reader domain | [1][2] |
| Binding Affinity (Kd) | 120 nM | Weak binding | [1][3] |
| In Vitro Potency (IC50) | 40 nM (AlphaScreen) | > 10 µM (AlphaScreen, >1000-fold weaker than UNC1215) | [1][4] |
| Cellular Potency (EC50) | 50-100 nM (FRAP assay) | No effect observed | [5][6] |
| Foci Disruption (IC50) | ~500 nM | No effect observed | [5] |
| Cellularity | Cell permeable | Assumed cell permeable due to structural similarity | [7] |
| Toxicity | Non-toxic up to 100 µM in HEK293 cells | Non-toxic up to 100 µM in HEK293 cells | [8] |
L3MBTL3 Signaling Pathways
L3MBTL3 functions as a reader of mono- and di-methylated lysine residues on histones and other proteins, thereby playing a crucial role in transcriptional regulation and protein stability. UNC1215-mediated inhibition of L3MBTL3 can perturb these pathways.
Caption: L3MBTL3 signaling pathways and the inhibitory action of UNC1215.
L3MBTL3 recognizes and binds to mono- and di-methylated lysine residues on histone tails, contributing to chromatin compaction and transcriptional repression. Additionally, L3MBTL3 interacts with other proteins to regulate their function and stability. One such interactor is BCLAF1, a protein involved in DNA damage repair and apoptosis; this interaction is disrupted by UNC1215.[1][3] L3MBTL3 is also implicated in the Notch signaling pathway through its interaction with the transcriptional repressor RBPJ. Furthermore, L3MBTL3 can recognize methylated transcription factors, such as SOX2, targeting them for degradation. By inhibiting the methyl-lysine reading function of L3MBTL3, UNC1215 can de-repress target genes and stabilize proteins that are normally targeted for degradation.
Experimental Workflows and Protocols
The following sections detail the experimental protocols for two key cellular assays used to differentiate the activity of UNC1215 from UNC1079: the Fluorescence Recovery After Photobleaching (FRAP) assay to measure protein mobility and the foci formation assay to assess the subnuclear localization of L3MBTL3.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This assay measures the mobility of a fluorescently tagged protein within a living cell. Inhibition of L3MBTL3's interaction with chromatin by UNC1215 is expected to increase its mobility, leading to a faster fluorescence recovery after photobleaching.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; transfect [label="Transfect HEK293 cells\nwith GFP-L3MBTL3", fillcolor="#F1F3F4"]; treat [label="Treat cells with UNC1215\n(e.g., 0-10 µM) or UNC1079\n(e.g., 10 µM)", fillcolor="#F1F3F4"]; pre_bleach [label="Acquire pre-bleach image\nof a single nucleus", fillcolor="#FBBC05", fontcolor="#202124"]; bleach [label="Photobleach a defined region\nof interest (ROI) in the nucleus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; post_bleach [label="Acquire time-lapse images\nof the ROI post-bleach", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Measure fluorescence intensity\nin the ROI over time and\ncalculate recovery kinetics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> transfect; transfect -> treat; treat -> pre_bleach; pre_bleach -> bleach; bleach -> post_bleach; post_bleach -> analyze; analyze -> end; } .dot
Caption: Workflow for the FRAP assay to assess L3MBTL3 mobility.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect cells with a plasmid encoding a green fluorescent protein (GFP)-L3MBTL3 fusion protein using a suitable transfection reagent.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of UNC1215 and UNC1079 in DMSO.
-
Dilute the compounds to the desired final concentrations in cell culture medium. A dose-response for UNC1215 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a high concentration of UNC1079 (e.g., 10 µM) should be used.
-
Incubate the cells with the compounds for a defined period (e.g., 2-4 hours) prior to imaging.
-
-
FRAP Imaging:
-
Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Identify a cell expressing a moderate level of GFP-L3MBTL3.
-
Acquire a pre-bleach image of the nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately after bleaching, acquire a time-lapse series of images at a low laser intensity to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for photobleaching during image acquisition by measuring the intensity of a non-bleached region.
-
Normalize the fluorescence recovery data.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½). A shorter t½ indicates higher mobility.
-
Foci Formation Assay
This assay visualizes the subnuclear localization of L3MBTL3. In many cell types, overexpressed GFP-L3MBTL3 forms distinct nuclear foci, which are thought to represent sites of chromatin interaction. Disruption of these foci by UNC1215 indicates interference with L3MBTL3's chromatin binding function.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; transfect [label="Transfect U2OS or HEK293 cells\nwith GFP-L3MBTL3", fillcolor="#F1F3F4"]; treat [label="Treat cells with a dose-response\nof UNC1215 or a high concentration\nof UNC1079", fillcolor="#F1F3F4"]; fix_stain [label="Fix cells and stain nuclei\n(e.g., with DAPI)", fillcolor="#FBBC05", fontcolor="#202124"]; image [label="Acquire fluorescence microscopy\nimages of the cells", fillcolor="#FBBC05", fontcolor="#202124"]; quantify [label="Quantify the percentage of cells\nwith distinct nuclear foci", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> transfect; transfect -> treat; treat -> fix_stain; fix_stain -> image; image -> quantify; quantify -> end; } .dot
Caption: Workflow for the foci formation assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Seed U2OS or HEK293 cells on glass coverslips in a multi-well plate.
-
Transfect the cells with a plasmid encoding GFP-L3MBTL3.
-
Allow 24-48 hours for protein expression.
-
-
Compound Treatment:
-
Treat the cells with a range of UNC1215 concentrations (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) and a high concentration of UNC1079 (e.g., 10 µM) for a specified duration (e.g., 4-6 hours).
-
-
Cell Fixation and Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain, such as DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
For each treatment condition, score a sufficient number of cells (e.g., >100) for the presence or absence of distinct nuclear foci.
-
Calculate the percentage of cells exhibiting foci for each condition and plot the results to determine the IC50 for foci disruption by UNC1215.
-
Conclusion
The combination of quantitative biochemical data and well-controlled cellular assays is crucial for the confident use of chemical probes in biological research. UNC1215 serves as a potent and selective inhibitor of L3MBTL3, while UNC1079 provides an indispensable tool for confirming that the observed cellular effects are a direct consequence of L3MBTL3 inhibition. By employing the experimental approaches outlined in this guide, researchers can effectively dissect the cellular functions of L3MBTL3 and validate its potential as a therapeutic target.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
UNC1215: A Comparative Analysis of its Selectivity Profile Against Methyl-lysine Reader Domains
UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).[1][2][3][4] As a crucial tool for studying the biological roles of L3MBTL3, its selectivity against other Kme reader domains is of paramount importance to ensure that observed cellular effects can be confidently attributed to the inhibition of its intended target. This guide provides a detailed comparison of UNC1215's binding affinity for L3MBTL3 versus other Kme reader domains and other protein families, supported by experimental data and protocols.
Quantitative Selectivity Profile of UNC1215
UNC1215 demonstrates high affinity for L3MBTL3 with a dissociation constant (Kd) of 120 nM and an IC50 of 40 nM in biochemical assays.[1][2][5][6][7] Its selectivity has been extensively profiled against a broad range of other methyl-lysine reader domains, showing a significant preference for L3MBTL3.
| Target Domain | Assay Type | Binding Affinity | Selectivity Fold (vs. L3MBTL3) |
| L3MBTL3 | ITC | Kd: 120 nM | - |
| L3MBTL3 | AlphaScreen | IC50: 40 nM | - |
| L3MBTL1 | AlphaScreen | IC50: 2 µM | >50 |
| PHF20 | ITC | Kd: 5.6 - 9.4 µM | ~47-78 |
| UHRF1 (Tudor) | AlphaScreen | No activity up to 30 µM | >750 |
| CBX7 (Chromodomain) | AlphaScreen | No activity up to 30 µM | >750 |
| JARID1A (PHD) | AlphaScreen | No activity up to 30 µM | >750 |
| 53BP1 | Protein Microarray / Pull-down | Weak affinity | Not Quantified |
| SPF30 | Protein Microarray | Binding detected | Not Quantified |
| MRG15 | Protein Microarray | Binding detected | Not Quantified |
| FLT3 Kinase | Kinase Panel Screen | 64% inhibition at 10 µM | Not Applicable |
| M1 Muscarinic Receptor | Radioligand Binding | Ki: 97 nM, IC50: 3.5 µM | Not Applicable |
| M2 Muscarinic Receptor | Radioligand Binding | Ki: 72 nM, IC50: >30 µM | Not Applicable |
Table 1: Comparative binding affinities of UNC1215 for L3MBTL3 and other selected proteins. Data compiled from multiple sources.[1][2][5][7]
UNC1215 is over 50-fold more potent for L3MBTL3 than other members of the MBT family, such as L3MBTL1.[1][2][3][4][5] When screened against a panel of more than 200 reader domains, UNC1215 demonstrated remarkable selectivity.[2][3][4] In a broad protein microarray screen of 250 chromatin-associated proteins, binding was only observed for a small subset of proteins, including L3MBTL1, PHF20, PHF20L1, 53BP1, SPF30, and MRG15, with significantly weaker affinity than for L3MBTL3.[7] Furthermore, UNC1215 showed minimal activity against a panel of 50 kinases, with only weak inhibition of FLT3 at high concentrations.[2]
Experimental Protocols
The selectivity of UNC1215 has been rigorously determined using a variety of biochemical and biophysical assays.
AlphaScreen® Methylated Histone Peptide Competition Assay
This assay was used to determine the IC50 values of UNC1215 against L3MBTL3 and other Kme reader domains. It is a bead-based proximity assay that measures the displacement of a biotinylated histone peptide from a GST-tagged reader domain.
Methodology:
-
Compound Plating: 1 µL of UNC1215 at various concentrations is dispensed into the wells of a 384-well Proxiplate.[5]
-
Protein-Peptide Incubation: 9 µL of a mix containing the GST-tagged reader domain and a biotinylated histone peptide (e.g., H4K20me2) in assay buffer (20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20) is added to each well and incubated for 30 minutes at room temperature.[5]
-
Bead Addition: 2 µL of a mixture containing Glutathione Donor beads and Streptavidin-Acceptor beads is added to each well.[5]
-
Final Incubation: The plate is incubated for an additional 30 minutes in the dark at room temperature.[5]
-
Signal Detection: When the donor and acceptor beads are in close proximity (i.e., when the reader domain is bound to the histone peptide), a chemiluminescent signal is generated. UNC1215 competes with the peptide for binding to the reader domain, thus disrupting the bead proximity and causing a decrease in the signal. The signal is read on an appropriate plate reader.
Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the binding affinity (Kd) of UNC1215 to L3MBTL3, confirming the results from the AlphaScreen assay.[2] This technique measures the heat change that occurs when two molecules interact, providing a direct measurement of the binding thermodynamics.
Methodology:
-
Sample Preparation: The purified L3MBTL3 protein is placed in the sample cell of the calorimeter, and a concentrated solution of UNC1215 is loaded into the injection syringe.
-
Titration: A series of small injections of UNC1215 are made into the protein solution.
-
Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protein Microarray Analysis
To broadly assess the selectivity of UNC1215, a protein microarray containing over 250 different chromatin-associated protein domains was utilized.[8]
Methodology:
-
Probe Biotinylation: A biotinylated analog of UNC1215 was synthesized to enable detection.[8]
-
Array Probing: The protein microarray, with various reader domains spotted onto a nitrocellulose-coated membrane, was incubated with the biotinylated UNC1215 analog.[8]
-
Detection: After incubation and washing steps, the array was probed with a streptavidin-conjugated fluorophore to visualize the domains to which the compound had bound.
-
Hit Validation: Positive hits from the microarray were then further validated and quantified using other techniques like ITC.[2]
Conclusion
The comprehensive data presented demonstrates that UNC1215 is a highly selective chemical probe for the L3MBTL3 methyl-lysine reader domain.[2][3][4] Its weak affinity for other MBT family members and negligible interaction with a vast array of other reader domains and kinases underscore its utility in specifically interrogating the function of L3MBTL3 in cellular and biological systems.[2][7] Researchers using UNC1215 can be confident that, at appropriate concentrations, the observed biological effects are primarily due to the inhibition of L3MBTL3's Kme reading function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
Validating UNC1215 On-Target Effects: A Comparative Guide to Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of UNC1215, a potent and selective chemical probe for the methyllysine reader protein L3MBTL3, with the effects of genetic knockdown of L3MBTL3. Validating the on-target activity of a chemical probe is crucial for ensuring that its biological effects are a direct consequence of modulating its intended target. This guide presents a side-by-side comparison of data from pharmacological inhibition using UNC1215 and genetic silencing via siRNA, offering supporting experimental protocols and visual aids to facilitate a clear understanding of the validation process.
Quantitative Comparison of UNC1215 and L3MBTL3 Knockdown
To objectively assess the on-target effects of UNC1215, its performance is compared against the genetic knockdown of its target, L3MBTL3, across several key parameters. The following tables summarize the quantitative data from various experimental assays.
| Parameter | UNC1215 | L3MBTL3 siRNA Knockdown | Negative Control (UNC1079) | Scrambled siRNA Control |
| Target Binding & Engagement | ||||
| L3MBTL3 Binding Affinity (Kd) | 120 nM[1][2] | Not Applicable | > 10 µM | Not Applicable |
| L3MBTL3 Inhibition (IC50) | 40 nM[1][2] | Not Applicable | Not Active | Not Applicable |
| Cellular Phenotypes | ||||
| Inhibition of L3MBTL3-BCLAF1 Interaction | Substantial reduction with 1 µM UNC1215[1] | Expected to disrupt interaction | No effect | No effect |
| Effect on Notch Signaling (Hes1/Notch3 Expression) | Data not available | Repression of Hes1 and Notch3 | Data not available | No significant change |
| Cell Viability & Apoptosis | ||||
| Effect on Cell Viability | Non-toxic at concentrations effective for target engagement[3] | Variable depending on cell type and context | Non-toxic | No significant effect |
| Induction of Apoptosis | No significant induction at on-target concentrations | May induce apoptosis in specific cancer contexts | No significant induction | No significant induction |
Note: The data presented is compiled from multiple sources. Direct side-by-side quantitative comparisons in a single experimental setting are limited in the current literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of validation studies.
siRNA-mediated Knockdown of L3MBTL3
Objective: To specifically reduce the expression of L3MBTL3 protein in cultured cells.
Materials:
-
Human cell line of interest (e.g., HEK293T, HFF)
-
L3MBTL3-specific siRNA (SMARTpool or individual siRNAs)
-
Scrambled non-targeting siRNA (negative control)
-
Transfection reagent (e.g., DharmaFECT, Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Reagents for Western blotting and qPCR
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
For each well, dilute 25 nM of L3MBTL3 siRNA or scrambled siRNA into Opti-MEM I.
-
In a separate tube, dilute the transfection reagent in Opti-MEM I according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells in fresh, antibiotic-free complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA and protein levels using qPCR and Western blotting, respectively.
Co-Immunoprecipitation (Co-IP) of L3MBTL3 and BCLAF1
Objective: To determine the effect of UNC1215 on the interaction between L3MBTL3 and its binding partner BCLAF1.
Materials:
-
Cells expressing Flag-tagged L3MBTL3
-
UNC1215 and UNC1079 (negative control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Flag antibody or beads
-
Antibody against BCLAF1
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Flag peptide)
-
Reagents for Western blotting
Protocol:
-
Cell Treatment and Lysis: Treat Flag-L3MBTL3 expressing cells with UNC1215, UNC1079, or vehicle (DMSO) for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with anti-Flag antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against Flag (to detect L3MBTL3) and BCLAF1.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of Notch pathway target genes, Hes1 and Notch3, following L3MBTL3 knockdown.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for Hes1, Notch3, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells treated with L3MBTL3 siRNA or scrambled siRNA. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cell Viability (MTT) Assay
Objective: To assess the effect of UNC1215 or L3MBTL3 knockdown on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
UNC1215 or L3MBTL3 siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Treatment: Treat cells with a range of concentrations of UNC1215 or with L3MBTL3 siRNA as described previously.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle or scrambled siRNA control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following UNC1215 treatment or L3MBTL3 knockdown.
Materials:
-
Cells treated with UNC1215 or L3MBTL3 siRNA
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting and Staining: Harvest the treated cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic) based on the fluorescence signals of Annexin V-FITC and PI.
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of UNC1215 action on L3MBTL3-mediated gene repression.
Caption: Experimental workflow for validating UNC1215 on-target effects.
Caption: L3MBTL3 involvement in key signaling pathways.
References
Unveiling the Selectivity of UNC1215: A Comparative Guide to its Cross-Reactivity with MBT Family Members
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a chemical probe is paramount. This guide provides an in-depth comparison of UNC1215, a potent chemical probe for the methyl-lysine (Kme) reader L3MBTL3, and its cross-reactivity with other members of the Malignant Brain Tumor (MBT) family. The following sections present quantitative binding data, detailed experimental methodologies, and visual representations of key concepts to facilitate a comprehensive understanding of UNC1215's selectivity.
UNC1215 has emerged as a valuable tool for investigating the biological functions of L3MBTL3, a transcriptional repressor implicated in chromatin regulation, DNA damage repair, and apoptosis.[1][2][3] Its utility as a chemical probe is defined by its high affinity for its intended target and minimal off-target effects, particularly against structurally related proteins such as other MBT family members. This guide synthesizes available data to provide a clear picture of UNC1215's binding characteristics.
Quantitative Comparison of UNC1215 Binding Affinity
The selectivity of UNC1215 for L3MBTL3 over other MBT family proteins has been rigorously evaluated using various biochemical and biophysical assays. The data consistently demonstrates a significant preference for L3MBTL3.
| Target Protein | Assay Type | UNC1215 Affinity/Potency | Reference |
| L3MBTL3 | Isothermal Titration Calorimetry (ITC) | Kd = 120 nM | [1][2][3][4] |
| AlphaScreen | IC50 = 40 nM | [1][4] | |
| L3MBTL1 | Isothermal Titration Calorimetry (ITC) | Kd = 9.4 ± 1.7 µM | [1] |
| AlphaScreen | IC50 ≥ 2 µM | [5] | |
| L3MBTL4 | AlphaScreen | IC50 ≥ 2 µM | [5] |
| MBTD1 | AlphaScreen | IC50 ≥ 2 µM | [5] |
| 53BP1 (Non-MBT Kme reader) | AlphaScreen | Micromolar antagonism | [1] |
As the data illustrates, UNC1215 exhibits a greater than 50-fold selectivity for L3MBTL3 when compared to other MBT family members.[1][2][3][4] This high degree of selectivity is a critical attribute for a chemical probe, as it minimizes the potential for confounding results due to off-target interactions.
Experimental Methodologies
The quantitative data presented above was primarily generated using two key experimental techniques: Isothermal Titration Calorimetry (ITC) and AlphaScreen. The following provides a detailed overview of the principles and general protocols for these assays.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with binding events.[6][7][8] This allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
The target protein (e.g., L3MBTL3, L3MBTL1) is purified and dialyzed extensively against a specific buffer (e.g., 20 mM HEPES, pH 8.0).[9]
-
The ligand, UNC1215, is dissolved in the same dialysis buffer to ensure no heat changes arise from buffer mismatch. The ligand concentration in the syringe is typically 10-20 times the protein concentration in the cell.[10]
-
A typical starting concentration for the protein in the cell is 10 µM, with the ligand in the syringe at 100 µM.[10]
-
-
ITC Experiment:
-
The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand solution.
-
The experiment is conducted at a constant temperature.
-
A series of small, precise injections of the ligand into the protein solution are performed.
-
The heat change upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes corresponding to each injection.
-
These spikes are integrated to determine the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.
-
This curve is then fitted to a binding model to extract the thermodynamic parameters, including the Kd.[10]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive, homogeneous assay technology used for screening and quantifying biomolecular interactions.[11][12] It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a binding event, resulting in a luminescent signal.[11][13]
Experimental Protocol:
-
Assay Principle (Competition Format):
-
In the context of UNC1215 cross-reactivity, a competition assay is typically employed.
-
A biotinylated histone peptide (e.g., H4K20Me2) is bound to streptavidin-coated donor beads.
-
A GST-tagged MBT domain protein (e.g., GST-L3MBTL3) is bound to anti-GST antibody-coated acceptor beads.
-
In the absence of an inhibitor, the interaction between the histone peptide and the MBT protein brings the donor and acceptor beads together, generating a signal.
-
UNC1215 competes with the histone peptide for binding to the MBT protein. Increasing concentrations of UNC1215 will disrupt the bead-bead interaction, leading to a decrease in the AlphaScreen signal.
-
-
Experimental Procedure:
-
All reagents are diluted in a specific AlphaScreen buffer.[11]
-
The GST-tagged MBT protein and the biotinylated histone peptide are incubated together in a microplate well.
-
Varying concentrations of UNC1215 are added to the wells.
-
Anti-GST acceptor beads are added and incubated.
-
Streptavidin donor beads are added under subdued light conditions and the plate is incubated in the dark.[14]
-
The plate is read in an AlphaScreen-compatible microplate reader, which excites the donor beads at 680 nm and measures the emission from the acceptor beads between 520-620 nm.[11][13]
-
-
Data Analysis:
-
The resulting data is a dose-response curve where the AlphaScreen signal decreases with increasing concentrations of UNC1215.
-
The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is determined from this curve.
-
Visualizing Cross-Reactivity and Signaling Context
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Comparative binding affinity of UNC1215 with MBT family members.
The diagram above visually summarizes the significant difference in binding affinity of UNC1215 for L3MBTL3 compared to other MBT family members.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
This workflow diagram outlines the key steps involved in determining the binding affinity and thermodynamics of a protein-ligand interaction using ITC.
Caption: L3MBTL3 molecular interactions and the inhibitory effect of UNC1215.
This diagram illustrates the known interactions of L3MBTL3 with methylated lysine residues and the protein BCLAF1, and how UNC1215 acts as an inhibitor of the initial recognition step. L3MBTL3's role as a transcriptional repressor is a key aspect of its function.[1][2] The discovery that UNC1215 can modulate the interaction between L3MBTL3 and BCLAF1 highlights the probe's utility in dissecting novel cellular pathways.[1][2][3]
Conclusion
The available experimental data robustly supports the classification of UNC1215 as a potent and highly selective chemical probe for L3MBTL3. Its weak affinity for other members of the MBT family underscores its utility in specifically interrogating L3MBTL3 function in cellular and in vivo models. The detailed experimental protocols and visual diagrams provided in this guide offer researchers the necessary information to critically evaluate the existing data and to design future experiments aimed at further elucidating the biological roles of L3MBTL3.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain [pubmed.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. usbio.net [usbio.net]
- 6. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
Independent validation of UNC 1215 activity in a different laboratory setting
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the L3MBTL3 inhibitor UNC1215, focusing on the independent validation of its activity in a laboratory setting separate from its original discovery. We present supporting experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of the Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3).[1][2][3] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors, and its dysregulation has been implicated in cancer.[2] UNC1215 acts by competitively displacing mono- or dimethyl-lysine-containing peptides from the MBT domains of L3MBTL3.[1][2] This guide summarizes the initial characterization of UNC1215 and presents data from an independent laboratory that validates its core mechanism of action.
Data Summary: UNC1215 and Comparator Compounds
The following table summarizes the reported in vitro and cellular activities of UNC1215 and a related, less potent, compound, UNC1079, which is often used as a negative control.
| Compound | Target | Assay Type | Reported IC50 | Reported Kd | Cell-based Activity | Reference Lab |
| UNC1215 | L3MBTL3 | AlphaScreen | 40 nM | 120 nM | Disrupts L3MBTL3 localization in HEK293 cells | Original Discovery |
| UNC1079 | L3MBTL3 | AlphaScreen | > 30 µM | - | No effect on L3MBTL3 localization | Original Discovery |
| UNC1215 | L3MBTL3 | Biotin Pulldown | - | - | Binds to L3MBTL3 in HEK293T and HCT116 cells | Independent Validation |
Signaling Pathway and Mechanism of Action
L3MBTL3 is a "reader" protein that recognizes and binds to specific methylation marks on histone proteins, a key mechanism in the regulation of gene expression. By binding to mono- and di-methylated lysine residues on histones, L3MBTL3 is involved in chromatin compaction and transcriptional repression. UNC1215 inhibits this process by occupying the methyl-lysine binding pocket of L3MBTL3, thereby preventing its interaction with histones and altering gene expression patterns.
Caption: L3MBTL3 signaling pathway and UNC1215's point of intervention.
Experimental Protocols
Original Discovery Laboratory: AlphaScreen Assay
The activity of UNC1215 was initially quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This in vitro competition assay measures the ability of a compound to disrupt the interaction between a biotinylated histone H4 peptide containing a dimethylated lysine at position 20 (H4K20me2) and the GST-tagged MBT domains of L3MBTL3.
Protocol:
-
Reagents: Biotin-H4K20me2 peptide, GST-L3MBTL3, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.
-
Procedure:
-
GST-L3MBTL3 is incubated with the biotin-H4K20me2 peptide in the presence of varying concentrations of UNC1215.
-
Streptavidin-Donor beads and anti-GST-Acceptor beads are added.
-
In the absence of an inhibitor, the beads are brought into proximity through the protein-peptide interaction, generating a chemiluminescent signal upon laser excitation.
-
UNC1215 disrupts the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.
-
-
Data Analysis: The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration.
Independent Validation Laboratory: Biotin Pulldown Assay
An independent study validated the direct binding of UNC1215 to L3MBTL3 in a cellular context using a biotin pulldown assay.[4] This method confirms the physical interaction between the compound and its target protein within the cell.
Protocol:
-
Reagents: HEK293T or HCT116 cells, biotinylated UNC1215, streptavidin-coated magnetic beads.
-
Procedure:
-
Cells are lysed to obtain total protein extracts.
-
The cell lysate is incubated with biotinylated UNC1215.
-
Streptavidin-coated magnetic beads are added to the lysate to capture the biotinylated UNC1215 and any interacting proteins.
-
The beads are washed to remove non-specific binders.
-
The captured proteins are eluted and analyzed by western blotting using an antibody against L3MBTL3.
-
-
Competition Control: To confirm specificity, a parallel experiment is conducted where the cell lysate is pre-incubated with an excess of non-biotinylated UNC1215 before the addition of biotinylated UNC1215. A significant reduction in the amount of pulled-down L3MBTL3 indicates specific binding.
Caption: Workflow for original and independent validation experiments.
Comparison of Findings
The independent validation study corroborates the primary finding of the original discovery: UNC1215 directly binds to L3MBTL3.[4] While the independent study did not report a quantitative measure of binding affinity or inhibitory concentration, the successful pulldown of L3MBTL3 from cell lysates using biotinylated UNC1215 and its competition with free UNC1215 provides strong evidence for on-target engagement in a cellular environment.[4]
The original discovery provided a comprehensive characterization of UNC1215's potency and selectivity through in vitro assays like AlphaScreen and ITC, and demonstrated its cellular activity by observing the disruption of L3MBTL3's subnuclear localization. The independent validation complements this by confirming the direct molecular interaction in a different laboratory setting and in different cell lines (HEK293T and HCT116).
Logical Relationship of Validation
The validation of a chemical probe's activity follows a logical progression from in vitro characterization to confirmation of target engagement in a cellular context. The independent validation of UNC1215's binding to L3MBTL3 strengthens the foundation for its use as a reliable tool to probe the biology of this methyl-lysine reader protein.
Caption: Logical flow of UNC1215's validation process.
References
A Comparative Analysis of UNC1215 and Other Epigenetic Probes for L3MBTL3
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The study of epigenetic regulation has emerged as a critical frontier in understanding cellular function and disease. "Reader" domains, which recognize post-translational modifications on histones, are key players in this intricate network. The lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a methyl-lysine reader protein implicated in transcriptional repression and tumorigenesis, making it a compelling target for chemical probe development. This guide provides a comparative analysis of UNC1215, a well-characterized chemical probe for L3MBTL3, and other related compounds, offering a comprehensive resource for researchers investigating the biological roles of this important epigenetic regulator.
Introduction to UNC1215: A Potent and Selective L3MBTL3 Antagonist
UNC1215 is a potent and selective chemical probe that antagonizes the methyl-lysine (Kme) reading function of L3MBTL3.[1][2][3][4][5][6][7] It competitively displaces mono- and di-methylated lysine-containing peptides from the MBT domains of L3MBTL3.[1][2][3][6][7] A key feature of UNC1215 is its unique 2:2 polyvalent mode of interaction with L3MBTL3, contributing to its high affinity and selectivity.[1][2][4] This probe has been instrumental in elucidating the cellular functions of L3MBTL3, including its interaction with BCLAF1, a protein involved in DNA damage repair and apoptosis.[1][3][4]
Comparative Analysis with Other L3MBTL3 Probes
A direct comparison with other chemical probes is essential for selecting the most appropriate tool for a given biological question. Here, we compare UNC1215 with UNC2533, a structurally related L3MBTL3 antagonist, and UNC1079, a negative control compound.
Data Presentation: Quantitative Comparison of L3MBTL3 Probes
| Probe | Target | IC50 (nM) | Kd (nM) | Selectivity | Mechanism of Action | Negative Control |
| UNC1215 | L3MBTL3 | 40[2][4][8] | 120[1][2][3][4][8] | >50-fold vs. other MBT family members[1][2][3] | Antagonist of Kme reading function; 2:2 polyvalent binding[1][2] | UNC1079 |
| UNC2533 | L3MBTL3 | 62 | 370 | High selectivity over L3MBTL1 and MBTD1 | Antagonist of Kme reading function; 2:2 binding with dimer rotation | - |
| UNC1079 | L3MBTL3 | >10,000 | Weak binding | - | Structurally similar to UNC1215 but significantly less potent | - |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the L3MBTL3 signaling pathway and a general workflow for comparing epigenetic probes.
Caption: L3MBTL3 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing epigenetic probes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of UNC1215 and related probes.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This assay is used to measure the ability of a compound to inhibit the interaction between L3MBTL3 and a methylated histone peptide.
-
Reagents and Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone H3 peptide containing methylated lysine
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20)
-
Test compounds (UNC1215, UNC2533, UNC1079) serially diluted in DMSO
-
384-well Proxiplates
-
-
Procedure:
-
Add 1 µL of serially diluted compound to the wells of a 384-well plate.
-
Add a solution containing His-tagged L3MBTL3 and biotinylated histone peptide to each well.
-
Incubate at room temperature to allow for binding.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound.
-
Plot the signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Reagents and Materials:
-
Purified L3MBTL3 protein
-
Test compound (UNC1215 or UNC2533) dissolved in the same buffer as the protein
-
ITC instrument
-
Degassing station
-
-
Procedure:
-
Thoroughly dialyze the protein and dissolve the compound in the dialysis buffer to ensure buffer matching.
-
Degas both the protein solution and the compound solution.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
Perform a control titration by injecting the compound into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Conclusion
UNC1215 stands as a well-validated and highly selective chemical probe for investigating the biological functions of L3MBTL3. Its comparison with analogs like UNC2533 and the inactive control UNC1079 provides a robust framework for designing and interpreting experiments. The provided data and protocols serve as a valuable resource for researchers aiming to explore the role of L3MBTL3 in health and disease, and to guide the development of future epigenetic modulators. The unique dimeric binding mode of these compounds also presents an interesting avenue for future structure-activity relationship studies.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the genetic mechanism that associates L3MBTL3 to multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
Biophysical Confirmation of L3MBTL3 Engagement by UNC1215: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biophysical methods used to confirm the engagement of the chemical probe UNC1215 with its target, the methyl-lysine reader protein L3MBTL3. We present supporting experimental data for UNC1215 and its analogs, offering a comprehensive overview for researchers investigating L3MBTL3 biology and developing novel inhibitors.
Data Presentation: Quantitative Comparison of L3MBTL3 Inhibitors
The following table summarizes the in vitro potency and binding affinity of UNC1215 and its key analogs against L3MBTL3 and other related methyl-lysine reader proteins. This data highlights the potency and selectivity of UNC1215.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Selectivity Notes |
| UNC1215 | L3MBTL3 | AlphaScreen | 40 [1] | - | Potent and selective probe for L3MBTL3.[1][2] |
| L3MBTL3 | ITC | - | 120 [1][2] | Direct binding confirmed.[1] | |
| L3MBTL1 | AlphaScreen | >30,000 | - | >750-fold selective over L3MBTL1. | |
| MBTD1 | AlphaScreen | >30,000 | - | Highly selective. | |
| UNC1079 | L3MBTL3 | AlphaScreen | >100,000 | - | Negative control; structurally similar to UNC1215 but significantly less potent.[1] |
| UNC2533 | L3MBTL3 | AlphaScreen | 62 | - | A potent antagonist with a different chemical scaffold. |
| L3MBTL3 | ITC | - | 370 | Direct binding confirmed. | |
| L3MBTL1 | AlphaScreen | 14,000 | - | ~225-fold selective over L3MBTL1. |
Experimental Protocols
Detailed methodologies for the key biophysical assays used to characterize the interaction between UNC1215 and L3MBTL3 are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Protein and Compound Preparation:
-
Recombinant L3MBTL3 protein (typically the construct containing the three MBT domains) is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
UNC1215 is dissolved in the same final dialysis buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
The L3MBTL3 protein solution (e.g., 10-20 µM) is loaded into the sample cell of the calorimeter.
-
The UNC1215 solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
A series of small injections (e.g., 2-5 µL) of the UNC1215 solution are titrated into the protein solution.
-
The heat change after each injection is measured and integrated.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry, and enthalpy of the interaction.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based immunoassay used to measure the inhibition of protein-protein or protein-peptide interactions in a high-throughput format. In this context, it is used to quantify the ability of UNC1215 to disrupt the interaction between L3MBTL3 and a methylated histone peptide.
Methodology:
-
Reagents:
-
His-tagged L3MBTL3 protein.
-
Biotinylated histone H4 peptide containing a dimethylated lysine at position 20 (H4K20me2).
-
Streptavidin-coated Donor beads.
-
Nickel chelate (Ni-NTA) Acceptor beads.
-
UNC1215 or other test compounds.
-
-
Assay Procedure:
-
The reaction is performed in a 384-well plate in a suitable assay buffer.
-
His-tagged L3MBTL3 is incubated with the biotinylated H4K20me2 peptide in the presence of varying concentrations of UNC1215.
-
Streptavidin-coated Donor beads and Ni-NTA Acceptor beads are added to the wells. The Donor beads bind to the biotinylated peptide, and the Acceptor beads bind to the His-tagged protein.
-
If L3MBTL3 and the histone peptide interact, the Donor and Acceptor beads are brought into close proximity.
-
-
Signal Detection and Analysis:
-
Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm.
-
UNC1215-mediated disruption of the L3MBTL3-histone peptide interaction leads to a decrease in the AlphaScreen signal.
-
The IC50 value is determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR)
General Protocol:
-
Chip Preparation:
-
L3MBTL3 protein is immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
A series of UNC1215 concentrations are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). As with SPR, specific TSA data for UNC1215 and L3MBTL3 is not widely published.
General Protocol:
-
Reaction Setup:
-
Recombinant L3MBTL3 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
UNC1215 is added at various concentrations.
-
-
Thermal Denaturation:
-
The temperature of the solution is gradually increased in a real-time PCR instrument.
-
As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
A shift in Tm (ΔTm) in the presence of UNC1215 indicates direct binding.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: L3MBTL3 Signaling Pathway and Point of UNC1215 Intervention.
Caption: Experimental Workflows for Key Biophysical Assays.
References
A Comparative Guide: Phenotypic Differences Between UNC1215 and L3MBTL3 siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key research tools used to study the function of the L3MBTL3 protein: the small molecule inhibitor UNC1215 and L3MBTL3-specific short interfering RNA (siRNA). Understanding the distinct mechanisms of these tools is crucial for the accurate interpretation of experimental results and for advancing our understanding of L3MBTL3's role in cellular processes and disease.
Introduction to L3MBTL3, UNC1215, and L3MBTL3 siRNA
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] It plays a critical role in various cellular processes, including hematopoiesis, and has been implicated as a potential tumor suppressor.[2] L3MBTL3 functions as a "reader" of histone modifications, specifically recognizing mono- and dimethylated lysine residues on histone tails through its three MBT domains.[3] This recognition is a key step in regulating gene expression. Furthermore, L3MBTL3 is involved in the ubiquitin-dependent degradation of several non-histone proteins, acting as an adapter to recruit E3 ubiquitin ligase complexes.[2][4]
To investigate the function of L3MBTL3, researchers primarily utilize two distinct approaches:
-
UNC1215: A potent and selective chemical probe that acts as an inhibitor of the methyl-lysine (Kme) reading function of L3MBTL3.[5] It binds to the Kme-binding pocket of the MBT domains with high affinity (Kd = 120 nM, IC50 = 40 nM), competitively displacing methylated peptides.[5] Importantly, UNC1215 is non-toxic to cells.[6]
-
L3MBTL3 siRNA: Small interfering RNA molecules that specifically target the L3MBTL3 mRNA for degradation, leading to a significant reduction in the total cellular levels of the L3MBTL3 protein. This approach effectively ablates all functions of the protein.
The fundamental difference between these two tools lies in their mechanism of action. UNC1215 provides a rapid and reversible inhibition of a specific function—the methyl-lysine reader activity—while leaving the L3MBTL3 protein otherwise intact. In contrast, siRNA-mediated knockdown results in the depletion of the entire L3MBTL3 protein, thereby disrupting all of its functions, including those independent of its reader domain. This distinction is critical for dissecting the specific roles of L3MBTL3's different domains.
Comparative Analysis of Phenotypic Effects
The differential mechanisms of UNC1215 and L3MBTL3 siRNA are expected to lead to distinct phenotypic outcomes. The following table summarizes the anticipated differences in their effects on key cellular processes.
| Phenotypic Parameter | UNC1215 (Inhibition of Kme-Reading) | L3MBTL3 siRNA (Protein Depletion) | Rationale for Difference |
| Gene Expression | Altered expression of genes regulated by L3MBTL3's reader activity. | More extensive changes in gene expression, affecting targets regulated by both reader-dependent and reader-independent functions. | siRNA depletes the entire protein, impacting all transcriptional regulatory functions, including those mediated by protein-protein interactions independent of the MBT domains. |
| Cell Cycle Progression | Potential for subtle effects on the cell cycle, depending on the cell type and the role of L3MBTL3's reader function in cell cycle control. | More pronounced effects on cell cycle progression are possible, potentially leading to cell cycle arrest.[7] | L3MBTL3 may have functions in cell cycle regulation that are independent of its methyl-lysine binding activity. |
| Apoptosis | May not directly induce apoptosis, as UNC1215 is reported to be non-toxic.[6] However, it may sensitize cells to other apoptotic stimuli by disrupting L3MBTL3's interaction with proteins like BCLAF1.[8] | Can induce apoptosis in some cancer cell lines, suggesting that the presence of the L3MBTL3 protein itself is important for cell survival. | The complete loss of L3MBTL3 protein may disrupt critical survival pathways that are not solely dependent on its reader function. |
| Protein-Protein Interactions | Specifically disrupts interactions dependent on the methyl-lysine binding pocket (e.g., with methylated histones, BCLAF1).[8] | Disrupts all protein-protein interactions involving any domain of L3MBTL3 (e.g., interactions mediated by the SAM domain).[2][3] | L3MBTL3 has multiple domains, such as the SAM domain, which are involved in protein-protein interactions that would be unaffected by UNC1215.[3] |
| Subcellular Localization | Increases the cellular mobility of L3MBTL3 and can disrupt its localization into specific nuclear foci, an effect phenocopied by mutations in the Kme-binding pocket.[5] | The protein is depleted, so its localization is no longer a factor. | UNC1215 displaces L3MBTL3 from its chromatin binding sites, leading to its redistribution within the nucleus. |
Experimental Protocols
To empirically determine the phenotypic differences between UNC1215 and L3MBTL3 siRNA, a series of key experiments should be performed. Detailed methodologies for these experiments are provided below.
L3MBTL3 Knockdown using siRNA
Objective: To deplete cellular L3MBTL3 protein levels.
Protocol:
-
Cell Culture: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute L3MBTL3-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown: Harvest the cells and assess the level of L3MBTL3 protein depletion by Western blot analysis and/or mRNA reduction by quantitative real-time PCR (qRT-PCR).
Cell Treatment with UNC1215
Objective: To inhibit the methyl-lysine reader function of L3MBTL3.
Protocol:
-
Cell Culture: Plate cells at a desired density for the downstream assay.
-
Compound Preparation: Prepare a stock solution of UNC1215 in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the UNC1215 stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Add the UNC1215-containing medium or vehicle control to the cells and incubate for the desired duration (e.g., 24-72 hours).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Harvest: Harvest cells treated with UNC1215, L3MBTL3 siRNA, or respective controls. For adherent cells, use trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to distinguish cells in G0/G1, S, and G2/M phases.[9][10][11]
Apoptosis Assay using Annexin V and Propidium Iodide
Objective: To quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Harvest: Harvest cells treated with UNC1215, L3MBTL3 siRNA, or controls.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[5][12][13]
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure changes in the mRNA levels of L3MBTL3 target genes.
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA purification kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Run the qPCR reaction in a real-time PCR instrument. The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the reference gene.[14][15]
Western Blot Analysis
Objective: To detect changes in protein levels of L3MBTL3 and downstream effectors.
Protocol:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-L3MBTL3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]
Visualizing the Mechanisms of Action
To further clarify the distinct actions of UNC1215 and L3MBTL3 siRNA, the following diagrams illustrate their primary effects at the molecular level.
Conclusion
Both UNC1215 and L3MBTL3 siRNA are invaluable tools for probing the function of L3MBTL3. However, their distinct mechanisms of action necessitate careful consideration when designing experiments and interpreting results. UNC1215 offers a specific and acute inhibition of the methyl-lysine reader function, allowing for the dissection of this particular activity. In contrast, L3MBTL3 siRNA provides a broader approach by depleting the entire protein, which is essential for understanding the protein's overall cellular roles, including those independent of its reader domain. By employing both tools in parallel and utilizing the experimental approaches outlined in this guide, researchers can gain a more complete and nuanced understanding of the multifaceted functions of L3MBTL3 in health and disease.
References
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. uniprot.org [uniprot.org]
- 3. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Identification of the genetic mechanism that associates L3MBTL3 to multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elearning.unite.it [elearning.unite.it]
- 15. ccr.cancer.gov [ccr.cancer.gov]
- 16. origene.com [origene.com]
UNC1215: A Precision Tool Versus the Broadsword of Epigenetic Inhibition
In the intricate landscape of epigenetic regulation, small molecule inhibitors have emerged as powerful tools for both research and therapeutic development. These inhibitors can be broadly categorized by their specificity, ranging from highly selective agents targeting individual protein domains to broad-spectrum compounds that affect entire classes of epigenetic modifiers. This guide provides a comparative analysis of UNC1215, a potent and selective inhibitor of the L3MBTL3 methyllysine reader domain, and broader spectrum epigenetic inhibitors, offering insights into their distinct mechanisms and experimental applications.
At a Glance: UNC1215 vs. Broad-Spectrum Inhibitors
| Feature | UNC1215 | Broader Spectrum Epigenetic Inhibitors (e.g., HDACi, DNMTi) |
| Primary Target | L3MBTL3 methyllysine (Kme) reader domain[1][2] | Entire enzyme families (e.g., Histone Deacetylases, DNA Methyltransferases)[3][4][5] |
| Mechanism of Action | Competitively displaces mono- or dimethyllysine-containing peptides from the MBT domains of L3MBTL3[1][6][7] | Inhibit the catalytic activity of a class of enzymes, leading to widespread changes in histone acetylation or DNA methylation[3][4][5] |
| Cellular Effect | Specific disruption of L3MBTL3-mediated protein-protein interactions and chromatin localization[7][8] | Global alterations in chromatin structure and gene expression[9][10] |
| Potency (L3MBTL3) | IC50: ~24-40 nM; Kd: 120 nM[1][6][8][11][12] | Not applicable |
| Selectivity | >50-fold selective versus other MBT family members and >100-fold over a wide range of other epigenetic and non-epigenetic targets[1][6][8] | Act on multiple members of a target enzyme family, with potential for off-target effects on other proteins[13] |
Delving Deeper: Mechanism and Specificity
UNC1215: A Targeted Approach
UNC1215 is a chemical probe celebrated for its high potency and selectivity for L3MBTL3, a "reader" protein that recognizes and binds to mono- and dimethylated lysine residues on histone tails.[1][11] This interaction is crucial for the proper localization and function of L3MBTL3 in processes such as transcriptional repression and chromatin compaction.[14][15][16]
The inhibitor acts by competitively binding to the methyllysine-binding pocket of the MBT domains of L3MBTL3.[1][6] This targeted disruption prevents L3MBTL3 from engaging with its natural histone ligands, thereby altering its subnuclear localization and function.[8] X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between UNC1215 and L3MBTL3, contributing to its high affinity and specificity.[1][7][8]
Caption: Mechanism of UNC1215 action on L3MBTL3.
Broader Spectrum Epigenetic Inhibitors: A System-Wide Impact
In contrast to the precision of UNC1215, broader spectrum epigenetic inhibitors, such as histone deacetylase inhibitors (HDACi) and DNA methyltransferase inhibitors (DNMTi), cast a much wider net. These compounds target entire families of enzymes responsible for installing or removing key epigenetic marks across the genome.[3][4][5][9]
For instance, HDAC inhibitors prevent the removal of acetyl groups from histones, leading to a global increase in histone acetylation (hyperacetylation).[3] This generally results in a more open chromatin structure, making DNA more accessible for transcription and leading to widespread changes in gene expression. Similarly, DNMT inhibitors block the methylation of DNA, causing a genome-wide decrease in DNA methylation and the reactivation of silenced genes.[4] While effective in certain therapeutic contexts, this lack of specificity can lead to off-target effects and global disruption of the epigenome.[13][17][18]
Caption: General mechanism of broad-spectrum epigenetic inhibitors.
Experimental Protocols
Determining Inhibitor Potency and Binding Affinity for UNC1215
Two key experimental techniques were utilized to characterize the interaction of UNC1215 with L3MBTL3:
-
AlphaScreen® Methylated Histone Peptide Competition Assay: This in vitro assay is used to determine the half-maximal inhibitory concentration (IC50) of an inhibitor.[8][11]
-
Principle: The assay measures the ability of the inhibitor to disrupt the interaction between a biotinylated histone peptide (containing the methylated lysine recognized by L3MBTL3) and a GST-tagged L3MBTL3 protein.
-
Methodology:
-
A mixture of the biotinylated histone peptide and GST-L3MBTL3 is incubated with varying concentrations of UNC1215.
-
Streptavidin-coated donor beads and anti-GST antibody-conjugated acceptor beads are added.
-
In the absence of the inhibitor, the donor and acceptor beads are brought into close proximity through the peptide-protein interaction, generating a chemiluminescent signal upon laser excitation.
-
UNC1215 competes with the histone peptide for binding to L3MBTL3, disrupting the bead proximity and causing a decrease in the signal.
-
The IC50 value is calculated from the dose-response curve of the inhibitor concentration versus the signal intensity.[6]
-
-
-
Isothermal Titration Calorimetry (ITC): This biophysical technique directly measures the binding affinity (dissociation constant, Kd) of an inhibitor to its target protein.[8][12]
-
Principle: ITC measures the heat change that occurs when two molecules interact.
-
Methodology:
-
A solution of L3MBTL3 is placed in the sample cell of the calorimeter.
-
A solution of UNC1215 is incrementally injected into the sample cell.
-
The heat released or absorbed upon binding is measured after each injection.
-
The resulting data is fit to a binding model to determine the Kd, stoichiometry, and thermodynamic parameters of the interaction.
-
-
Caption: Workflow for determining UNC1215 potency and affinity.
Conclusion: Choosing the Right Tool for the Job
The comparison between UNC1215 and broader spectrum epigenetic inhibitors highlights a fundamental strategic choice in epigenetic research and drug development. UNC1215 represents a precision-guided approach, allowing for the dissection of the specific functions of a single methyl-lysine reader protein, L3MBTL3. This high degree of selectivity makes it an invaluable tool for target validation and for studying the detailed biological roles of L3MBTL3 in processes like hematopoiesis and cancer.[11][16]
Conversely, broader spectrum inhibitors offer a powerful method for inducing widespread changes in the epigenome. While this can be a potent therapeutic strategy for certain cancers where global epigenetic dysregulation is a hallmark, the lack of specificity presents challenges in terms of off-target effects and a less defined mechanism of action.[5][13] The choice between these approaches ultimately depends on the specific research question or therapeutic goal, with each class of inhibitors providing unique and complementary advantages for probing the complexities of the epigenome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The second coming of epigenetic drugs: A more strategic and broader research framework could boost the development of new drugs to modify epigenetic factors and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Epigenetic Drugs in Disease: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current trends in clinical trials and the development of small molecule epigenetic inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in epigenetic therapeutics with focus on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Current Approaches to Epigenetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. genecards.org [genecards.org]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. Comparative analysis of epigenetic inhibitors reveals different degrees of interference with transcriptional gene silencing and induction of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of UNC1215: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical probes like UNC1215 is a critical component of laboratory safety and regulatory compliance. While specific disposal instructions for UNC1215 are not extensively detailed in publicly available Safety Data Sheets (SDS), a comprehensive disposal plan can be formulated by adhering to general best practices for chemical waste management. This guide provides essential safety and logistical information for the proper disposal of UNC1215, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of UNC1215, particularly in its solid form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Summary of Chemical and Storage Information
While specific quantitative data for the disposal of UNC1215 is not provided in available safety literature, the following table summarizes key information about the compound.
| Property | Data |
| CAS Number | 1415800-43-9 |
| Molecular Formula | C₃₂H₄₃N₅O₂ |
| Molecular Weight | 529.72 g/mol |
| Form | Solid |
| Recommended Storage | Store at -20°C |
| Solubility | Soluble in DMSO, Ethanol, and DMF |
Experimental Protocol: Disposal of UNC1215 Waste
The following step-by-step procedure outlines the recommended protocol for the disposal of UNC1215 and materials contaminated with it. This protocol is based on general guidelines for hazardous chemical waste disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.
-
Chemical fume hood.
-
Leak-proof, sealable waste container compatible with the chemical waste.
-
Hazardous waste labels.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Waste Segregation:
-
Do not mix UNC1215 waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be collected in a designated, sealed container clearly labeled as "UNC1215 Solid Waste."
-
Liquid waste (e.g., unused solutions, solvent rinsates) should be collected in a separate, sealed, and compatible container labeled as "UNC1215 Liquid Waste," specifying the solvent used.
-
-
Container Management:
-
Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "UNC1215," and the approximate concentration and quantity.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Decontamination of Glassware and Surfaces:
-
Triple-rinse all contaminated glassware with a suitable solvent (such as ethanol or DMSO).
-
Collect the first two rinsates as hazardous liquid waste. The final rinse, if local regulations permit, may be disposed of as non-hazardous waste, but it is best practice to collect all rinsates as hazardous.
-
Wipe down any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as solid hazardous waste.
-
-
Disposal of Empty Containers:
-
An empty container that held UNC1215 should be managed as hazardous waste unless it has been triple-rinsed.
-
The rinsate from the container cleaning must be collected and disposed of as hazardous liquid waste.
-
Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.
-
-
Waste Storage and Pickup:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department. Do not dispose of UNC1215 waste down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of UNC1215.
Essential Safety and Operational Guide for Handling UNC 1215
This document provides immediate safety, handling, and disposal protocols for UNC 1215, a potent and selective chemical probe for the L3MBTL3 methyllysine reader domain.[1][2][3] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to minimize exposure risks. The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, long pants, and fully enclosed shoes.[4]
It is the responsibility of the Principal Investigator to ensure that all laboratory staff are trained in the proper selection and use of PPE.[4]
Handling and Storage
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
| Parameter | Guideline | Source |
| Storage Temperature | Store solid form at or below -20°C. | [6][7] |
| Moisture | Protect from moisture as the compound is hygroscopic. | [6][7] |
| Solution Storage | Store aqueous solutions in aliquots at -80°C for up to one month. | [6][7] |
| Stability | The solid form is stable for at least 12 months from the date of receipt when stored as directed. | [7] |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. | [5] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [5] |
Accidental Release and Disposal
In case of a spill, prevent further leakage if it is safe to do so. Avoid dust formation and breathing vapors, mist, or gas.[5]
-
Containment: Collect the spillage and arrange for disposal. Do not let the chemical enter drains.[5]
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
